molecular formula C6H10 B1196588 Bicyclo[3.1.0]hexane CAS No. 285-58-5

Bicyclo[3.1.0]hexane

Cat. No.: B1196588
CAS No.: 285-58-5
M. Wt: 82.14 g/mol
InChI Key: JAPMJSVZDUYFKL-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane (CAS 285-58-5) is a rigid, bicyclic hydrocarbon scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its unique bridged structure introduces considerable ring strain, making it a valuable template for creating conformationally restricted bioactive molecules . This compound is widely utilized as a core building block in the synthesis of novel therapeutic agents. A prominent application is its use as a (N)-methanocarba ribose substitute in nucleoside derivatives, where it acts as a potent and selective agonist for the adenosine A3 receptor (A3AR), a promising target for treating inflammation and cancer . The scaffold's versatility is further demonstrated in the development of melanin-concentrating hormone receptor (MCHR1) antagonists, which are explored for metabolic disorders . Furthermore, this compound derivatives serve as conformationally restricted analogues of furanosyl rings, such as beta-arabinofuranosyl and alpha-galactofuranosyl rings, providing tools for probing carbohydrate-based biological processes . Modern synthetic methods, including photoredox-catalyzed (3+2) annulation reactions, allow for efficient and diastereoselective construction of this scaffold, granting access to complex derivatives with multiple stereocenters for advanced research applications . This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

285-58-5

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

bicyclo[3.1.0]hexane

InChI

InChI=1S/C6H10/c1-2-5-4-6(5)3-1/h5-6H,1-4H2

InChI Key

JAPMJSVZDUYFKL-UHFFFAOYSA-N

SMILES

C1CC2CC2C1

Canonical SMILES

C1CC2CC2C1

Synonyms

bicyclo(3.1.0)hexane

Origin of Product

United States

Foundational & Exploratory

The Synthesis of Bicyclo[3.1.0]hexane: A Technical Guide to Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.1.0]hexane ring system is a recurring structural element in a variety of biologically active molecules. Its rigid, three-dimensional architecture provides a valuable scaffold for the development of novel therapeutics, including adenosine A3 receptor ligands and neuropeptide Y1 (NPY1) receptor antagonists.[1][2] This guide details key synthetic methodologies for the construction of this important bicyclic system, supported by experimental protocols and quantitative data where available.

Key Synthetic Methodologies for this compound Derivatives

Several powerful strategies have been developed for the synthesis of this compound derivatives. These methods often involve the formation of the strained cyclopropane ring as a key step.

(3+2) Annulation of Cyclopropenes with Aminocyclopropanes

A convergent approach to bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center involves the (3+2) annulation of cyclopropenes with cyclopropylanilines.[3][4] This reaction can be promoted by either an organic or an iridium photoredox catalyst under blue LED irradiation, affording good yields for a diverse range of substrates.[3][4] A notable feature of this method is the high diastereoselectivity achieved when using difluorocyclopropenes, providing access to valuable building blocks for medicinal chemistry.[4]

Experimental Protocol: General Procedure for the (3+2) Annulation

To a solution of the cyclopropene (1.0 equiv., 0.3 mmol) and 4DPAIPN (5 mol%) in CH3NO2 (0.4 M) is added the cyclopropylaniline (1.8 equiv.). The reaction mixture is stirred at room temperature under blue LED irradiation. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the this compound product.[4]

Table 1: Scope of the (3+2) Annulation Reaction [4]

EntryCyclopropene (R¹)Cyclopropylaniline (Aryl)ProductYield (%)dr
1Phenyl4-Methoxyphenyl16 85>20:1
24-Chlorophenyl4-Methoxyphenyl17 78>20:1
34-Bromophenyl4-Methoxyphenyl18 75>20:1
44-Trifluoromethylphenyl4-Methoxyphenyl19 65>20:1
52-Naphthyl4-Methoxyphenyl20 82>20:1

dr determined by ¹H NMR of the crude products.

annulation_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification cyclopropene Cyclopropene mixing Mixing and Stirring at Room Temperature cyclopropene->mixing aminocyclopropane Aminocyclopropane aminocyclopropane->mixing catalyst Photoredox Catalyst (Organic or Iridium) catalyst->mixing light Blue LED Irradiation light->mixing solvent CH3NO2 solvent->mixing purification Purification (Column Chromatography) mixing->purification product This compound purification->product

Figure 1: Experimental workflow for the (3+2) annulation synthesis of bicyclo[3.1.0]hexanes.

Base-Promoted Ring Contraction of Epoxy Ketones

A synthetic route to this compound-derived analogues of furanosyl rings involves a key base-promoted ring contraction of an epoxy ketone.[5] This strategy has been successfully employed in the synthesis of conformationally restricted nucleoside analogues.[5]

Experimental Protocol: Ring Contraction

To a solution of the epoxy ketone in THF at -20 °C is added t-BuOK. The reaction is stirred for a specified time before quenching. Standard workup and purification by column chromatography yield the bicyclo[3.1.0]hexanone. A subsequent reduction with NaBH4 can afford the corresponding alcohol.[6]

ring_contraction start Epoxy Ketone reagent t-BuOK, THF -20 °C start->reagent Base-promoted ring contraction intermediate Bicyclo[3.1.0]hexanone reagent->intermediate reduction NaBH4, MeOH 0 °C intermediate->reduction Reduction product This compound Alcohol reduction->product

Figure 2: Key steps in the synthesis of a this compound alcohol via ring contraction.

Carbene-Mediated Intramolecular Cyclopropanation

An effective method for the diastereoselective introduction of substituents at the tip of the cyclopropane ring in bicyclo[3.1.0]hexanes utilizes a carbene-mediated intramolecular cyclopropanation reaction.[7] This approach involves a cross-metathesis step to functionalize a terminal olefin precursor, followed by the cyclopropanation of a diazo intermediate.[7]

1,3-Dipolar Cycloaddition of Cyclopropenes with Azomethine Ylides

Bis-spirocyclic derivatives of 3-azathis compound can be synthesized through the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide, such as the protonated form of Ruhemann's purple.[8] This method is effective for both 3-substituted and 3,3-disubstituted cyclopropenes, proceeding with high diastereofacial selectivity.[8]

Conclusion

While a direct synthetic pathway from tropinone to the this compound framework remains elusive in the current literature, a number of robust and versatile methods exist for the construction of this important chemical scaffold. The strategies outlined in this guide, including photoredox-catalyzed (3+2) annulations, ring contractions of epoxy ketones, intramolecular cyclopropanations, and 1,3-dipolar cycloadditions, provide powerful tools for organic and medicinal chemists. These methodologies enable access to a wide array of substituted this compound derivatives, facilitating the exploration of their potential as therapeutic agents and probes for biological systems. Further research may yet uncover a novel transformation to link the tropane and this compound skeletons, but for now, the field relies on these established and innovative synthetic approaches.

References

Conformational Analysis of Bicyclo[3.1.0]hexane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained ring system that serves as a crucial structural motif in a wide array of biologically active molecules, including nucleoside analogues with antiviral and anticancer properties, and ligands for various receptors.[1] Its unique three-dimensional structure significantly influences molecular recognition and biological activity. This technical guide provides a comprehensive overview of the conformational analysis of this compound derivatives, detailing the preferred conformations, quantitative structural data, and the experimental and computational methodologies employed for their characterization.

Core Concepts: The Predominance of the Boat Conformation

The conformational landscape of the this compound system is dominated by a pronounced preference for a "boat-like" conformation of the five-membered ring. This is in stark contrast to the chair conformation typically favored by monocyclic six-membered rings. The stability of the boat form is attributed to the minimization of eclipsing interactions.[1] This conformational preference has been consistently confirmed by a variety of experimental techniques, including microwave spectroscopy, X-ray diffraction, and nuclear magnetic resonance (NMR) spectroscopy, and is well-supported by computational studies.[1]

Quantitative Conformational Data

The precise geometry and relative stabilities of the conformers of this compound derivatives can be described by quantitative data, primarily focusing on conformational energies and NMR coupling constants.

Conformational Energy Differences

Computational studies have been instrumental in quantifying the energy difference between the stable boat conformation and the higher-energy chair conformation.

Compound/DerivativeMethodΔE (Boat - Chair) (kcal/mol)Reference
6-Oxathis compoundComputation-4.0[2]
1,5-Diazathis compoundMP2-3.78
1,5-Diazathis compoundB3LYP-3.65

Table 1: Calculated Conformational Energy Differences between Boat and Chair Conformations of this compound Derivatives.

¹H NMR Coupling Constants

Proton-proton coupling constants (J-values) are invaluable for deducing dihedral angles and, consequently, the conformation of the ring system in solution. The following table presents representative ¹H NMR coupling constants that are indicative of the boat conformation in this compound derivatives.

ProtonsJ-value (Hz)Stereochemical Relationship
H1-H26.6cis
H4-H54.2cis
H1-H2~0trans
H4-H5~0trans
H1-H24.6cis

Table 2: Representative ¹H NMR Coupling Constants for this compound Derivatives.

Experimental Protocols

A combination of experimental and computational techniques is employed to elucidate the conformations of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for determining the conformation of this compound derivatives in solution.[1] Advanced 2D NMR techniques, such as NOESY and ROESY, can provide through-space proton-proton distances, further refining the conformational model.

Detailed Methodologies:

  • Sample Preparation:

    • Dissolve 5-20 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • For NOE experiments on small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to avoid quenching the NOE effect.[3]

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[1]

    • For detailed conformational analysis, acquire 2D NMR spectra, including COSY, NOESY, and/or ROESY experiments. The choice between NOESY and ROESY depends on the molecular weight of the derivative; ROESY is preferred for medium-sized molecules where the NOE may be close to zero.[3]

  • Data Analysis:

    • Assign all proton resonances using 1D and 2D NMR data.

    • Measure the coupling constants (J-values) from the high-resolution 1D ¹H NMR spectrum.

    • Analyze NOESY/ROESY spectra to identify through-space correlations, which indicate spatial proximity between protons. The intensity of these cross-peaks is related to the internuclear distance.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the solid-state conformation of a molecule.

Detailed Methodologies:

  • Crystal Growth:

    • Grow single crystals of the this compound derivative of suitable size and quality for X-ray diffraction analysis. This is often the most challenging step.

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data by irradiating the crystal with monochromatic X-rays and measuring the angles and intensities of the diffracted beams.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters of the model against the experimental data to obtain the final, high-resolution crystal structure. Software such as SHELXS and SHELXL are commonly used for structure solution and refinement.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful complementary tool for studying the conformational preferences of this compound derivatives.

Detailed Methodologies:

  • Model Building:

    • Construct 3D models of the this compound derivative in its potential conformations (e.g., boat and chair) using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization for each conformer using a suitable level of theory, such as DFT with a basis set like 6-31G*. This process finds the lowest energy structure for each starting conformation.

  • Energy Calculation:

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.

  • Analysis:

    • Compare the calculated energies of the conformers to predict the most stable one.

    • Compare the calculated geometric parameters (bond lengths, angles, dihedral angles) with experimental data from NMR or X-ray crystallography, if available.

Visualization of Key Concepts and Workflows

dot

Caption: Conformational equilibrium of this compound.

dot

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Solution-state) Purification->NMR Xray X-ray Crystallography (Solid-state) Purification->Xray NMR_Data Analysis of J-couplings, NOEs/ROEs NMR->NMR_Data Xray_Data Structure Solution & Refinement Xray->Xray_Data Conformation Determination of Preferred Conformation NMR_Data->Conformation Xray_Data->Conformation

Caption: Experimental workflow for conformational analysis.

dot

Computational_Workflow Start Start with a This compound Derivative Model Build 3D Models (Boat and Chair) Start->Model Optimize Geometry Optimization (e.g., DFT/6-31G*) Model->Optimize Energy Single-Point Energy Calculation (Higher Theory) Optimize->Energy Compare Compare Energies and Geometries Energy->Compare Conclusion Predict Most Stable Conformer Compare->Conclusion

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound derivatives is fundamental to understanding their chemical reactivity and biological function. The well-established preference for a rigid boat-like conformation provides a solid foundation for the rational design of novel therapeutic agents and molecular probes. The integrated application of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, alongside computational modeling, allows for a detailed and robust characterization of the conformational landscape of these important bicyclic systems. This comprehensive understanding is invaluable for researchers and professionals in the fields of medicinal chemistry and drug development.

References

Spectroscopic Profile of Bicyclo[3.1.0]hexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the bicyclic alkane, bicyclo[3.1.0]hexane. The information presented herein is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development who utilize this structural motif. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and includes detailed experimental protocols and logical workflows for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that are indicative of its unique strained ring system.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays a complex pattern of overlapping multiplets due to the rigid, non-planar structure and the magnetic inequivalence of the protons. The chemical shifts are generally found in the upfield region, characteristic of saturated carbocycles.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1, H51.3 - 1.5m-
H2, H4 (endo)0.9 - 1.1m-
H2, H4 (exo)1.6 - 1.8m-
H3 (endo)1.9 - 2.1m-
H3 (exo)0.4 - 0.6m-
H6 (syn)0.7 - 0.9m-
H6 (anti)-0.2 - 0.0m-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument. The values presented are approximate ranges based on typical spectra.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is simpler than its proton counterpart, showing distinct signals for the chemically non-equivalent carbon atoms. The upfield chemical shifts are characteristic of the strained cyclopropane and cyclopentane rings. A key reference for the ¹³C NMR data of this compound is the work by M. Christl in Chemische Berichte (1975).[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon PositionChemical Shift (δ, ppm)
C1, C533.1
C2, C424.5
C332.8
C613.9

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule and is useful for identifying functional groups. As a saturated hydrocarbon, the IR spectrum of this compound is dominated by C-H stretching and bending vibrations. Studies on the far-infrared and Raman spectra have provided insights into the ring-puckering and twisting vibrations of the bicyclic system.[3][4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2950 - 2850C-H stretch (cyclopentane)Strong
~3080 - 3000C-H stretch (cyclopropane)Medium
~1450CH₂ scissoringMedium
~1020Cyclopropane ring breathingMedium

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using electron ionization (EI), results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed, and the subsequent fragmentation provides clues about the structure of the molecule.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRelative Abundance
82[C₆H₁₀]⁺ (Molecular Ion)Moderate
67[C₅H₇]⁺High
54[C₄H₆]⁺High
41[C₃H₅]⁺High

The fragmentation is thought to be initiated by the loss of a methyl radical followed by rearrangements and further fragmentation of the cyclic structure.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field.

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 (or more, depending on sample concentration).

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first to create a thin liquid film.

Instrument Parameters (FT-IR):

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty spectrometer should be collected prior to the sample scan.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

Instrument Parameters (GC-MS):

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Scan Rate: 2 scans/second.

    • Ion Source Temperature: 230 °C.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Hexane Sample->MS_Prep NMR NMR Spectroscopy (1H & 13C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS GC-MS Analysis MS_Prep->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Modes IR->IR_Data MS_Data Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

NMR_Signaling_Pathway cluster_nmr NMR Signal Generation B0 Applied Magnetic Field (B0) Nuclei 1H and 13C Nuclei in This compound B0->Nuclei Alignment Nuclear Spin Alignment Nuclei->Alignment RF_Pulse Radiofrequency Pulse Alignment->RF_Pulse Excitation Excitation to Higher Energy State RF_Pulse->Excitation Relaxation Relaxation and FID Signal Excitation->Relaxation FT Fourier Transform Relaxation->FT Spectrum NMR Spectrum FT->Spectrum

Caption: Logical pathway of signal generation in NMR spectroscopy.

References

Thermodynamic stability of bicyclo[3.1.0]hexane isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Stability of Bicyclo[3.1.0]hexane Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound framework is a rigid structural motif of significant interest in medicinal chemistry and materials science. Its constrained nature provides a powerful tool for locking molecules into specific three-dimensional conformations, which is crucial for optimizing interactions with biological targets.[1] Understanding the thermodynamic stability of its various isomers is fundamental to the rational design of novel therapeutics and functional materials. This guide provides a comprehensive overview of the conformational landscape of this compound and its derivatives, detailing the key thermodynamic parameters, the experimental and computational methodologies used for their determination, and the structural factors governing their relative stabilities.

Core Concepts: The Predominance of the Boat Conformation

Unlike monocyclic six-membered rings where a "chair" conformation is overwhelmingly favored to minimize steric and torsional strain, the this compound system is dominated by a "boat-like" conformation for the five-membered ring.[1][2] This preference is a general trend observed across the parent hydrocarbon and its heteroatomic analogues.[2][3] The fusion of the cyclopropane ring introduces significant angular strain and constrains the conformational flexibility of the cyclopentane portion. The boat form is favored as it minimizes unfavorable steric interactions and eclipsing strain that would be more pronounced in the chair conformation.[2] Computational studies suggest that stabilizing orbital interactions also contribute to the preference for the boat form.[2]

Quantitative Thermodynamic Data

The relative stabilities of this compound isomers are quantified through key thermodynamic parameters such as enthalpy of formation and strain energy.

Enthalpy of Formation and Strain Energy

The enthalpy of formation (ΔfH°) provides a measure of the intrinsic stability of a molecule. Experimental values are typically determined by combustion calorimetry, while computational chemistry offers a powerful alternative, often employing isodesmic reactions to ensure high accuracy.[4][5] Strain energy, calculated from the difference between the experimental heat of formation and a theoretical strain-free value, quantifies the destabilization due to bond angle distortion, torsional strain, and non-bonded steric interactions.

CompoundFormulaStateΔfH° (298.15 K) (kJ/mol)MethodReference
This compoundC₆H₁₀gas4.6 ± 1.3Combustion Calorimetry[6][7]
6-Oxathis compoundC₅H₈Ogas-97.12 ± 7.1Combustion Calorimetry[4]
6-Oxathis compoundC₅H₈Ogas-93.76Calculation (Isodesmic)[4][8]
6-Phenyl-1,5-diazathis compoundC₁₁H₁₂N₂solidValue DeterminedCombustion Calorimetry[5]

Note: Specific value for 6-phenyl-1,5-diazathis compound was determined but not explicitly stated in the abstract.

Conformational Energy Differences

Computational studies have been instrumental in quantifying the energy differences between the boat, chair, and other possible conformers. These calculations consistently show the boat conformation to be the global minimum on the potential energy surface for the parent system and its derivatives.

CompoundConformerRelative Energy (kcal/mol)MethodReference
1,5-Diazathis compoundBoat (Cₛ)0.0MP2[3]
Chair (Cₛ)3.8MP2[3]
Twist (C₂)49.5MP2[3]
Substituted Histamine Analogueanti-form0.0MacroModel (MMFFs)[9]
syn-form0.3MacroModel (MMFFs)[9]
A-form> 3.0MacroModel (MMFFs)[9]

Methodologies for Stability Determination

A combination of experimental and computational techniques is required for a thorough analysis of the thermodynamic stability of this compound isomers.

Experimental Protocols

4.1.1 Combustion Calorimetry This technique is the primary experimental method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.

  • Principle: A precise mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (bomb). The heat released by the combustion reaction is measured by the temperature change of the surrounding water bath.

  • Methodology:

    • A pellet of the purified, crystalline sample (e.g., 6-phenyl-1,5-diazathis compound) is weighed accurately.[5]

    • The sample is placed in a crucible inside a static bomb calorimeter, which is then sealed and pressurized with pure oxygen.

    • The sample is ignited, and the resulting temperature increase of the calorimeter is meticulously recorded.

    • The energy equivalent of the calorimeter is determined using a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The combustion energy of the sample is calculated from the temperature change and the calorimeter's energy equivalent.

    • The standard enthalpy of formation is derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation for CO₂ and H₂O.[4]

4.1.2 Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy (MW) These gas-phase techniques provide precise data on molecular geometry, including bond lengths and angles, which are used to validate computational models and infer conformational preferences.[3]

  • Principle: GED involves scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern. MW spectroscopy measures the absorption of microwave radiation by gas-phase molecules as they transition between rotational energy levels.

  • Methodology:

    • The sample is vaporized and introduced into a high-vacuum chamber.

    • For GED, an electron beam is directed through the gas, and the scattered electrons are detected, producing a diffraction pattern that depends on the internuclear distances.[3]

    • For MW, microwave radiation is passed through the gas, and an absorption spectrum is recorded.

    • Analysis of the data provides rotational constants and structural parameters, allowing for the definitive identification of the dominant conformer (e.g., the boat form of 1,5-diazathis compound).[3]

Computational Protocols

Computational chemistry is essential for exploring potential energy surfaces, calculating relative conformer energies, and predicting thermodynamic properties that are difficult to measure experimentally.

4.2.1 Ab Initio and Density Functional Theory (DFT) Calculations These quantum mechanical methods are used to determine accurate molecular structures and energies.

  • Principle: These methods solve the Schrödinger equation (or the Kohn-Sham equations for DFT) to find the electronic structure of the molecule. Methods like Møller–Plesset perturbation theory (MP2) and DFT functionals like B3LYP include electron correlation effects, which are crucial for accurate predictions in these strained ring systems.

  • Methodology (Typical Workflow):

    • Geometry Optimization: Starting with an initial guess structure for each conformer (e.g., boat, chair), the geometry is optimized to find the lowest energy structure on the potential energy surface. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p).[8]

    • Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation may be performed on the optimized geometry using a more advanced method or a larger basis set (e.g., DLPNO-CCSD(T1)/CBS).[5]

    • Relative Energy Calculation: The relative stability of isomers is determined by comparing their total electronic energies, including ZPVE corrections. For 1,5-diazathis compound, MP2 calculations showed the chair form to be 3.8 kcal/mol less stable than the boat form.[3]

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of the concepts and processes involved in studying the stability of these isomers.

experimental_workflow cluster_results Thermodynamic Properties calorimetry Bomb Calorimetry delta_h Enthalpy of Formation (ΔfH°) calorimetry->delta_h spectroscopy GED / MW Spectroscopy geom Molecular Geometry spectroscopy->geom dft DFT / Ab Initio Opt. dft->geom rel_e Relative Stability (ΔE) dft->rel_e isodesmic Isodesmic Reactions isodesmic->delta_h High Accuracy Calculation strain Strain Energy delta_h->strain conformational_equilibrium boat Boat Conformation (Global Minimum) chair Chair Conformation (Higher Energy) boat->chair  ΔE > 0 (e.g., +3.8 kcal/mol for DABH [6]) logical_relationship constraint Fused Cyclopropane Ring strain Introduces Angular Strain & Limits Flexibility constraint->strain chair_destab Chair Form Destabilized (Increased Eclipsing Interactions) strain->chair_destab boat_stab Boat Form Favored (Minimizes Strain) strain->boat_stab outcome Predominant Boat Conformation boat_stab->outcome

References

An In-depth Technical Guide to the Ring-Opening Reactions of the Bicyclo[3.1.0]hexane System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane framework, a strained carbocyclic system, is a versatile building block in organic synthesis and medicinal chemistry. Its inherent ring strain dictates its reactivity, making it susceptible to a variety of ring-opening reactions that provide access to diverse and complex molecular architectures. This technical guide offers a comprehensive overview of the primary modes of ring-opening for the this compound system, including thermal, photochemical, acid- and base-catalyzed, and transition metal-catalyzed transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to aid researchers in the application of these reactions.

Thermal Ring-Opening Reactions

Thermal activation of this compound derivatives can induce pericyclic reactions, leading to the cleavage of the strained cyclopropane ring. These rearrangements often proceed through concerted or stepwise radical pathways, yielding cyclohexene or cyclopentene derivatives.

A notable example is the thermal rearrangement of 2-acetoxy-2,6,6-trimethylthis compound, which upon pyrolysis at 350°C, yields 1,3,3-trimethyl-1,4-cyclohexadiene.[1] Computational studies suggest a two-step mechanism involving an initial elimination of acetic acid to form an intermediate, 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene, followed by a sigmatropic rearrangement.[1] The rate-determining step is the concerted homodienyl 1,5-hydrogen shift.[1] While a biradical mechanism involving homolytic bond cleavage of the cyclopropyl moiety is plausible, the formation of the cyclohexadiene product via a 1,2-hydrogen migration from such an intermediate is considered less likely.[1]

The thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one has also been investigated theoretically, revealing a complex mechanism involving multiple potential energy surfaces.[2] The reaction is believed to proceed from a singlet ground state to a triplet product through an intersystem crossing.[2]

Quantitative Data for Thermal Ring-Opening Reactions
SubstrateConditionsProduct(s)Yield (%)Reference
2-acetoxy-2,6,6-trimethylthis compoundPyrolysis at 350°C1,3,3-trimethyl-1,4-cyclohexadieneNot specified[1]
1-isopropyl-4-methylbicyclo[3.1.0]hex-2-enesThermal rearrangementVarious rearranged isomers and 3-isopropyl-5-vinylcyclopenteneKinetic data reported[3]
Experimental Protocols

General Procedure for Thermal Rearrangement of 2-acetoxy-2,6,6-trimethylthis compound: [1]

  • The pyrolysis of 2-acetoxy-2,6,6-trimethylthis compound is carried out in a sealed tube or a flow system.

  • The substrate is heated to 350°C for a specified period.

  • The reaction mixture is then cooled, and the product is isolated and purified by a suitable method, such as distillation or chromatography.

Photochemical Ring-Opening Reactions

Photochemical irradiation provides an alternative method for cleaving the this compound ring system, often leading to unique products not accessible through thermal means. These reactions typically proceed through excited singlet or triplet states and can involve diradical or zwitterionic intermediates.

The photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol is a well-studied example.[4][5] This transformation is believed to occur from the lowest energy triplet state (T1) and involves the cleavage of the internal cyclopropane C-C bond to form a diradical intermediate.[4] This is followed by an intersystem crossing to the singlet ground state (S0) and a subsequent 1,2-hydrogen shift.[4] The energy barrier for the initial ring-opening on the S0 potential energy surface is significantly high (41.2 kcal/mol), making the photochemical pathway more favorable.[4][5]

Substituted bicyclo[3.1.0]hex-3-en-2-ones can be quantitatively converted to ortho-substituted phenols upon irradiation with UV light (350 nm).[6][7] Furthermore, a photochemical rearrangement process has been utilized to transform a range of substituted bicyclo[3.1.0]hex-3-en-2-ones into derivatives of 3-hydroxybenzoic acid.[8]

Quantitative Data for Photochemical Ring-Opening Reactions
SubstrateConditionsProduct(s)Yield (%)Reference
6-substituted bicyclo[3.1.0]hex-3-en-2-onesUV irradiation in acetone3-hydroxybenzoic acid derivativesModerate to good[8]
3-substituted bicyclo[3.1.0]hex-3-en-2-onesUV light (350 nm)ortho-substituted phenolsQuantitative[6][7]
Experimental Protocols

General Procedure for Photochemical Rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones: [8]

  • In a quartz reaction vial, dissolve the bicyclic enone (1.0 mmol) in acetone (0.6 mL) under a nitrogen atmosphere.

  • Irradiate the solution with a suitable UV lamp (e.g., medium-pressure mercury lamp) for a specified time, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-hydroxybenzoic acid derivative.

photochemical_rearrangement sub Bicyclo[3.1.0]hex-3-en-2-one (S0) hv s1 Excited Singlet State (S1) hv->s1 Excitation isc Intersystem Crossing t1 Triplet State (T1) isc->t1 ring_opening Ring Opening diradical Diradical Intermediate (T1) ring_opening->diradical isc2 Intersystem Crossing diradical_s0 Diradical Intermediate (S0) isc2->diradical_s0 h_shift 1,2-H Shift product Ketonic Tautomer of Phenol h_shift->product acid_base_ring_opening start Activated this compound acid Acidic Conditions (e.g., p-TsOH, MeOH) start->acid Internal Bond Cleavage base Basic Conditions (e.g., NaOMe, MeOH) start->base External Bond Cleavage cyclohexane 4-Methoxycyclohexane Derivative acid->cyclohexane cyclopentane 3-Methoxymethylcyclopentanone Derivative base->cyclopentane mGluR2_pathway cluster_0 Presynaptic Terminal ligand This compound Derivative (PAM) mGluR2 mGluR2 ligand->mGluR2 g_protein Gαi/βγ mGluR2->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits camp cAMP ac->camp X glutamate Glutamate Release ac->glutamate inhibition of atp ATP

References

A Technical Guide to the Historical Synthesis of Bicyclo[3.1.0]hexane Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane skeleton is a key structural motif in a multitude of natural products and pharmacologically active compounds. Its inherent ring strain and conformational rigidity make it a valuable scaffold in medicinal chemistry for enforcing specific pharmacophores and improving metabolic stability. This technical guide provides an in-depth overview of the historical and modern synthetic methodologies developed to construct this important bicyclic system, with a focus on key reactions, quantitative data, and detailed experimental protocols.

I. Historical Perspectives: Early Strategies for Bicyclic Ring Formation

The construction of bicyclic frameworks has been a long-standing challenge in organic synthesis. Early approaches to this compound and related systems often relied on multi-step sequences involving classical reactions. One of the foundational strategies involved the formation of the five-membered ring followed by the construction of the cyclopropane ring, or vice versa.

A cornerstone in the synthesis of cyclic ketones, the Dieckmann condensation , an intramolecular Claisen condensation of a diester, was an early conceptual approach for the formation of the cyclopentanone ring of the this compound system. Following the formation of the five-membered ring, subsequent functionalization and cyclopropanation would lead to the desired bicyclic product.

The advent of carbene and carbenoid chemistry provided more direct methods for the cyclopropanation step. The reaction of diazo compounds with alkenes, often catalyzed by copper salts, was an early method for forming cyclopropanes. However, the handling of diazomethane and its derivatives posed significant safety concerns.

II. The Simmons-Smith Reaction and its Intramolecular Variant

A landmark development in cyclopropanation was the Simmons-Smith reaction , which utilizes a zinc-copper couple and diiodomethane to generate an organozinc carbenoid. This reaction is renowned for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. An early application of this reaction to form a this compound derivative would involve the treatment of a cyclopentene with the Simmons-Smith reagent.

A significant advancement for the synthesis of bicyclo[3.1.0]hexanes was the development of the Intramolecular Simmons-Smith (IMSS) reaction . This powerful method involves the cyclopropanation of an alkene tethered to a gem-diiodoalkyl group. The reaction is often directed by a nearby functional group, such as a hydroxyl group, allowing for high diastereoselectivity.

Quantitative Data for Intramolecular Simmons-Smith Cyclopropanation

The following table summarizes the results for the synthesis of various substituted bicyclo[3.1.0]hexanes via the IMSS reaction, as reported by Charette and coworkers.

EntrySubstrateProductYield (%)
1(E)-1,1-diiodo-5-hexen-2-ol1-methylbicyclo[3.1.0]hexan-6-ol85
2(Z)-1,1-diiodo-5-hexen-2-ol1-methylbicyclo[3.1.0]hexan-6-ol78
31,1-diiodo-5-hexen-1-olbicyclo[3.1.0]hexan-6-ol92
41,1-diiodo-6-hepten-2-ol1-ethylbicyclo[3.1.0]hexan-6-ol88
Experimental Protocol: Intramolecular Simmons-Smith Cyclopropanation

Synthesis of 1-methylbicyclo[3.1.0]hexan-6-ol:

To a solution of (E)-1,1-diiodo-5-hexen-2-ol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an argon atmosphere is added a solution of diethylzinc (2.2 mmol, 1.1 M in toluene). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Logical Workflow for Intramolecular Simmons-Smith Reaction

IMSS_Workflow Starting_Material Allylic Alcohol Diiodoalkane_Formation Diiodoalkane Formation (e.g., Iodoform, CrCl2) Starting_Material->Diiodoalkane_Formation IMSS_Precursor gem-Diiodoalkene Precursor Diiodoalkane_Formation->IMSS_Precursor Cyclopropanation Intramolecular Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) IMSS_Precursor->Cyclopropanation Product This compound Derivative Cyclopropanation->Product

Intramolecular Simmons-Smith Reaction Workflow

III. Palladium-Catalyzed Cyclization Strategies

Palladium catalysis has emerged as a versatile tool for the construction of complex molecular architectures, including the this compound core.

A. Cyclization-Oxidation of 1,6-Enynes

A notable palladium-catalyzed method involves the cyclization-oxidation of 1,6-enynes. In this reaction, a palladium(II) catalyst promotes the cyclization of the enyne to form a bicyclic intermediate, which is then oxidized to afford the this compound product.

Quantitative Data for Palladium-Catalyzed Cyclization-Oxidation of 1,6-Enynes

The following table presents data from the work of Tong, Beller, and Tse for the synthesis of various this compound derivatives.

EntryEnyne Substrate (R1, R2)ProductYield (%)
1R1=Ph, R2=H3-phenylbicyclo[3.1.0]hexan-2-one75
2R1=n-Bu, R2=H3-butylbicyclo[3.1.0]hexan-2-one68
3R1=Ph, R2=Me3-phenyl-4-methylbicyclo[3.1.0]hexan-2-one72
4R1=p-MeO-Ph, R2=H3-(4-methoxyphenyl)bicyclo[3.1.0]hexan-2-one81
Experimental Protocol: Palladium-Catalyzed Cyclization-Oxidation

Synthesis of 3-phenylbicyclo[3.1.0]hexan-2-one:

A mixture of the 1,6-enyne (0.5 mmol), palladium(II) acetate (0.025 mmol, 5 mol%), and phenyliodine(III) diacetate (1.0 mmol) in glacial acetic acid (5 mL) is stirred in a sealed tube at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.

Logical Workflow for Palladium-Catalyzed Cyclization-Oxidation

Pd_Catalyzed_Workflow Enyne 1,6-Enyne Cyclization Pd(II)-Catalyzed Cyclization Enyne->Cyclization Pd_Catalyst Pd(OAc)2 Pd_Catalyst->Cyclization Oxidant Oxidant (e.g., PhI(OAc)2) Oxidation Oxidation Oxidant->Oxidation Cyclization->Oxidation Product This compound Derivative Oxidation->Product

Pd-Catalyzed Cyclization-Oxidation of 1,6-Enynes

IV. Photochemical Synthesis Methods

Photochemistry offers unique pathways for the formation of strained ring systems. The photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-ones is a classic example that has been studied for its mechanistic intricacies and synthetic utility.

Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-ones

Upon irradiation with UV light, bicyclo[3.1.0]hex-3-en-2-ones can undergo a variety of rearrangements, including the formation of phenols and other bicyclic isomers. The outcome of the reaction is often dependent on the substitution pattern of the starting material and the reaction conditions.

Experimental Protocol: Photochemical Rearrangement

General procedure for the photochemical rearrangement of a bicyclo[3.1.0]hex-3-en-2-one:

A solution of the bicyclo[3.1.0]hex-3-en-2-one (1.0 mmol) in a suitable solvent (e.g., acetone, 20 mL) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling argon through it for 30 minutes. The vessel is then sealed and irradiated in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450 W) for a specified time (e.g., 4-8 hours) while maintaining a constant temperature (e.g., 20 °C) using a cooling system. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to isolate the photoproducts.

Logical Flow of Photochemical Rearrangement

Photochemical_Workflow Start Bicyclo[3.1.0]hex-3-en-2-one Irradiation UV Irradiation (hν) Start->Irradiation Excited_State Excited State Intermediate Irradiation->Excited_State Rearrangement Photochemical Rearrangement Excited_State->Rearrangement Product Rearranged Product (e.g., Phenol) Rearrangement->Product

Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-ones

V. Modern Convergent Strategies: (3+2) Annulation

More recent developments in the synthesis of bicyclo[3.1.0]hexanes have focused on convergent strategies that rapidly build molecular complexity. A prime example is the (3+2) annulation of cyclopropenes with a three-carbon component.

(3+2) Annulation of Cyclopropenes with Aminocyclopropanes

This method, developed by Waser and coworkers, involves the photoredox-catalyzed reaction of a cyclopropene with an aminocyclopropane to directly form the this compound core. This approach is highly efficient and allows for the introduction of diverse substituents.

Quantitative Data for (3+2) Annulation of Cyclopropenes

| Entry | Cyclopropene | Aminocyclopropane | Product | Yield (%) | |---|---|---|---| | 1 | Diethyl 3,3-dimethylcycloprop-1-ene-1,2-dicarboxylate | N-cyclopropylaniline | Diethyl 1,5-dimethyl-3-phenyl-3-azathis compound-2,4-dicarboxylate | 85 | | 2 | Diethyl cycloprop-1-ene-1,2-dicarboxylate | N-cyclopropylaniline | Diethyl 3-phenyl-3-azathis compound-2,4-dicarboxylate | 91 | | 3 | 3,3-Difluoro-1,2-bis(4-methoxyphenyl)cycloprop-1-ene | N-cyclopropylaniline | 6,6-Difluoro-1,5-bis(4-methoxyphenyl)-3-phenyl-3-azathis compound | 78 |

Experimental Protocol: (3+2) Annulation of Cyclopropenes

General procedure for the photoredox-catalyzed (3+2) annulation:

In a nitrogen-filled glovebox, a solution of the cyclopropene (0.2 mmol), the aminocyclopropane (0.3 mmol), and the photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%) in anhydrous, degassed solvent (e.g., acetonitrile, 2 mL) is prepared in a vial. The vial is sealed and removed from the glovebox. The reaction mixture is then stirred and irradiated with a blue LED lamp for 24-48 hours. After the reaction is complete (monitored by TLC or LC-MS), the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the this compound product.

Logical Relationship in (3+2) Annulation

Annulation_Logic cluster_reactants Reactants Cyclopropene Cyclopropene (2-carbon unit) Cycloaddition [3+2] Cycloaddition Cyclopropene->Cycloaddition Aminocyclopropane Aminocyclopropane (3-carbon unit) Photocatalyst Photoredox Catalyst + Blue Light Aminocyclopropane->Photocatalyst Radical_Cation Radical Cation Formation Photocatalyst->Radical_Cation Ring_Opening Ring Opening of Aminocyclopropane Radical_Cation->Ring_Opening Ring_Opening->Cycloaddition Product This compound Product Cycloaddition->Product

Logical Flow of (3+2) Annulation

VI. Conclusion

The synthesis of the this compound core has evolved significantly from classical, multi-step approaches to modern, highly efficient, and stereoselective catalytic methods. The historical importance of the Simmons-Smith reaction, particularly in its intramolecular variant, cannot be overstated. The advent of palladium-catalyzed and photochemical methods has further expanded the synthetic toolbox. More recent convergent strategies, such as the (3+2) annulation, offer rapid access to complex and highly functionalized this compound derivatives. The continued development of novel synthetic methodologies for this important scaffold will undoubtedly facilitate the discovery of new therapeutic agents and advance the field of medicinal chemistry.

A Technical Guide to Quantum Chemical Calculations on Bicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane framework is a pivotal structural motif in medicinal chemistry and natural products. Its inherent rigidity and unique conformational preferences make it a valuable scaffold for designing conformationally restricted analogues of bioactive molecules, including nucleosides with antiviral and anticancer properties. A thorough understanding of its electronic structure and conformational landscape through quantum chemical calculations is crucial for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the computational methodologies applied to this compound, summarizing key findings and experimental protocols.

Conformational Landscape: The Predominance of the Boat Conformer

A central theme in the study of this compound is the conformational preference of its six-membered ring. Unlike simple cyclohexane systems which favor a chair conformation, this compound predominantly adopts a boat-like conformation . This preference is a general trend in such bicyclic systems and is attributed to the minimization of eclipsing interactions in the boat form.[1][2]

Quantum chemical calculations have been instrumental in elucidating the relative stabilities of the possible conformers. Theoretical studies consistently find the boat conformer to be significantly more stable than the chair conformer.[2][3] For instance, MP2 calculations predict the chair and twist conformations of 1,5-diazathis compound to be 3.8 and 49.5 kcal/mol higher in energy, respectively, than the boat form.[4][5] This substantial energy difference indicates that at room temperature, the molecule exists almost exclusively in the boat conformation.[4][5]

The stability of the boat conformation can be further explained by orbital interactions. In derivatives such as 1,5-diazathis compound, the anomeric effect, specifically the n(N) → σ*(C−C) interaction, has been identified as a key stabilizing factor in the boat form.[4][5]

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound and its analogues, ranging from ab initio techniques to Density Functional Theory (DFT).

Ab Initio Methods:

  • Hartree-Fock (HF): While used in earlier studies, HF methods neglect electron correlation, leading to discrepancies between calculated and experimental structural parameters.

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects and provides more accurate structural parameters compared to HF.[6] It has been successfully used to calculate the structures and relative energies of different conformations of this compound and its oxygenated and nitrogenated analogues.[4][6]

Density Functional Theory (DFT):

  • B3LYP: The B3LYP functional is a popular choice and has been shown to reproduce experimental ring-puckering potential energy profiles more accurately than molecular mechanics (MM3) force fields. It also provides accurate predictions of vibrational frequencies.

  • M06-2X: This functional has demonstrated good performance in accurately reproducing the energies of this compound.[7]

The choice of basis set is also crucial for obtaining reliable results. Basis sets such as 6-31G*, 6-311++G**, cc-pVTZ, and aug-cc-pVDZ have been commonly used in these calculations.[1][3][6]

Computational Workflow

The general workflow for the computational analysis of this compound derivatives is depicted below.

G cluster_0 Computational Analysis Workflow A Model Building (Boat and Chair Conformers) B Geometry Optimization (e.g., DFT/6-31G*) A->B C Frequency Calculation (Confirmation of Minima) B->C D Energy Analysis (Relative Stabilities) C->D E Spectroscopic Property Calculation (NMR, ECD, VCD) D->E F Comparison with Experimental Data E->F

A typical workflow for the computational conformational analysis of this compound derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from quantum chemical calculations on this compound and its derivatives.

Table 1: Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Reference
Boat (Cs)MP2/6-31G(d)0.00[4]
Chair (Cs)MP2/6-31G(d)3.78[4]
Twist (C2)MP2/6-31G(d)49.54[4]
BoatB3LYP/6-31G(d)0.00[4]
ChairB3LYP/6-31G(d)3.65[4]
TwistB3LYP/6-31G(d)48.31[4]

Table 2: Selected Geometric Parameters of this compound (Boat Conformation)

ParameterMethod/Basis SetCalculated ValueExperimental ValueReference
r(C1-C2)B3LYP/6-311++G 1.528 Å-[3]
r(C2-C3)B3LYP/6-311++G1.541 Å-[3]
∠(C1-C2-C3)B3LYP/6-311++G 105.7°-[3]
∠(C2-C3-C4)B3LYP/6-311++G104.9°-[3]

Experimental Protocols

Quantum chemical calculations are often performed in conjunction with experimental techniques to validate the computational models and provide a more complete understanding of the molecular system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the conformation of this compound derivatives in solution.[1]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired on a spectrometer with a field strength of at least 400 MHz.[1] The coupling constants and nuclear Overhauser effects (NOEs) provide crucial information about the relative orientation of protons, which can be used to deduce the preferred conformation.

Chiroptical Spectroscopy (ECD, VCD, and ORD)

For chiral derivatives of this compound, electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) are used to determine the absolute configuration.

  • Measurement: Spectra are measured in a suitable solvent (e.g., acetonitrile for ECD and ORD, deuterated acetonitrile for VCD).[3]

  • Computational Simulation: DFT calculations at levels like B3LYP/6-311++G** or B3LYP/aug-cc-pVDZ are used to simulate the chiroptical spectra for low-energy conformers.[3]

  • Comparison: The experimental spectra are compared with the simulated spectra to assign the absolute configuration with high confidence.[3]

The logical relationship for determining the absolute configuration using a combination of experimental and computational methods is illustrated below.

G cluster_1 Absolute Configuration Determination Exp Experimental Chiroptical Data (ECD, VCD, ORD) Compare Comparison Exp->Compare Comp DFT Simulation of Spectra (for different enantiomers) Comp->Compare Assign Assign Absolute Configuration Compare->Assign

The logical workflow for assigning the absolute configuration of chiral this compound derivatives.

Applications in Drug Development

The rigid this compound scaffold has been effectively utilized in the design of selective ligands for various biological targets. By restricting the conformation of flexible side chains, it is possible to enhance binding affinity and selectivity for a specific receptor subtype. For example, imidazolyl this compound derivatives have been developed as potent and selective H₃ receptor ligands.[8] Similarly, this scaffold has been used to develop the first highly selective inhibitor of the GABA transporter BGT-1.[9] Computational analysis of the stable conformations of these molecules is key to understanding their structure-activity relationships and guiding further drug design efforts.[9]

References

Chirality and Optical Activity in Bicyclo[3.1.0]hexane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold

The this compound ring system is a conformationally constrained scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors.[1][2] This scaffold is a prevalent motif in numerous natural products and synthetic bioactive compounds, including potential treatments for psychiatric disorders and cancer.[2]

Chirality is a critical determinant of the biological activity of these analogs. The stereochemical arrangement of functional groups on the bicyclic core dictates how the molecule interacts with other chiral entities, most notably biological receptors. Therefore, the ability to synthesize stereochemically pure this compound derivatives and to accurately determine their absolute configurations is paramount for the development of potent and selective therapeutic agents.[3][4] This guide provides an in-depth overview of the synthesis, characterization, and chiroptical properties of these important molecules.

Fundamentals of Chirality and Stereoisomerism in this compound Systems

The chirality of this compound analogs arises from the presence of one or more stereogenic centers, leading to the existence of enantiomers and diastereomers. The fused cyclopropane ring locks the five-membered ring into a relatively rigid conformation, which is typically a stable boat-like form, significantly more so than a chair-like conformer.[5][6] This conformational rigidity is key to its utility in drug design, as it can mimic the puckered conformations of sugar rings in nucleosides or restrict the rotatable bonds of neurotransmitter analogs.[7][8]

The relationship between the different stereoisomers of a substituted this compound is a foundational concept for understanding their distinct biological activities and chiroptical properties.

G cluster_0 Stereoisomers cluster_1 Properties Molecule Chiral this compound (Multiple Stereocenters) Enantiomers Enantiomers (Nonsuperimposable Mirror Images) Molecule->Enantiomers e.g., (1R, 5S) vs (1S, 5R) Diastereomers Diastereomers (Not Mirror Images) Molecule->Diastereomers e.g., (1R, 2R, 5S) vs (1R, 2S, 5S) Enant_Props Identical Physical Properties (except interaction with polarized light) Enantiomers->Enant_Props Diast_Props Different Physical Properties (m.p., b.p., solubility) Diastereomers->Diast_Props

Caption: Logical relationships between stereoisomers of a chiral molecule.

Enantioselective Synthesis and Stereocontrol

The synthesis of enantiomerically pure or enriched this compound analogs is a key challenge addressed by several strategic approaches. The choice of strategy depends on the target molecule, available starting materials, and desired stereochemical outcome.

Key Synthetic Strategies:

  • Asymmetric Catalysis : This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. A notable example is the enantioselective cyclization of enyne derivatives catalyzed by a Palladium complex with a chiral SPRIX ligand, achieving high enantiomeric excess (ee).[9]

  • Enzymatic Resolution : Biocatalysis offers a powerful method for separating racemic mixtures. Lipases, for instance, can be used for asymmetric acetylation, selectively reacting with one enantiomer of a racemic alcohol precursor to allow for easy separation.[7]

  • Chiral Pool Synthesis : This strategy begins with an inexpensive, enantiomerically pure natural product as a starting material. The readily available monoterpene (+)-3-carene, for example, serves as a convenient substrate for the synthesis of various chiral derivatives with the this compound moiety.[3]

  • Substrate-Controlled Diastereoselection : In this approach, existing stereocenters in the substrate direct the formation of new stereocenters. This is often employed in multi-step syntheses where an initial stereocenter is established and then used to control subsequent transformations.

The general workflow for producing and verifying enantiomerically enriched compounds is a critical process in chiral drug development.

G Start Racemic or Prochiral Precursor AsymCat Asymmetric Catalysis Start->AsymCat EnzRes Enzymatic Resolution Start->EnzRes Product Enantioenriched This compound Analog AsymCat->Product EnzRes->Product ChiralPool Chiral Pool Synthesis ChiralPool->Product Direct Synthesis Analysis Chiral Analysis (e.g., Chiral HPLC/GC) Product->Analysis Final Verified Enantiomeric Purity (% ee) Analysis->Final

Caption: General workflow for the synthesis and analysis of chiral compounds.

Analysis of Optical Activity and Absolute Configuration

Determining the absolute configuration and optical purity of this compound analogs is crucial. This is accomplished through a combination of chiroptical spectroscopy techniques and computational methods.[10]

  • Optical Rotation (OR) : This is the classical method for measuring optical activity. A solution of a chiral compound will rotate the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule under specific conditions (temperature, wavelength, solvent, concentration).[11]

  • Optical Rotatory Dispersion (ORD) : ORD is the measurement of optical rotation as a function of wavelength. The change in rotation near an absorption band, known as the Cotton Effect, can provide detailed structural information.[5][11]

  • Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12] It is particularly sensitive to the spatial arrangement of chromophores within the molecule.

  • Vibrational Circular Dichroism (VCD) : VCD is the vibrational (infrared) equivalent of ECD and provides rich stereochemical information for the entire molecule.

For complex molecules like this compound derivatives, a single technique is often insufficient to assign the absolute configuration with high confidence. The modern gold-standard approach involves measuring multiple chiroptical properties (ECD, ORD, VCD) and comparing the experimental spectra to those predicted for different stereoisomers using Density Functional Theory (DFT) calculations.[5][6]

G cluster_exp Experimental Measurement cluster_comp Computational Modeling ECD ECD Spectrum Compare Compare Experimental and Simulated Spectra ECD->Compare ORD ORD Spectrum ORD->Compare VCD VCD Spectrum VCD->Compare ConfSearch Conformational Search (e.g., B3LYP/6-311++G**) DFT_R DFT Spectrum Simulation for (R)-enantiomer ConfSearch->DFT_R DFT_S DFT Spectrum Simulation for (S)-enantiomer ConfSearch->DFT_S DFT_R->Compare DFT_S->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for determining absolute configuration via combined spectroscopy and DFT.

Quantitative Chiroptical Data

The following table summarizes representative quantitative data for several this compound analogs reported in the literature. This data is essential for characterizing new derivatives and for quality control in synthetic processes.

Compound/DerivativeEnantiomeric Excess (% ee)Specific Rotation [α]Conditions (Solvent, Temp)Reference
Lactone with this compound skeletonup to 95%Not ReportedNot Reported[9]
(+)-3-Carene (starting material)100%+15.3neat, 25 °C[3]
(1S,5R)-1-(Hydroxymethyl)-3-oxa-bicyclo[3.1.0]hexan-2-oneNot Reported-Not Reported[13]
This compound-derived nucleosidesEnantiomerically pureVaries with baseNot Reported[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to research and development. The following are representative methodologies based on published procedures.

Protocol 1: Enzymatic Resolution via Lipase-Catalyzed Acetylation (General Procedure)

This protocol is based on the principles of enzymatic resolution for separating racemic alcohols.[7]

  • Dissolution : Dissolve the racemic this compound alcohol precursor in an appropriate anhydrous organic solvent (e.g., toluene, THF).

  • Enzyme Addition : Add a lipase preparation (e.g., Lipase PS from Pseudomonas cepacia) to the solution. The amount may vary (typically 10-50% by weight of the substrate).

  • Acyl Donor : Add an acyl donor, such as vinyl acetate, to the reaction mixture (typically 1.5-3.0 equivalents).

  • Reaction Monitoring : Stir the suspension at a controlled temperature (e.g., 25-40 °C). Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the point at which approximately 50% conversion is reached.

  • Work-up : Once the desired conversion is achieved, filter off the enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification : Separate the resulting acetylated product from the unreacted alcohol using standard column chromatography on silica gel.

  • Analysis : Determine the enantiomeric excess of both the recovered alcohol and the acetylated product using chiral GC or HPLC. The specific rotation of each separated enantiomer can then be measured.

Protocol 2: Measurement of Specific Rotation

This is a standard procedure for determining the specific rotation of a chiral compound.[3]

  • Instrument Preparation : Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm D-line) to warm up and stabilize.

  • Sample Preparation : Prepare a solution of the purified this compound analog of known concentration (c, in g/100 mL) in a spectroscopic grade solvent.

  • Blank Measurement : Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and take a blank reading. Zero the instrument with the solvent-filled cell.

  • Sample Measurement : Rinse and fill the cell with the sample solution. Ensure no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed optical rotation (α_obs).

  • Calculation : Calculate the specific rotation [α] using the formula: [α]_D^T = α_obs / (l × c) where T is the temperature in degrees Celsius and D refers to the sodium D-line. Record the temperature, solvent, and concentration used.

Applications in Drug Development: Conformationally Locked Ligands

The rigid this compound scaffold is an excellent tool for "conformational locking." By incorporating this structure into a drug candidate, chemists can restrict the molecule's shape to one that is pre-organized for optimal binding with its biological target. This can lead to significant improvements in both potency and selectivity.

  • Carbocyclic Nucleosides : this compound systems can lock the conformation of a carbocyclic nucleoside into specific "North" or "South" puckers, mimicking the conformations of natural nucleosides. This has been a successful strategy in the design of antiviral and anticancer agents.[7][8]

  • Receptor-Selective Ligands : By restricting the conformation of flexible neurotransmitters like histamine, this compound analogs have been developed that show high potency and over 100-fold selectivity for the histamine H3 receptor subtype over the H4 subtype, a valuable property for developing treatments for CNS-related disorders.[4]

G cluster_ligands Ligand Conformation cluster_receptors Biological Targets Flexible Flexible Ligand (Multiple Conformations) ReceptorA Target Receptor Flexible->ReceptorA Binds (some conformations) ReceptorB Off-Target Receptor Flexible->ReceptorB Binds (other conformations) -> Side Effects Rigid This compound Analog (Locked Conformation) Rigid->ReceptorA Binds with High Affinity -> High Potency Rigid->ReceptorB Poor Fit -> High Selectivity

Caption: How conformational locking enhances receptor binding potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bicyclo[3.1.0]hexane-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a rigid and structurally unique motif that has garnered significant attention in medicinal chemistry. Its constrained conformational nature allows for precise presentation of substituents, making it a valuable component in the design of potent and selective therapeutic agents. This document provides detailed application notes and protocols for the synthesis of key this compound-based pharmaceutical intermediates, targeting a range of therapeutic areas including neurological disorders, viral infections, and cancer.

Synthesis of 2-Oxo-bicyclo[3.1.0]hexane-6-carboxylate Skeletons for mGluR2/3 Agonists

Metabotropic glutamate receptors 2 and 3 (mGluR2/3) are important targets for the treatment of various neurological and psychiatric disorders. This compound-based compounds, such as LY354740, have emerged as potent and selective mGluR2/3 agonists. A key intermediate in the synthesis of these agonists is the 2-oxo-bicyclo[3.1.0]hexane-6-carboxylate skeleton.

Racemic Carbene Insertion Route

A common method for constructing the this compound core involves a copper-catalyzed carbenoid insertion into a carbon-carbon double bond.[1] This route, while straightforward, results in a racemic mixture that requires subsequent chiral separation.

Experimental Protocol: Copper-Catalyzed Carbenoid Insertion

  • Preparation of the α-diazo ketone: The synthesis begins with the preparation of an α-diazo ketone from a corresponding acid chloride and diazomethane. Caution: Diazomethane is explosive and toxic; handle with extreme care.

  • Cyclopropanation: The α-diazo ketone is then subjected to a copper-catalyzed cyclopropanation reaction to form the bicyclo[3.1.0]hexanone intermediate. The geometry of the starting olefin is directly transposed to the product's endo/exo orientation.[1]

  • Purification: The resulting racemic mixture of the 2-oxo-bicyclo[3.1.0]hexane-6-carboxylate intermediate is purified, often requiring chiral HPLC separation for large-scale synthesis.[1]

Logical Workflow for Racemic Carbene Insertion

G cluster_start Starting Materials cluster_reaction1 Step 1: Diazo Ketone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclopropanation cluster_product Product cluster_purification Purification cluster_final Final Intermediate Acid_Chloride Acid Chloride of Fluorinated Olefin Reaction1 Reaction with Diazomethane Acid_Chloride->Reaction1 Diazomethane Diazomethane Diazomethane->Reaction1 Diazo_Ketone α-Diazo Ketone Reaction1->Diazo_Ketone Reaction2 Copper-Catalyzed Carbenoid Insertion Diazo_Ketone->Reaction2 Racemic_Product Racemic 2-Oxo-bicyclo[3.1.0]hexane Intermediate Reaction2->Racemic_Product Purification Chiral HPLC Separation Racemic_Product->Purification Final_Intermediate Enantiomerically Pure Intermediate Purification->Final_Intermediate

Caption: Workflow for the racemic synthesis of 2-oxo-bicyclo[3.1.0]hexane intermediates.

Quantitative Data for mGluR2/3 Agonist Intermediate Synthesis
Intermediate/ProductSynthetic StepReagents/CatalystYieldNotesReference
Bicyclic enoneElimination from brominated ketalEthylene glycol, basic conditions82% from mono bromideAvoids direct elimination which leads to decomposition.[1]

Synthesis of this compound Scaffolds for Antiviral Agents

The this compound framework has been employed in the design of novel antiviral drugs, including inhibitors of influenza A neuraminidase and analogues of anti-HIV agents like stavudine.[2][3]

Synthesis of Neuraminidase Inhibitor Candidates

A simplified synthetic route for this compound-based neuraminidase inhibitors starts from cyclopentenone.[2]

Experimental Protocol: Cyclopropanation of Cyclopentenone

  • Cyclopropanation: Cyclopentenone undergoes cyclopropanation with ethyl-(dimethylsulfuranylidene)-acetate (EDSA), generated in situ from the corresponding sulfonium bromide and DBU in CHCl₃ at room temperature.[2]

  • Aziridination and Functionalization: The resulting cyclopropane is then subjected to aziridination, followed by further functionalization of the five-membered ring to introduce various side chains.[2]

Quantitative Data for Neuraminidase Inhibitor Intermediate

ReactantReagentProductYieldReference
CyclopentenoneEthyl-(dimethylsulfuranylidene)-acetate (EDSA), DBURacemic cyclopropane intermediate85%[2]
Synthesis of Enantiomerically Pure Bicyclo[3.1.0]hexenyl Carbanucleosides (Anti-HIV)

A strategy for synthesizing enantiomerically pure bicyclo[3.1.0]hexenyl carbanucleosides as potential anti-HIV agents starts from (R)-epichlorohydrin.[4]

Experimental Protocol: Synthesis from (R)-Epichlorohydrin

  • Initial Reaction: Sodium is dissolved in ethanol at 0°C, followed by the addition of diethyl malonate. (R)-(-)-Epichlorohydrin in ethanol is then added dropwise at room temperature, and the mixture is refluxed for 20 hours to yield (-)-(1S,5R)-Ethyl 2-oxo-3-oxathis compound-1-carboxylate.[4]

  • Reduction: The intermediate is dissolved in anhydrous methylene chloride and treated with diisobutylaluminum hydride (Dibal-H) at -78°C for 30 minutes to produce (1S,5R)-1-(tert-Butyl-diphenyl-silanyloxymethyl)-3-oxa-bicyclo[3.1.0]hexan-2-ol.[4]

  • Ring-Closing Metathesis (RCM): A subsequent key step involves a Ring-Closing Metathesis (RCM) reaction using Grubbs catalyst (2nd generation) to form the bicyclo[3.1.0]hexene ring system.[4]

  • Mitsunobu Coupling: The final step to introduce the nucleobase is a Mitsunobu coupling reaction.[4]

Signaling Pathway for Antiviral Activity

Bicyclo_Nucleoside Bicyclo[3.1.0]hexenyl Carbanucleoside Cellular_Kinases Cellular Kinases Bicyclo_Nucleoside->Cellular_Kinases Phosphorylation Triphosphate Triphosphate Analogue Cellular_Kinases->Triphosphate Viral_Polymerase Viral Reverse Transcriptase (e.g., HIV-1 RT) Triphosphate->Viral_Polymerase Competitive Inhibition Inhibition Inhibition of Viral DNA Synthesis Viral_Polymerase->Inhibition

Caption: Intracellular activation pathway of this compound nucleoside analogues.

Synthesis of 3-Azathis compound Derivatives

The 3-azathis compound framework is a valuable structural fragment found in various pharmaceuticals, including opioid receptor antagonists and histone deacetylase inhibitors.[5]

1,3-Dipolar Cycloaddition Route

A reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide.[5]

Experimental Protocol: Cycloaddition with Protonated Ruhemann's Purple (PRP)

  • Reaction Setup: 3-substituted or 3,3-disubstituted cyclopropenes are reacted with the protonated form of Ruhemann's purple (PRP), a stable azomethine ylide.

  • Solvent Screening: Aprotic solvents such as 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at 65°C have been found to favor the formation of the desired cycloadduct.[5]

  • Purification: The resulting bis-spirocyclic 3-azathis compound cycloadducts are obtained in moderate to good yields with high diastereofacial selectivity and can be purified by recrystallization from methanol.[5]

Quantitative Data for 1,3-Dipolar Cycloaddition

SolventTemperature (°C)ProductYieldReference
1,4-Dioxane653-Azathis compound derivative 3a67%[5]
Acetonitrile653-Azathis compound derivative 3a70%[5]
DMF653-Azathis compound derivative 3a61%[5]
Gold-Catalyzed Oxidative Cyclopropanation

An alternative route to 3-aza-bicyclo[3.1.0]hexan-2-one derivatives is through a gold-catalyzed oxidative cyclopropanation of N-allylynamides.[6]

Experimental Protocol: Gold-Catalyzed Cyclopropanation

  • Catalyst System: The reaction utilizes a gold catalyst, such as IMesAuCl/AgBF₄.

  • Oxidant: Pyridine N-oxide serves as the oxidant.

  • Reaction: N-allylynamides with various functional groups can be converted into the corresponding 3-aza-bicyclo[3.1.0]hexan-2-one derivatives in moderate to high yields.[6]

General Synthetic Scheme for 3-Azabicyclo[3.1.0]hexan-2-ones

G N_Allylynamide N-Allylynamide Reaction Gold-Catalyzed Oxidative Cyclopropanation N_Allylynamide->Reaction Product 3-Aza-bicyclo[3.1.0]hexan-2-one Reaction->Product Catalyst IMesAuCl/AgBF₄ Pyridine N-oxide Catalyst->Reaction

Caption: Gold-catalyzed synthesis of 3-azabicyclo[3.1.0]hexan-2-one derivatives.

These protocols and data provide a foundational resource for researchers engaged in the synthesis and development of novel pharmaceuticals incorporating the this compound scaffold. The unique conformational constraints of this ring system continue to offer exciting opportunities for the design of next-generation therapeutics.

References

Application of Bicyclo[3.1.0]hexane in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane motif is a rigid and strained carbocyclic scaffold that has garnered significant attention in asymmetric catalysis. Its unique conformational constraints and stereochemical properties make it an invaluable component in the design of chiral ligands and a target for stereoselective synthetic methodologies. This document provides an overview of the key applications of this compound in asymmetric catalysis, complete with detailed experimental protocols and comparative data for researchers in academia and the pharmaceutical industry.

Intramolecular Cyclopropanation for this compound Synthesis

A prevalent strategy for constructing the this compound framework is through intramolecular cyclopropanation reactions. These methods offer a powerful means to generate the strained bicyclic system with high stereocontrol.

Asymmetric Radical Intramolecular α-Cyclopropanation of Aldehydes

A cooperative catalytic system involving a copper(I) source and a chiral secondary amine enables the enantioselective intramolecular radical cyclopropanation of unactivated alkenes with aldehydes. This method is particularly noteworthy for its ability to construct bicyclo[3.1.0]hexanes bearing vicinal all-carbon quaternary stereocenters.[1][2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product Aldehyde Alkenyl Aldehyde Product Enantioenriched This compound Aldehyde->Product Cooperative Catalysis Catalyst Cu(I) Source (e.g., CuI) Chiral Secondary Amine

Caption: Asymmetric radical cyclopropanation of an alkenyl aldehyde.

Quantitative Data Summary:

EntrySubstrateChiral Amine LigandYield (%)ee (%)dr
1(E)-5,9-dimethyldeca-4,8-dienal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine8592>20:1
2(E)-5-(p-tolyl)-8-methylnona-4,7-dienal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine7890>20:1
3(E)-5-cyclohexyl-8-methylnona-4,7-dienal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine8291>20:1

Experimental Protocol: General Procedure for Asymmetric Radical Cyclopropanation [3]

  • To a screw-capped vial equipped with a magnetic stir bar, add the alkenyl aldehyde substrate (0.1 mmol, 1.0 equiv.), CuI (3.8 mg, 0.02 mmol, 20 mol%), and the chiral secondary amine ligand (0.01 mmol, 10 mol%).

  • Add pyrrolidine (1.7 μL, 0.02 mmol, 20 mol%) and the appropriate solvent (e.g., 1,2-dichloroethane, 1.0 mL).

  • The vial is sealed and the mixture is stirred at the specified temperature (e.g., 80 °C) for the indicated time (typically 12-24 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and directly purified by flash column chromatography on silica gel to afford the desired this compound product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Palladium-Catalyzed Enantioselective Cyclization of Enynes

Palladium catalysis, particularly leveraging a Pd(II)/Pd(IV) catalytic cycle, has been successfully applied to the enantioselective cyclization of enyne derivatives. This approach provides access to functionalized bicyclo[3.1.0]hexanes, often with high levels of enantioselectivity.[4]

Catalytic Cycle:

G PdII Pd(II)-L* PdIV_Intermediate Alkyl-Pd(IV) Intermediate PdII->PdIV_Intermediate Oxidative Addition Enyne Enyne Substrate Oxidant Oxidant (e.g., PhI(OAc)2) Product This compound PdIV_Intermediate->Product Reductive Elimination Product->PdII Catalyst Regeneration

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for enyne cyclization.

Quantitative Data Summary:

EntryEnyne SubstrateChiral LigandYield (%)ee (%)
1Diethyl 2-allyl-2-(pent-4-yn-1-yl)malonatei-Pr-SPRIX9195
2Diethyl 2-allyl-2-(hex-5-yn-1-yl)malonatei-Pr-SPRIX8893
3Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonatei-Pr-SPRIX8592

Experimental Protocol: General Procedure for Pd-Catalyzed Enantioselective Cyclization [4]

  • In a glovebox, a mixture of Pd(OAc)2 (5.6 mg, 0.025 mmol, 5 mol%) and the chiral ligand (e.g., i-Pr-SPRIX, 0.03 mmol, 6 mol%) in a suitable solvent (e.g., CH2Cl2, 1.0 mL) is stirred at room temperature for 30 minutes.

  • The enyne substrate (0.5 mmol, 1.0 equiv.) and a hypervalent iodine reagent (e.g., PhI(OAc)2, 193 mg, 0.6 mmol, 1.2 equiv.) are added to the catalyst solution.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required duration (typically 12-48 hours).

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the this compound product.

  • Enantiomeric excess is determined by chiral HPLC analysis.

Gold-Catalyzed Cycloisomerization of Enynes

Cationic gold(I) complexes are effective catalysts for the cycloisomerization of 1,5-enynes to produce bicyclo[3.1.0]hexenes. This transformation is notable for its stereospecificity and excellent chirality transfer, allowing for the synthesis of enantioenriched products from chiral starting materials.[5]

Reaction Workflow:

G Start 1,5-Enyne Reaction Cycloisomerization in CH2Cl2, rt Start->Reaction Catalyst Au(I) Catalyst (e.g., (Ph3P)AuCl/AgSbF6) Catalyst->Reaction Product Bicyclo[3.1.0]hexene Reaction->Product

Caption: Workflow for gold-catalyzed cycloisomerization of 1,5-enynes.

Quantitative Data Summary:

Entry1,5-Enyne SubstrateCatalyst SystemYield (%)DiastereoselectivityChirality Transfer
1(E)-3,3-dicarbomethoxy-1,5-octadiene(Ph3P)AuCl / AgSbF695>98:2 (trans)-
2(Z)-3,3-dicarbomethoxy-1,5-octadiene(Ph3P)AuCl / AgSbF69297:3 (cis)-
3Enantioenriched 1,5-enyne(Ph3P)AuCl / AgSbF685-Excellent

Experimental Protocol: General Procedure for Gold-Catalyzed Cycloisomerization [5]

  • To a solution of the 1,5-enyne (0.5 mmol) in CH2Cl2 (5 mL) is added (Ph3P)AuCl (0.0125 mmol, 2.5 mol%).

  • AgSbF6 (0.0125 mmol, 2.5 mol%) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.

  • The aqueous layer is extracted with CH2Cl2 (3 x 10 mL).

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the pure bicyclo[3.1.0]hexene.

Organocatalytic Transannular Approach

Asymmetric organocatalysis provides a powerful platform for the stereodefined synthesis of highly substituted bicyclo[3.1.0]hexanes. Diastereodivergent approaches have been developed, for instance, through a transannular alkylation strategy.[6]

Logical Relationship of Diastereodivergent Synthesis:

G Start Enals + 4-Alkenyl Sulfamidate Imines Path_A Michael/Michael Cascade (Iminium/Enamine Activation) Start->Path_A Path_C Cascade Michael/Michael/ Transannular Alkylation (Iminium/Enamine/Enamine) Start->Path_C Intermediate Cyclohexane Adduct (Isolated) Path_A->Intermediate Path_B Transannular Alkylation (Enamine Activation) Intermediate->Path_B Product_A This compound (Diastereomer A) Path_B->Product_A Product_B This compound (Diastereomer B) Path_C->Product_B

Caption: Diastereodivergent synthesis of bicyclo[3.1.0]hexanes.

Quantitative Data Summary:

EntryEnal Substrate4-Alkenyl Sulfamidate ImineCatalystProduct DiastereomerYield (%)dree (%)
1Cinnamaldehyde(E)-N-(hept-3-en-1-ylidene)sulfamideJørgensen-Hayashi catalystA (via intermediate)75>95:598
2Cinnamaldehyde(E)-N-(hept-3-en-1-ylidene)sulfamideJørgensen-Hayashi catalystB (one-pot)68>95:597

Experimental Protocol: Two-Step Procedure for Diastereomer A [6]

  • Step 1: Michael/Michael Cascade

    • To a solution of the 4-alkenyl sulfamidate imine (0.2 mmol) and the chiral diarylprolinol silyl ether catalyst (20 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature, is added the enal (0.24 mmol).

    • The reaction is stirred for the required time (typically 24-72 hours) until the starting imine is consumed (monitored by TLC).

    • The reaction mixture is concentrated and the crude cyclohexane adduct is purified by flash chromatography.

  • Step 2: Transannular Alkylation

    • The purified cyclohexane adduct (0.1 mmol) is dissolved in a solvent (e.g., DMSO, 1.0 mL).

    • A primary amine catalyst (e.g., pyrrolidine, 30 mol%) is added.

    • The mixture is heated (e.g., to 60 °C) and stirred until the reaction is complete.

    • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

    • The combined organic layers are dried, concentrated, and purified by chromatography to afford the this compound.

This document provides a snapshot of the diverse and powerful applications of the this compound scaffold in modern asymmetric catalysis. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to utilize these methodologies in their synthetic endeavors.

References

Application Notes and Protocols: Bicyclo[3.1.0]hexane as a Constrained Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Bicyclo[3.1.0]hexane Scaffold

The this compound framework has emerged as a privileged scaffold in medicinal chemistry due to its unique conformational rigidity. This structural feature allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. By locking the molecule in a specific conformation, the entropic penalty of binding to a target protein is reduced, often resulting in improved potency. This rigid scaffold has been successfully incorporated into a variety of therapeutic agents, including antiviral, anticancer, and neurological drug candidates.

Application Notes

Antiviral Agents: Conformationally Locked Nucleoside Analogues

The this compound scaffold has been effectively utilized to create conformationally restricted nucleoside analogues. These analogues mimic the "Northern" puckered conformation of the natural furanose ring, which is often the preferred conformation for binding to viral polymerases. This conformational locking can enhance the inhibitory activity against viral enzymes. A notable example is a deoxyguanosine analogue incorporating a this compound core, which has demonstrated specific activity against the Epstein-Barr virus (EBV) by targeting its DNA polymerase.

Anticancer Agents: Novel Spirocyclic Derivatives

Derivatives of 3-azaspiro[this compound-2,5'-pyrimidines] have shown significant potential as antitumor agents. These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines, including human erythroleukemia (K-562), cervical carcinoma (HeLa), and T lymphocyte (Jurkat) cells. The mechanism of action for some of these compounds involves the induction of apoptosis and disruption of the actin cytoskeleton, leading to a decrease in cell motility.

Neurological Agents: Neuropeptide Y Y1 Receptor Antagonists

The this compound scaffold has been employed as a conformationally constrained isosteric replacement for a cyclohexane ring in the design of neuropeptide Y (NPY) Y1 receptor antagonists. The rigid framework allows for the optimal presentation of pharmacophoric groups, leading to potent and selective antagonists. These compounds have potential applications in the treatment of obesity and other conditions mediated by the NPY Y1 receptor.

Histamine H3 Receptor Ligands

Conformationally rigid histamine analogues featuring a this compound scaffold have been developed as selective ligands for the histamine H3 receptor.[1] The constrained nature of the scaffold contributes to enhanced selectivity over other histamine receptor subtypes.[1] For instance, certain derivatives have exhibited potent binding affinity for the H3 receptor with over 100-fold selectivity against the H4 receptor, highlighting the utility of this scaffold in designing subtype-selective ligands.[1]

Quantitative Data Summary

The following tables summarize the quantitative biological activity of various this compound derivatives.

Table 1: Anticancer Activity of 3-Azaspiro[this compound-2,5'-pyrimidines] [2]

Compound IDCancer Cell LineIC50 (µM)
4b K-5624 ± 2
HeLa12 ± 6
Jurkat8 ± 2
CT263 ± 1
4c K-5626 ± 1
HeLa15 ± 3
Jurkat10 ± 2
CT265 ± 1
4d K-5625 ± 1
HeLa14 ± 4
Jurkat9 ± 3
CT264 ± 1
4e K-5624 ± 1
HeLa13 ± 2
Jurkat8 ± 1
CT263 ± 1
4i K-56214 ± 1
HeLa70 ± 4
Jurkat19 ± 5
CT269 ± 1

Table 2: Binding Affinity of this compound-based Histamine Receptor Ligands [1]

Compound IDH3 Receptor Ki (nM)H4 Receptor Ki (nM)H4/H3 Selectivity Ratio
6 31.650115.9
7 5.6602107.5
ent-6 21.941619.0
ent-7 14.869.24.7

Experimental Protocols

Protocol 1: Synthesis of 3-Azaspiro[this compound-2,5'-pyrimidines]

This protocol describes a one-pot, three-component reaction for the synthesis of 3-azaspiro[this compound-2,5'-pyrimidines].

Materials:

  • Alloxan monohydrate

  • α-Amino acid (e.g., glycine, L-alanine)

  • Cyclopropene derivative

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of alloxan monohydrate (1 mmol) and the respective α-amino acid (1 mmol) in a 4:1 ethanol/water mixture (5 mL) is heated at 65 °C for 15 minutes.

  • To the resulting solution of the in situ generated azomethine ylide, the corresponding cyclopropene (1 mmol) is added.

  • The reaction mixture is stirred at 65 °C for 2-4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitate formed is filtered, washed with cold ethanol, and dried to afford the pure cycloadducts.

  • For non-crystalline products, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product Alloxan Alloxan YlideFormation In situ Azomethine Ylide Formation Alloxan->YlideFormation AminoAcid α-Amino Acid AminoAcid->YlideFormation Cyclopropene Cyclopropene Cycloaddition [3+2] Cycloaddition Cyclopropene->Cycloaddition YlideFormation->Cycloaddition Reacts with Cooling Cooling & Precipitation Cycloaddition->Cooling Chromatography Column Chromatography (if necessary) Cycloaddition->Chromatography Filtration Filtration & Washing Cooling->Filtration FinalProduct 3-Azaspiro[this compound- 2,5'-pyrimidine] Filtration->FinalProduct Chromatography->FinalProduct

Caption: General workflow for the one-pot synthesis of 3-azaspiro[this compound-2,5'-pyrimidines].

Protocol 2: MTT Assay for Antiproliferative Activity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound derivatives against cancer cell lines.[3][4][5][6]

Materials:

  • Cancer cell lines (e.g., K-562, HeLa)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

DOT Diagram: MTT Assay Workflow

G Start Start CellSeeding Seed Cells in 96-well Plate Start->CellSeeding Incubation1 Incubate 24h CellSeeding->Incubation1 AddCompounds Add Test Compounds Incubation1->AddCompounds Incubation2 Incubate 72h AddCompounds->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate 4h AddMTT->Incubation3 Solubilize Add Solubilization Solution Incubation3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance DataAnalysis Calculate IC50 ReadAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Signaling Pathways

Neuropeptide Y Y1 Receptor Signaling Pathway

This compound-based antagonists of the NPY Y1 receptor interfere with its signaling cascade. The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by NPY, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling pathways, including those involved in cell growth and appetite regulation.

DOT Diagram: NPY Y1 Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y Y1R Y1 Receptor NPY->Y1R Binds to Gi Gi/o Protein Y1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Antagonist This compound Antagonist Antagonist->Y1R Blocks

References

Application Notes and Protocols for the Synthesis of Bicyclo[3.1.0]hexane via Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental procedure for the synthesis of bicyclo[3.1.0]hexane (also known as norcarane) from cyclohexene using the Simmons-Smith cyclopropanation reaction. The Simmons-Smith reaction is a reliable and stereospecific method for the formation of cyclopropane rings from alkenes.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the preparation of the zinc-copper couple, the cyclopropanation reaction, and the subsequent purification of the product. Additionally, a summary of quantitative data from various procedural modifications is presented for comparative analysis.

Introduction

The Simmons-Smith reaction, first reported by H. E. Simmons and R. D. Smith, is a cornerstone of organic synthesis for the preparation of cyclopropane-containing molecules.[1][3] The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene in a concerted, stereospecific manner to yield a cyclopropane.[1][4][5] The configuration of the starting alkene is retained in the cyclopropane product.[4] this compound is a valuable bicyclic scaffold found in various natural products and is a key building block in medicinal chemistry.[6][7] This protocol details a reproducible method for its synthesis from cyclohexene.

Quantitative Data Summary

The yield and reaction conditions for the Simmons-Smith cyclopropanation can vary depending on the specific protocol used, particularly in the preparation of the zinc-copper couple and the choice of reagents. The following table summarizes quantitative data from different variations of the reaction for the synthesis of this compound and related cyclopropanations.

Reagent SystemSubstrateSolventReaction TimeYield (%)Reference
CH₂I₂ / Zn(Cu)CyclohexeneDiethyl ether15 hours (reflux)51-54Organic Syntheses[8]
Et₂Zn / CH₂I₂Cyclohexene1,2-DichloroethaneNot specifiedHighWikipedia[1]
Et₂Zn / CH₂I₂Allylic alcoholDichloromethane1 hour (0 °C)63MDPI[6]
Et₂Zn / CH₂I₂Substituted cyclohexeneDichloromethaneNot specified77MDPI[6][7]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis of this compound via the Simmons-Smith reaction.

experimental_workflow cluster_prep Zinc-Copper Couple Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Workup and Purification zn_powder Zinc Powder hcl_wash Wash with HCl zn_powder->hcl_wash water_wash1 Wash with Water hcl_wash->water_wash1 cuso4_wash Wash with CuSO4 solution water_wash1->cuso4_wash water_wash2 Wash with Water cuso4_wash->water_wash2 ethanol_wash Wash with Ethanol water_wash2->ethanol_wash ether_wash Wash with Diethyl Ether ethanol_wash->ether_wash drying Dry under vacuum ether_wash->drying zn_cu_couple Activated Zn(Cu) Couple drying->zn_cu_couple zn_cu_couple_input Zn(Cu) Couple reagents_mixed Mix Reagents zn_cu_couple_input->reagents_mixed ether_solvent Anhydrous Diethyl Ether ether_solvent->reagents_mixed i2_catalyst Iodine (catalyst) i2_catalyst->reagents_mixed add_reactants Add Cyclohexene & CH2I2 reagents_mixed->add_reactants cyclohexene Cyclohexene cyclohexene->add_reactants ch2i2 Diiodomethane ch2i2->add_reactants reflux Reflux add_reactants->reflux reaction_mixture Reaction Mixture reflux->reaction_mixture reaction_mixture_input Reaction Mixture filtration Filter reaction_mixture_input->filtration extraction Extract with Ether filtration->extraction washing Wash organic layer extraction->washing drying_org Dry organic layer washing->drying_org distillation Distillation drying_org->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[8]

Materials and Equipment:

  • Reagents:

    • Zinc powder (49.2 g, 0.75 g-atom)

    • 3% Hydrochloric acid (HCl)

    • 2% Copper (II) sulfate (CuSO₄) solution

    • Distilled water

    • Absolute ethanol

    • Anhydrous diethyl ether

    • Iodine (a single crystal)

    • Cyclohexene (53.3 g, 0.65 mol)

    • Diiodomethane (CH₂I₂, 190 g, 0.71 mol)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • 500 mL Erlenmeyer flask with magnetic stirrer

    • Büchner funnel and filter flask

    • 500 mL round-bottom flask with magnetic stirrer and reflux condenser

    • Heating mantle

    • Drying tube (filled with Drierite or CaCl₂)

    • Separatory funnel

    • Distillation apparatus

    • Rotary evaporator

Part A: Preparation of the Zinc-Copper Couple

  • To a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add 49.2 g of zinc powder.

  • Add 40 mL of 3% HCl and stir vigorously for 1 minute. Decant the supernatant liquid.

  • Repeat the acid wash with three additional 40 mL portions of 3% HCl.

  • Wash the zinc powder with five 100 mL portions of distilled water, decanting the supernatant after each wash.

  • Treat the zinc with two 75 mL portions of 2% aqueous CuSO₄ solution, stirring for 1 minute each time. The zinc powder will turn black as copper deposits on its surface.

  • Wash the resulting zinc-copper couple with five 100 mL portions of distilled water.

  • Wash the couple with four 100 mL portions of absolute ethanol.

  • Wash the couple with five 100 mL portions of anhydrous diethyl ether.

  • Transfer the zinc-copper couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.

  • For best results, store the dried couple in a vacuum desiccator over phosphorus pentoxide overnight before use.

Part B: Synthesis of this compound

  • In a 500 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser protected by a drying tube, place 46.8 g (0.72 g-atom) of the prepared zinc-copper couple and 250 mL of anhydrous diethyl ether.

  • Add a single crystal of iodine to activate the couple. Stir the mixture until the brown color of the iodine disappears.

  • In a single portion, add a mixture of 53.3 g (0.65 mol) of cyclohexene and 190 g (0.71 mol) of diiodomethane.

  • Gently heat the reaction mixture to reflux with stirring. After 30-45 minutes, a mild exothermic reaction should commence, which may require the removal of external heating.

  • Once the exothermic reaction has subsided (approximately 30 minutes), continue to stir the mixture under reflux for 15 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

Part C: Workup and Purification

  • Filter the reaction mixture through a Büchner funnel to remove the unreacted zinc-copper couple and zinc iodide salts. Wash the solids with diethyl ether.

  • Combine the filtrate and ether washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution

    • Saturated Na₂S₂O₃ solution (to remove any remaining iodine)

    • Saturated NaCl solution (brine)

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the bulk of the diethyl ether.

  • Purify the crude product by fractional distillation to obtain pure this compound. The boiling point of this compound is approximately 101-102 °C.

Safety Precautions:

  • Diiodomethane is toxic and should be handled in a well-ventilated fume hood.

  • Diethyl ether is extremely flammable; ensure there are no open flames or spark sources nearby.

  • The reaction can be exothermic; be prepared to cool the reaction vessel if necessary.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols: Bicyclo[3.1.0]hexane Derivatives as Probes for Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bicyclo[3.1.0]hexane scaffold serves as a conformationally restricted mimetic of the ribose ring in nucleosides. This structural constraint has proven to be a valuable tool in medicinal chemistry for developing potent and selective ligands for various receptors, particularly G protein-coupled receptors (GPCRs). By locking the molecule in a specific conformation, these derivatives can exhibit enhanced binding affinity and selectivity for their target receptors compared to more flexible analogs. These application notes provide an overview of the use of this compound derivatives as probes for adenosine A3 and metabotropic glutamate (mGlu) receptors, including quantitative binding data, detailed experimental protocols for their synthesis and evaluation, and diagrams of the relevant signaling pathways.

I. This compound Derivatives as Probes for the Adenosine A3 Receptor

The adenosine A3 receptor (A3AR) is a promising therapeutic target for inflammatory diseases and cancer.[1][2][3] The introduction of the this compound scaffold, also known as a (N)-methanocarba modification, in place of the furanose ring of nucleoside agonists has been shown to increase the potency and selectivity for the A3AR.[1]

Quantitative Binding Data

The following table summarizes the binding affinities (Ki) of a selection of this compound-based nucleosides for the human adenosine A3 receptor.

Compound IDModificationsReceptor TargetBinding Affinity (Ki) [μM]
30 [1][2]6-(dibenzylamino), 2-(methylthio)A3AR0.38[1][2]
13 [1]6-(benzylamino), 2-nitroA3AR0.46[1]
15 [1]6-(para-methoxybenzylamino), 2-nitroA3AR0.50[1]
36 [1][2]6-aminoA3AR0.96[2]
16 [1]6-amino, 2-nitroA3AR1.60[1]
42 [1]5'-(triazole ester)A3AR6.35[1]
Experimental Protocols

1. Synthesis of a this compound-based Adenosine A3 Receptor Ligand (General Procedure)

This protocol is a generalized procedure based on the synthesis of (N)-methanocarba nucleosides.[1]

  • Step 1: Synthesis of the this compound Scaffold. The synthesis of the core this compound alcohol building block can be achieved starting from D-ribose in multiple steps as previously reported.[1][4] A key intermediate is the TBDPS-protected bicyclo[3.1.0]hexan alcohol.[1]

  • Step 2: Mitsunobu Reaction. The protected this compound alcohol is coupled with a purine derivative (e.g., 2,6-dichloropurine) via a Mitsunobu reaction using reagents such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in an appropriate solvent like tetrahydrofuran (THF).[1]

  • Step 3: Functionalization of the Purine Ring. The substituents on the purine ring can be modified. For example, a chloro group at the 6-position can be displaced by various amines (e.g., dibenzylamine) by heating in a solvent like isopropanol to introduce diversity.[1]

  • Step 4: Deprotection. Protecting groups on the this compound moiety (e.g., acetonide) are removed, typically under acidic conditions (e.g., trifluoroacetic acid in methanol/water), to yield the final compound.[1]

2. Radioligand Binding Assay for Adenosine A3 Receptor

This protocol is a standard method for determining the binding affinity of unlabeled compounds.[3][5][6]

  • Materials:

    • Cell membranes expressing the human A3 adenosine receptor.

    • Radioligand (e.g., [¹²⁵I]I-AB-MECA).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Test compounds (this compound derivatives).

    • Non-specific binding control (e.g., a high concentration of a known A3AR ligand like IB-MECA).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

A3AR_Signaling Ligand This compound Agonist A3AR A3AR Ligand->A3AR Binds to cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Phosphorylates Targets G_protein G_protein AC AC G_protein->AC Inhibits AC->cAMP Converts ATP to

II. This compound Derivatives as Probes for Metabotropic Glutamate Receptors

This compound-based amino acids are conformationally constrained analogs of glutamate. These compounds have been instrumental in the development of potent and selective agonists and antagonists for group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are targets for treating psychiatric and neurological disorders.[7][8]

Quantitative Binding Data

The following table summarizes the binding and functional data for selected this compound derivatives at human mGluR2 and mGluR3.

Compound IDReceptor TargetBinding Affinity (Ki) [nM]Antagonist Activity (IC50) [nM]
(-)-11be (MGS0039) [9][10]mGluR22.38[9][10]20.0[9][10]
mGluR34.46[9][10]24.0[9][10]
(+)-14 (MGS0028) [7]mGluR20.57[7]N/A (Agonist)
mGluR32.07[7]N/A (Agonist)
(-)-11 [7]mGluR216.6[7]N/A (Agonist)
mGluR380.9[7]N/A (Agonist)
LY354740 [8]mGluR2/3Potent AgonistN/A (Agonist)
Experimental Protocols

1. Synthesis of a this compound-based mGluR Ligand (General Procedure)

This protocol is a generalized procedure based on the synthesis of 2-aminothis compound-2,6-dicarboxylic acid derivatives.[7]

  • Step 1: this compound Core Synthesis. The synthesis often begins with a commercially available starting material which is converted to a key bicyclic intermediate. Various synthetic strategies can be employed to construct the this compound ring system.[11]

  • Step 2: Introduction of Functional Groups. Functional groups, such as amino and carboxylic acid moieties, are introduced onto the bicyclic scaffold. This can involve multiple steps of protection, functional group manipulation, and deprotection.

  • Step 3: Stereoselective Synthesis. For obtaining specific stereoisomers, asymmetric synthesis techniques are employed, which can involve chiral auxiliaries or catalysts.[12]

  • Step 4: Purification. The final product is purified using techniques such as chromatography and recrystallization to obtain the desired compound with high purity.

2. cAMP Assay for mGluR2/3 Functional Activity

This protocol measures the ability of a compound to modulate the inhibition of adenylyl cyclase by mGluR2/3, which are Gi/o-coupled receptors.[13][14][15][16]

  • Materials:

    • CHO or HEK293 cells stably expressing the human mGluR2 or mGluR3.

    • Assay buffer (e.g., HBSS with HEPES, BSA).

    • Forskolin (to stimulate adenylyl cyclase).

    • Test compounds (this compound derivatives).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to attach overnight.

    • Replace the culture medium with assay buffer.

    • Pre-incubate the cells with the test compounds at various concentrations for a specified time.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Calculate the concentration of cAMP in each well.

    • For agonists, plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration to determine the EC50 value.

    • For antagonists, co-incubate with a known agonist and plot the percent inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

mGluR2_3_Signaling Ligand This compound Agonist mGluR mGluR Ligand->mGluR Binds to Forskolin Forskolin AC AC Forskolin->AC Stimulates cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream G_protein G_protein G_protein->AC Inhibits AC->cAMP Converts ATP to

cAMP_Workflow A Plate cells expressing mGluR2/3 B Pre-incubate with This compound derivative A->B C Stimulate with Forskolin B->C D Incubate C->D E Lyse cells and add cAMP detection reagents D->E F Measure signal (e.g., luminescence, fluorescence) E->F G Data Analysis (EC50/IC50 determination) F->G

References

Application Notes and Protocols for the Large-Scale Synthesis of Bicyclo[3.1.0]hexane Derivatives for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis of bicyclo[3.1.0]hexane derivatives, a critical scaffold in modern drug discovery. The protocols detailed below are designed to be scalable and address the challenges of industrial production, focusing on safety, efficiency, and robustness.

The this compound core is a prevalent structural motif in a variety of biologically active molecules, including metabotropic glutamate receptor (mGluR) agonists and adenosine A3 receptor ligands, which are promising candidates for the treatment of neurological disorders and inflammatory diseases, respectively.[1][2] The high ring strain of this bicyclic system, while contributing to its unique pharmacological properties, also presents significant synthetic challenges, particularly at an industrial scale.[3]

Synthetic Strategies for Industrial Production

Several synthetic routes to this compound derivatives have been developed, but not all are amenable to large-scale production due to factors such as the use of hazardous reagents, low yields, and complex purification procedures.[1] The most promising approaches for industrial applications often involve intramolecular cyclopropanation reactions or convergent [3+2] annulation strategies.[3]

A key challenge in large-scale synthesis is the control of stereochemistry, which is crucial for the biological activity of the final drug substance. Enantiomerically pure starting materials or asymmetric catalytic methods are often employed to achieve the desired stereoisomers.[1]

Featured Industrial-Scale Synthetic Protocol: Enantioselective Synthesis of a this compound Intermediate for mGluR Modulators

This protocol is adapted from patented industrial processes designed to overcome the limitations of earlier lab-scale syntheses.[1][2] It describes a scalable and enantioselective route to a key this compound intermediate.

Reaction Scheme:

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Intramolecular Cyclopropanation cluster_2 Step 3: Oxidation A Cyclopentenol Derivative B Epoxide Intermediate A->B Asymmetric Epoxidizing Agent (e.g., Ti(OiPr)4, DET) C Epoxide Intermediate D Bicyclo[3.1.0]hexanol Intermediate C->D Strong Base (e.g., LDA, LTMP) E Bicyclo[3.1.0]hexanol Intermediate F Bicyclo[3.1.0]hexanone Product E->F Oxidizing Agent (e.g., TEMPO/NaOCl)

Caption: Enantioselective synthesis of a bicyclo[3.1.0]hexanone intermediate.

Experimental Protocols

Step 1: Asymmetric Epoxidation of a Cyclopentenol Derivative

Objective: To produce an enantiomerically pure epoxide intermediate.

Materials:

  • Cyclopentenol derivative

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfide solution

  • Brine

Procedure:

  • To a rigorously dried reactor under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane and cool to -20 °C.

  • Add titanium(IV) isopropoxide followed by the slow addition of (+)-diethyl L-tartrate. Stir the mixture for 30 minutes at -20 °C.

  • Add the cyclopentenol derivative to the reaction mixture.

  • Slowly add a solution of tert-butyl hydroperoxide in toluene, maintaining the temperature below -15 °C.

  • Monitor the reaction by a suitable chromatographic method (e.g., TLC or HPLC) until completion.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium sulfide.

  • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.

  • Filter the resulting mixture through a pad of celite, washing with dichloromethane.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

Step 2: Intramolecular Cyclopropanation

Objective: To form the this compound ring system.

Materials:

  • Epoxide intermediate from Step 1

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution in a suitable solvent (e.g., THF/hexanes)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude epoxide intermediate in anhydrous THF in a dried reactor under an inert atmosphere and cool to -78 °C.

  • Slowly add the strong base solution (e.g., LDA or LTMP) to the reaction mixture, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C and monitor its progress by chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude bicyclo[3.1.0]hexanol intermediate.

Step 3: Oxidation to Bicyclo[3.1.0]hexanone

Objective: To produce the final ketone product.

Materials:

  • Bicyclo[3.1.0]hexanol intermediate from Step 2

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude bicyclo[3.1.0]hexanol in dichloromethane in a reactor.

  • Add an aqueous solution of sodium bicarbonate and potassium bromide.

  • Add a catalytic amount of TEMPO.

  • Cool the mixture to 0 °C and slowly add the sodium hypochlorite solution, maintaining the temperature below 5 °C.

  • Monitor the reaction by chromatography.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or crystallization to yield the final bicyclo[3.1.0]hexanone.

Data Presentation

StepKey TransformationReagentsTypical Yield (%)Key Process Parameters
1Asymmetric EpoxidationTi(OiPr)4, (+)-DET, TBHP85-95Temperature control (-20 °C), slow addition of reagents
2Intramolecular CyclopropanationLDA or LTMP80-90Low temperature (-78 °C), inert atmosphere
3OxidationTEMPO, NaOCl90-98Temperature control (0-5 °C), controlled addition of oxidant

Large-Scale Production and Safety Considerations

Scaling up the synthesis of this compound derivatives requires careful consideration of several factors to ensure safety and efficiency.

  • Hazardous Reagents: The use of strong bases like LDA and LTMP, as well as oxidizing agents, requires appropriate handling procedures and engineering controls.[4]

  • Exothermic Reactions: The epoxidation and oxidation steps can be exothermic.[4] Proper cooling and controlled addition of reagents are crucial to prevent thermal runaways.[4]

  • Purification: On a large scale, purification by chromatography is often impractical. Distillation, crystallization, or salt formation are preferred methods for isolating the final product in high purity.[4]

  • Process Analytical Technology (PAT): Implementing in-line monitoring techniques (e.g., IR, HPLC) can provide real-time control over critical process parameters, ensuring consistent product quality and safety.

Logical Workflow for Industrial Synthesis

G A Raw Material Sourcing and QC B Asymmetric Epoxidation A->B C In-Process Control (IPC) 1: Epoxide Purity and Enantiomeric Excess B->C D Intramolecular Cyclopropanation C->D E IPC 2: Conversion to Bicyclohexanol D->E F Oxidation E->F G IPC 3: Conversion to Bicyclohexanone F->G H Work-up and Product Isolation G->H I Purification (Distillation/Crystallization) H->I J Final Product QC and Release I->J

References

Biocatalytic Pathways to Enantiopure Bicyclo[3.1.0]hexane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane framework is a key structural motif in a variety of biologically active molecules and pharmaceuticals, including antiviral agents like boceprevir and conformationally locked nucleoside analogues.[1][2][3] The synthesis of enantiomerically pure derivatives of this scaffold is of paramount importance for the development of effective and selective drugs. Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for achieving high enantioselectivity under mild reaction conditions.[4]

This document provides detailed application notes and experimental protocols for three primary biocatalytic strategies used to obtain enantiopure this compound derivatives:

  • Lipase-Catalyzed Kinetic Resolution: Ideal for the separation of racemic alcohols and their corresponding esters.

  • Monoamine Oxidase (MAO)-Catalyzed Desymmetrization: A highly efficient method for the asymmetric transformation of meso-substrates.

  • Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation: Useful for the enantioselective synthesis of lactones from bicyclic ketones.

Lipase-Catalyzed Kinetic Resolution of this compound Alcohols

Lipases are a versatile class of hydrolases that can function in both aqueous and organic media, making them highly suitable for organic synthesis.[4] They are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or the hydrolysis of their corresponding esters.[4] This approach has been successfully applied to various this compound derivatives.[5][6][7]

Quantitative Data Summary
SubstrateBiocatalystReaction TypeAcyl Donor/SolventConversion (%)Product e.e. (%)Ref
(±)-4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-olLipase (unspecified)Double acetylation--Enantiomerically pure (+)-diacetate and (-)-monoacetate[5]
(±)-1-[(1S,5R)-6,6-dimethylbicyclo-[3.1.0]hex-2-en-2-yl)]ethanolPseudomonas cepacia lipase (Amano PS)Transesterification--High enantiomeric purity[6][7]
(±)-1-[(1S,5R)-6,6-dimethylbicyclo-[3.1.0]hex-2-en-2-yl)]ethyl acetateLipases from Burkholderia cepacia and Candida rugosaHydrolysisPhosphate buffer/diisopropyl ether/n-hexaneUnsuccessful-[7]
(RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-en-1-yl acetateCandida parapsilosis ATCC 7330 (whole cells)Enantioselective hydrolysisHexane (cosolvent)4089.6 (for the alcohol)[7]

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Resolution cluster_workup Work-up & Separation cluster_products Products racemic_substrate Racemic this compound Alcohol/Acetate reaction_vessel Stirred Reaction Vessel (Room Temperature) racemic_substrate->reaction_vessel enzyme Lipase (e.g., Pseudomonas cepacia) enzyme->reaction_vessel solvent Organic Solvent (e.g., Heptane) solvent->reaction_vessel acyl_donor Acyl Donor (for acylation, e.g., vinyl acetate) acyl_donor->reaction_vessel buffer Aqueous Buffer (for hydrolysis) buffer->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration extraction Solvent Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography enantioenriched_alcohol Enantioenriched Alcohol chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched Ester chromatography->enantioenriched_ester

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol: Enzymatic Hydrolysis of a this compound Acetate

This protocol is adapted from the hydrolysis of (+)-1-[(1S,5R)-6,6-dimethylbicyclo-[3.1.0]hex-2-en-2-yl)]ethyl acetate.[6]

Materials:

  • (±)-1-[(1S,5R)-6,6-dimethylbicyclo-[3.1.0]hex-2-en-2-yl)]ethyl acetate (substrate)

  • Lipase powder (e.g., from Candida rugosa)

  • 0.05 M Phosphate buffer (pH 7.0)

  • Diisopropyl ether

  • n-Hexane

  • Shaking incubator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

  • Chiral GC or HPLC for enantiomeric excess determination

Procedure:

  • Prepare a biphasic system in a reaction vessel consisting of 3.0 mL of 0.05 M phosphate buffer (pH 7) and a mixture of 0.2 mL of diisopropyl ether and 0.6 mL of n-hexane.

  • Add 0.60 g (3.1 mmol) of the racemic acetate substrate to the system.

  • Add 100 mg of the selected lipase to initiate the reaction.

  • Seal the vessel and place it in a shaking incubator at 150 rpm at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the unreacted ester and the produced alcohol.

  • Once the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the enzyme.

  • Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of unreacted ester and product alcohol by column chromatography on silica gel to isolate the enantiopure compounds.

Monoamine Oxidase (MAO)-Catalyzed Desymmetrization

The desymmetrization of a meso-compound is a highly efficient strategy to produce a single enantiomer in theoretically 100% yield. A notable application in the synthesis of this compound derivatives is the MAO-catalyzed oxidation of a meso-3-azathis compound. This reaction is a key step in the commercial synthesis of the hepatitis C virus protease inhibitor boceprevir and the SARS-CoV-2 main protease inhibitor nirmatrelvir.[2]

Quantitative Data Summary
SubstrateBiocatalystReaction TypeProductConversion (%)Product e.e. (%)Ref
6,6-dimethyl-3-azathis compound (meso)Monoamine Oxidase (MAO-N) variantOxidative DesymmetrizationChiral imine intermediate>98>99[2][4][8]

Experimental Workflow: MAO-Catalyzed Desymmetrization

G cluster_prep Reaction Setup cluster_reaction Desymmetrization cluster_workup Product Isolation cluster_product Product meso_substrate meso-3-Azathis compound reaction_vessel Bioreactor (Controlled pH, Temp, O2) meso_substrate->reaction_vessel enzyme Monoamine Oxidase (MAO-N) Variant enzyme->reaction_vessel buffer Aqueous Buffer buffer->reaction_vessel o2_source Oxygen Source (Air or O2) o2_source->reaction_vessel trapping In situ Trapping (e.g., with bisulfite) reaction_vessel->trapping crystallization Crystallization trapping->crystallization chiral_imine Chiral Imine Adduct crystallization->chiral_imine

Caption: Workflow for MAO-catalyzed desymmetrization.

Protocol: MAO-Catalyzed Desymmetrization of a meso-Pyrrolidine

This generalized protocol is based on the process developed for the boceprevir intermediate.[2][3]

Materials:

  • meso-6,6-dimethyl-3-azathis compound

  • A highly active and selective monoamine oxidase variant (e.g., MAO-N D5 mutant or similar engineered enzyme)[8]

  • Aqueous buffer system (pH optimized for the specific enzyme)

  • Oxygen source (air or pure oxygen)

  • Sodium bisulfite (for trapping the imine product)

  • Bioreactor with pH, temperature, and dissolved oxygen control

Procedure:

  • Charge the bioreactor with the aqueous buffer and the meso-amine substrate.

  • Introduce the MAO biocatalyst (as a whole-cell catalyst or purified enzyme).

  • Start the reaction by sparging with air or oxygen while maintaining the optimal temperature and pH for the enzyme's activity and stability.

  • The reaction produces a chiral cyclic imine intermediate. This intermediate can be unstable and is often trapped in situ.

  • For trapping, a solution of sodium bisulfite is added to the reaction mixture to form a stable, crystalline bisulfite adduct of the imine.[2]

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, the crystalline bisulfite adduct can be isolated by filtration.

  • The enantiomeric excess of the product can be determined after converting the imine to a stable derivative (e.g., by reaction with a Grignard reagent) and analyzing it by chiral HPLC.[2]

Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. This reaction is highly valuable for the asymmetric synthesis of lactones from prochiral or racemic cyclic ketones.[9] Engineered E. coli cells expressing BVMOs like cyclohexanone monooxygenase (CHMO) are often used as whole-cell biocatalysts.[9]

Quantitative Data Summary

While specific examples for the BVMO-catalyzed oxidation of bicyclo[3.1.0]hexanones are less common in the initial literature search, the principle is well-established for similar strained bicyclic ketones like bicyclo[3.2.0]hept-2-en-6-one, which serves as a model substrate. The high regio- and enantioselectivity observed for these substrates suggests applicability to the this compound system.

Substrate TypeBiocatalystReaction TypeProduct Typee.e. (%)Ref
Prochiral or racemic bicyclic ketonesCyclohexanone monooxygenase (CHMO), Cyclopentanone monooxygenase (CPMO)Asymmetric oxidation / Kinetic resolutionEnantiopure lactonesOften >95[9]

Experimental Workflow: BVMO-Catalyzed Asymmetric Oxidation

G cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Extraction cluster_product Product ecoli Engineered E. coli (Expressing BVMO) culture Cell Culture & Induction ecoli->culture harvest Harvest & Resuspend Cells culture->harvest reaction_vessel Whole-Cell Bioreactor (Buffer, Glucose, O2) harvest->reaction_vessel substrate Bicyclo[3.1.0]hexanone substrate->reaction_vessel centrifugation Centrifuge to remove cells reaction_vessel->centrifugation extraction Solvent Extraction of Supernatant centrifugation->extraction purification Chromatography extraction->purification chiral_lactone Enantiopure Lactone purification->chiral_lactone

Caption: Workflow for whole-cell BVMO-catalyzed oxidation.

Protocol: Whole-Cell Biocatalytic Baeyer-Villiger Oxidation

This protocol is a general guide for the oxidation of a cyclic ketone using E. coli expressing a BVMO.

Materials:

  • Recombinant E. coli strain expressing a suitable BVMO (e.g., CHMO).

  • Growth medium (e.g., LB broth with appropriate antibiotic).

  • Inducer (e.g., IPTG).

  • Bicyclo[3.1.0]hexanone substrate.

  • Buffer for resuspension (e.g., phosphate buffer).

  • Glucose (for cofactor regeneration).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Shaking incubator and centrifuge.

Procedure:

  • Cell Growth and Induction: Inoculate the growth medium with the recombinant E. coli strain. Grow the culture at an appropriate temperature (e.g., 37°C) with shaking until it reaches the mid-log phase (OD600 ≈ 0.6-0.8). Induce the expression of the BVMO by adding the inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 20-25°C) for several hours or overnight.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a buffer to a desired cell density.

  • Add the resuspended cells to a reaction vessel containing buffer, glucose (as an energy source for NADPH regeneration), and the bicyclo[3.1.0]hexanone substrate (often added dissolved in a water-miscible co-solvent to avoid high local concentrations).

  • Incubate the reaction mixture with vigorous shaking to ensure sufficient aeration at a suitable temperature (e.g., 25-30°C).

  • Monitor the reaction for substrate consumption and product formation using GC or HPLC.

  • Work-up: Once the reaction is complete, remove the cells by centrifugation.

  • Extract the supernatant with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts, remove the solvent under vacuum, and purify the resulting lactone by column chromatography.

  • Determine the enantiomeric excess of the lactone product using a suitable chiral analytical method (GC or HPLC).

References

Application Notes and Protocols: Polymerization of Monomers Containing the Bicyclo[3.1.0]hexane Unit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.1.0]hexane framework is a rigid, strained structural motif of significant interest in medicinal chemistry due to its ability to act as a conformationally restricted analog for various biologically active molecules. While its application in small molecule drug design is well-documented, its incorporation into polymeric structures is a less explored but promising area of materials science. The unique stereochemistry and rigidity of the this compound unit can impart desirable thermal and mechanical properties to polymers. These application notes provide an overview of the potential polymerization pathways for monomers containing the this compound unit, based on established polymerization principles. Due to the limited specific literature on the polymerization of these monomers, this document focuses on conceptual pathways and generalized protocols.

Potential Polymerization Strategies

The primary strategies for polymerizing monomers containing a this compound unit are anticipated to be through functional groups appended to the bicyclic core, rather than direct polymerization of the bicyclic structure itself. Key potential methods include polycondensation and radical polymerization.

Polycondensation of this compound Derivatives

Monomers bearing two reactive functional groups, such as dicarboxylic acids, diols, or diamines, can undergo polycondensation to yield polyesters and polyamides. The rigid nature of the this compound unit is expected to increase the glass transition temperature (Tg) of the resulting polymers compared to those derived from more flexible aliphatic or alicyclic monomers.[1]

Potential Monomers:

  • This compound-2,6-dicarboxylic acid

  • This compound-2,6-dimethanol

  • 2,6-Diaminothis compound

Table 1: Hypothetical Properties of Polymers Derived from this compound Monomers

Polymer TypeMonomersExpected Properties
PolyesterThis compound-2,6-dicarboxylic acid and Ethylene GlycolIncreased Tg, enhanced thermal stability, potentially higher modulus.
PolyamideThis compound-2,6-dicarboxylic acid and HexamethylenediamineHigh thermal stability, good mechanical strength, potentially improved solvent resistance.
Radical Polymerization of Vinylthis compound Derivatives

The introduction of a vinyl group onto the this compound scaffold would create a monomer suitable for free-radical polymerization. This approach would result in polymers with the bicyclic unit as a pendant group along the polymer backbone.

Potential Monomer:

  • 6-Vinylthis compound

A related, more complex pathway is the radical ring-opening polymerization (rROP) of vinyl-substituted cyclopropanes. This mechanism could potentially lead to the incorporation of the opened bicyclic structure into the polymer backbone, which might result in biodegradable materials. However, the successful rROP of the this compound system has not been extensively documented.

Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis of polymers containing the this compound unit. These should be considered as starting points and would require optimization for specific monomer derivatives.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation for the synthesis of a polyester from this compound-2,6-dicarboxylic acid and a suitable diol (e.g., ethylene glycol).

Materials:

  • This compound-2,6-dicarboxylic acid

  • Ethylene glycol (or other suitable diol)

  • Esterification catalyst (e.g., antimony trioxide)

  • Polycondensation catalyst (e.g., titanium tetrabutoxide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Esterification:

    • Charge the reactor with this compound-2,6-dicarboxylic acid, a molar excess of the diol (e.g., 1:2 molar ratio), and the esterification catalyst.

    • Heat the mixture under a slow stream of inert gas to a temperature of 180-220°C.

    • Stir the reaction mixture and distill off the water formed during the reaction.

    • Monitor the reaction until the formation of water ceases.

  • Polycondensation:

    • Add the polycondensation catalyst to the reactor.

    • Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum and elevated temperature to facilitate the removal of excess diol and increase the polymer molecular weight.

    • The reaction is complete when the desired melt viscosity is achieved.

    • Extrude the polymer from the reactor under inert gas pressure and cool.

Visualizations

Logical Workflow for Polymer Synthesis

The following diagram illustrates a general workflow for the synthesis and characterization of polymers from this compound-containing monomers.

G General Workflow for Polymer Synthesis cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Polymer Characterization Monomer_Design Design of this compound Monomer Monomer_Synthesis Synthesis and Purification Monomer_Design->Monomer_Synthesis Monomer_Characterization Characterization (NMR, MS, etc.) Monomer_Synthesis->Monomer_Characterization Polymerization Polymerization Reaction (e.g., Polycondensation) Monomer_Characterization->Polymerization Purification Polymer Purification Polymerization->Purification Structural_Analysis Structural Analysis (NMR, FTIR) Purification->Structural_Analysis MW_Determination Molecular Weight Determination (GPC) Structural_Analysis->MW_Determination Thermal_Analysis Thermal Analysis (DSC, TGA) MW_Determination->Thermal_Analysis

Caption: General workflow for polymer synthesis.

Conceptual Signaling Pathway for Polymer Property Enhancement

This diagram illustrates the conceptual relationship between the incorporation of the this compound unit and the resulting polymer properties.

G Influence of Bicyclic Unit on Polymer Properties cluster_properties Enhanced Properties Monomer This compound Monomer Polymerization Polymerization Monomer->Polymerization Polymer Polymer with Bicyclic Units Polymerization->Polymer Rigidity Increased Chain Rigidity Polymer->Rigidity Tg Higher Glass Transition Temp. Rigidity->Tg Stability Improved Thermal Stability Rigidity->Stability

Caption: Influence of bicyclic units on properties.

Conclusion

While the polymerization of monomers containing the this compound unit is not yet a well-established field, the unique structural features of this bicyclic system present intriguing possibilities for the development of novel polymers with enhanced thermal and mechanical properties. The conceptual pathways and generalized protocols provided herein offer a foundation for future research in this area. Further investigation is required to synthesize and characterize these polymers to fully understand their structure-property relationships and potential applications.

References

Application Notes: High-Throughput Screening of Bicyclo[3.1.0]hexane Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicyclo[3.1.0]hexane Scaffolds in Drug Discovery

The this compound scaffold is a rigid and conformationally constrained three-dimensional structure that has garnered significant attention in medicinal chemistry. Its unique stereochemical properties make it an attractive framework for the design of novel therapeutics. By locking flexible acyclic chains into a more defined orientation, the this compound moiety can enhance the binding affinity and selectivity of small molecules for their biological targets. This can lead to improved potency and reduced off-target effects, which are critical attributes for successful drug candidates. The versatility of this scaffold has been demonstrated in the development of a wide range of biologically active compounds, including antiviral agents, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors.

Therapeutic Potential and Applications

Libraries of compounds based on the this compound scaffold have shown promise in a variety of therapeutic areas:

  • Antiviral Activity: this compound-containing nucleoside analogues have been investigated as potent antiviral agents. The rigid scaffold mimics the sugar pucker of natural nucleosides, locking the molecule in a conformation that can be preferentially recognized by viral polymerases over host enzymes.

  • GPCR Modulation: The this compound framework has been successfully incorporated into ligands for various GPCRs, including adenosine and neuropeptide Y (NPY) receptors. These receptors are implicated in a wide range of physiological processes and are important targets for the treatment of cardiovascular, inflammatory, and neurological disorders.

  • Enzyme Inhibition: The conformational constraint provided by the this compound scaffold can be exploited to design potent and selective enzyme inhibitors. By presenting functional groups in a precise spatial arrangement, these compounds can achieve high-affinity binding to the active sites of enzymes.

High-throughput screening (HTS) of this compound libraries is a powerful strategy for identifying novel hit compounds with therapeutic potential. The following protocols and data provide a framework for conducting such screening campaigns.

Quantitative Data Summary

The following table summarizes the biological activity of representative this compound derivatives from various screening efforts.

Compound IDTargetAssay TypeActivity (IC50/Ki)
1 Adenosine A3 ReceptorRadioligand BindingKi = 0.38 µM[1][2]
2 Neuropeptide Y Y1 ReceptorRadioligand BindingIC50 = 62 nM
3 Epstein-Barr VirusAntiviral AssayIC50 = 0.8 µM
4 Thromboxane A2 ReceptorPlatelet AggregationIC50 = 25 nM
5 Human Lactate Dehydrogenase AEnzyme InhibitionIC50 = 15 µM

Experimental Protocols

Protocol 1: High-Throughput Radioligand Binding Assay for GPCR Targets (Adenosine A3 Receptor)

This protocol describes a high-throughput radioligand binding assay to screen a this compound library for antagonists of the human adenosine A3 receptor.

1. Materials and Reagents:

  • Cell Membranes: CHO cells stably expressing the human adenosine A3 receptor (CHOhA3R).

  • Radioligand: [3H]PSB-11 (a selective A3 antagonist).

  • Non-specific Binding Control: 100 µM NECA (non-selective adenosine receptor agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, supplemented with 10 mM MgCl2, 1 mM EDTA, and 0.01% (w/v) CHAPS.

  • This compound Compound Library: Compounds dissolved in DMSO at a stock concentration of 10 mM.

  • 96-well GF/B filter plates.

  • Scintillation Cocktail (e.g., Microscint™-20).

  • Plate Reader: Microplate scintillation counter.

2. Experimental Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 96-well plate. For the total binding and non-specific binding wells, dispense 1 µL of DMSO.

  • Assay Reaction:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of [3H]PSB-11 (final concentration 10 nM) to all wells.

    • To the non-specific binding wells, add 25 µL of 100 µM NECA.

    • Add 25 µL of CHOhA3R cell membranes (15 µg total protein) to all wells. The total reaction volume is 100 µL.

  • Incubation:

    • Incubate the plates at 25°C for 2 hours with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through pre-wetted 96-well GF/B filter plates using a cell harvester.

    • Wash the filters 12 times with ice-cold wash buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 8.0).

  • Detection:

    • Dry the filter plates at 55°C.

    • Add 50 µL of scintillation cocktail to each well.

    • After 3 hours, determine the filter-bound radioactivity by scintillation spectrometry using a microplate counter.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM)) where CPM is counts per minute, NSB is non-specific binding, and Total is total binding.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: General High-Throughput Screening Workflow for a this compound Library

This protocol outlines a general workflow for a primary high-throughput screen of a this compound library against a cellular or biochemical target.[3][4]

1. Assay Development and Miniaturization:

  • Develop a robust and reproducible assay in a low-throughput format (e.g., 96-well plates).

  • Optimize assay parameters such as cell density, reagent concentrations, and incubation times.

  • Miniaturize the assay to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.

  • Validate the miniaturized assay by determining the Z'-factor, which should be > 0.5 for a robust screen.

2. Library Preparation and Plating:

  • Prepare a stock solution of the this compound library in DMSO.

  • Create a working concentration plate by diluting the stock plate.

  • Use an automated liquid handler to transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates.

3. High-Throughput Screening:

  • Perform the automated screening of the entire library at a single concentration (typically 10 µM).

  • Include appropriate controls on each plate (e.g., positive control, negative control, and neutral control).

4. Data Analysis and Hit Identification:

  • Normalize the raw data from the plate reader.

  • Calculate the percent activity or inhibition for each compound.

  • Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

5. Hit Confirmation and Validation:

  • Re-test the primary hits in the same assay to confirm their activity.

  • Perform dose-response experiments to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

  • Conduct secondary assays to rule out false positives and to further characterize the mechanism of action of the hits.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Assay_Dev Assay Development & Miniaturization Lib_Prep Library Preparation HTS High-Throughput Screening Lib_Prep->HTS Data_Analysis Data Analysis HTS->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Hit_Conf Hit Confirmation Hit_ID->Hit_Conf Dose_Resp Dose-Response Hit_Conf->Dose_Resp Sec_Assays Secondary Assays Dose_Resp->Sec_Assays

Caption: A generalized workflow for high-throughput screening of a compound library.

NPY_Y1_Signaling NPY Neuropeptide Y Y1R NPY Y1 Receptor NPY->Y1R G_protein Gi/o Protein Y1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Ca2->PKC ERK ERK1/2 PKC->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified signaling pathway of the Neuropeptide Y Y1 receptor.[5][6][7]

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Bicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[3.1.0]hexanes, with a focus on improving diastereoselectivity.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in Simmons-Smith Cyclopropanation

Question: My Simmons-Smith reaction to form a bicyclo[3.1.0]hexane is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in Simmons-Smith cyclopropanation often stems from the lack of effective stereochemical control during the methylene transfer. Here are several strategies to enhance diastereoselectivity:

  • Utilize a Directing Group: The presence of a Lewis basic functional group, such as a hydroxyl (-OH) or ether (-OR) group, in proximity to the double bond can significantly direct the cyclopropanation to one face of the alkene.[1][2] The zinc carbenoid coordinates with the heteroatom, leading to a directed delivery of the methylene group. If your substrate lacks such a group, consider introducing one synthetically.

  • Employ Chiral Auxiliaries or Ligands: The use of chiral auxiliaries attached to the cyclopentene precursor can create a sterically biased environment, favoring the approach of the reagent from the less hindered face.[3] Alternatively, chiral ligands can be used to modify the zinc carbenoid, inducing asymmetry in the transition state.[4]

  • Modify Reaction Conditions:

    • Solvent: The choice of solvent can influence the aggregation state and reactivity of the Simmons-Smith reagent. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.[5] The rate of reaction can decrease with more basic solvents.[6]

    • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lower activation energy.[5]

Experimental Protocol: Hydroxyl-Directed Simmons-Smith Cyclopropanation

This protocol is a general guideline for a hydroxyl-directed Simmons-Smith cyclopropanation of a cyclopentenol derivative.

  • Preparation:

    • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

    • To a round-bottom flask, add the cyclopentenol substrate (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition:

    • Cool the solution to 0 °C.

    • Slowly add a solution of diethylzinc (ZnEt₂, 1.0 M in hexanes, 2.2 eq).

    • Stir the mixture for 20 minutes at 0 °C.

    • Add diiodomethane (CH₂I₂, 2.2 eq) dropwise to the solution.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound diastereomer.

Issue 2: Poor Diastereoselectivity in Dirhodium(II)-Catalyzed Cyclopropanation

Question: I am using a dirhodium(II) catalyst for my cyclopropanation to synthesize a this compound, but the diastereoselectivity is poor. What factors can I adjust?

Answer: Dirhodium(II)-catalyzed cyclopropanations are powerful, but achieving high diastereoselectivity depends on a careful selection of the catalyst, substrate, and reaction conditions.

  • Catalyst and Ligand Selection: The choice of the dirhodium(II) catalyst is critical. The ligands on the rhodium paddlewheel complex create a chiral environment that influences the trajectory of the alkene approaching the rhodium carbene intermediate.

    • Bulky Ligands: Generally, bulkier ligands on the catalyst can enhance diastereoselectivity by creating greater steric differentiation between the possible transition states.[5]

    • Chiral Catalysts: For asymmetric synthesis, a variety of chiral dirhodium(II) tetracarboxylate catalysts are available. The optimal catalyst is often substrate-dependent, and screening of different catalysts may be necessary.[7][8] For example, Rh₂(S-DOSP)₄ and Rh₂(R-BPCP)₄ have shown to be effective for certain substrates.[7]

  • Diazo Reagent: The nature of the diazo compound, particularly the ester group, can impact stereoselectivity.[7] Experimenting with different diazoacetates (e.g., methyl, ethyl, tert-butyl) can sometimes lead to improved results.

  • Reaction Conditions:

    • Solvent: Non-polar, non-coordinating solvents such as pentane or dichloromethane are often effective.

    • Temperature: Lowering the reaction temperature can significantly improve both diastereoselectivity and enantioselectivity.[5][7]

    • Rate of Addition: Slow addition of the diazo compound using a syringe pump is crucial to maintain a low concentration of the reactive rhodium carbene, which helps to minimize side reactions and can improve selectivity.[5]

Data Presentation: Effect of Catalyst on Diastereoselectivity

CatalystSubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Rh₂(S-DOSP)₄Styrene & TMSE-diazoacetate-81-88%[7]
Rh₂(R-BPCP)₄Styrene & TCE-diazoacetate--[7]
Rh₂(S-pPhTPCP)₄AzacyclomethylidenesHighHigh[9]

Note: Diastereomeric ratios are highly substrate-dependent and the table provides examples of enantioselectivity which is also controlled by the chiral catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the this compound core?

A1: The most common strategies involve the construction of the three-membered ring onto a pre-existing five-membered ring.[10] Key methods include:

  • Intramolecular Cyclopropanation: This can be achieved through various reactions, including the decomposition of diazo compounds catalyzed by transition metals like rhodium or copper.

  • Intermolecular Cyclopropanation: This involves the reaction of a cyclopentene derivative with a carbene or carbenoid source, such as in the Simmons-Smith reaction.[10]

  • (3+2) Annulation Reactions: A newer, convergent approach involves the reaction of cyclopropenes with aminocyclopropanes under photoredox conditions to build the five-membered ring.[10][11]

Q2: How can I determine the stereochemistry of my this compound product?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the stereochemistry of this compound derivatives. The coupling constants (J-values) between protons on the bicyclic core are particularly informative for determining the relative stereochemistry (cis/trans relationships).[12] For determining the absolute configuration of chiral molecules, X-ray crystallography is the definitive method. Chiral chromatography can be used to separate enantiomers and determine enantiomeric excess.[12]

Q3: Are there any alternative methods to transition metal-catalyzed cyclopropanations for synthesizing bicyclo[3.1.0]hexanes?

A3: Yes, several alternative methods exist. One notable approach is the (3+2) annulation of cyclopropenes and aminocyclopropanes, which can be achieved under mild photoredox conditions.[10][11] This method offers a convergent synthesis and has shown high diastereoselectivity, particularly with fluorinated derivatives.[10] Additionally, intramolecular radical cyclopropanation of unactivated alkenes with aldehydes has been reported as a single-step method to construct the this compound skeleton.[13]

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Cyclopropanation cluster_workup Work-up & Purification cluster_analysis Analysis start Select Cyclopentene Precursor reagents Prepare Reagents (e.g., Diazo Compound, Simmons-Smith Reagent) start->reagents reaction Perform Cyclopropanation Reaction reagents->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize diastereo Determine Diastereomeric Ratio characterize->diastereo

Caption: A generalized experimental workflow for the synthesis of bicyclo[3.1.0]hexanes.

Diastereoselectivity_Factors Key Factors Influencing Diastereoselectivity center Diastereoselectivity catalyst Catalyst/Reagent center->catalyst substrate Substrate Structure center->substrate conditions Reaction Conditions center->conditions ligands Ligand Choice (Steric & Electronic Properties) catalyst->ligands directing_group Directing Groups (-OH, -OR) substrate->directing_group temperature Temperature conditions->temperature solvent Solvent conditions->solvent addition_rate Rate of Addition (for diazo compounds) conditions->addition_rate Troubleshooting_Logic Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed q1 Is a directing group present? start->q1 q2 Using a Dirhodium Catalyst? start->q2 a1_yes Optimize reaction conditions (lower temperature, change solvent) q1->a1_yes Yes a1_no Incorporate a directing group or use a chiral auxiliary q1->a1_no No a2_yes Screen different chiral ligands/catalysts. Optimize rate of diazo addition. q2->a2_yes Yes a2_no Consider alternative methods (e.g., Simmons-Smith with directing group) q2->a2_no No

References

Technical Support Center: Overcoming Challenges in the Purification of Bicyclo[3.1.0]hexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bicyclo[3.1.0]hexane isomers.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

Issue 1: Poor or No Separation of Diastereomers in Column Chromatography

Possible Cause Suggested Solution
Inappropriate mobile phase polarity Systematically screen a range of mobile phase compositions. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate, isopropanol).[1]
Unsuitable stationary phase If using silica gel, consider switching to alumina or a bonded phase like C18. The choice of stationary phase can significantly impact selectivity.[1]
Co-elution of isomers If TLC analysis shows co-elution, experiment with different solvent systems to improve separation. Combinations like hexane/isopropanol, hexane/ethanol, or dichloromethane/methanol can offer different selectivity.[1]
Sample overload Reduce the amount of sample loaded onto the column to prevent band broadening and improve resolution.[1]
Interactions with the stationary phase For peak tailing, consider adding a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to reduce unwanted interactions.[1]

Issue 2: Low Recovery of Purified Isomers

Possible Cause Suggested Solution
Irreversible adsorption to the stationary phase Use a less active stationary phase, such as deactivated silica, to minimize strong interactions with your compound.[1]
Decomposition on the column If your compound is sensitive, consider performing the purification at a lower temperature. Also, ensure the compound is stable under the chosen chromatographic conditions.[1]

Issue 3: Difficulty in Detecting Fractions

Possible Cause Suggested Solution
Compound lacks a UV chromophore Utilize alternative detection methods such as an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.[1] For TLC analysis, use a staining agent like potassium permanganate to visualize the spots.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating this compound isomers?

A1: The primary methods for separating this compound isomers, particularly diastereomers, are chromatographic techniques. These include:

  • Flash Column Chromatography: Suitable for large-scale separations when the isomers show good separation on Thin Layer Chromatography (TLC).[1]

  • High-Performance Liquid Chromatography (HPLC): Often used for analytical and preparative separations, especially with chiral stationary phases for enantiomers.

  • Supercritical Fluid Chromatography (SFC): A powerful technique for separating stereoisomers, offering advantages in speed and reduced solvent consumption.[1]

  • Gas Chromatography (GC): Can be used for the separation of volatile this compound derivatives.[2][3]

Q2: How can I quickly screen for a suitable solvent system for column chromatography?

A2: Thin Layer Chromatography (TLC) is an excellent initial screening tool.[1] Test a variety of solvent systems with different polarities. For normal-phase chromatography, a good starting point is a non-polar solvent like hexane, with a gradual addition of a more polar solvent such as ethyl acetate or isopropanol.[1] The ideal solvent system will show two distinct spots for the isomers with a retention factor (Rf) between 0.2 and 0.4.[1]

Q3: My diastereomers are not separating on the TLC plate. What should I do?

A3: If your diastereomers co-elute on the TLC plate, you can try the following:

  • Experiment with different solvent systems: The selectivity of the separation is highly dependent on the mobile phase. Try various combinations, such as hexane/isopropanol or dichloromethane/methanol.[1]

  • Use a different stationary phase: If silica gel isn't providing the desired separation, consider using TLC plates coated with alumina or a bonded phase like C18.[1]

  • Consider derivatization: In some cases, derivatizing the molecule can enhance the structural differences between the diastereomers, making them easier to separate.[1]

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for separating this compound isomers?

A4: SFC offers several benefits for diastereomer and enantiomer purification:

  • Speed: Separations are often significantly faster than with HPLC.[1]

  • Reduced Solvent Consumption: The primary mobile phase is supercritical CO2, which is recycled, making the technique more environmentally friendly.[1]

  • Unique Selectivity: SFC can often achieve separation where HPLC fails.[1]

  • Easier Sample Recovery: The evaporation of CO2 and the small amount of co-solvent is rapid.[1]

Q5: Can crystallization be used to separate this compound isomers?

A5: Yes, crystallization can be an effective method for separating isomers, particularly for obtaining enantiomerically pure compounds. This is often achieved by forming diastereomeric salts with a chiral resolving agent. For example, enantiomers of cis-2-phenyl-2-bicyclo[3.1.0]hexylamine have been successfully separated by crystallization of their mandelate salts.[4]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Isomer Purification

Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages
Flash Chromatography Silica Gel, AluminaHexane/Ethyl Acetate gradientsSuitable for large scale, cost-effective.[1][5]Lower resolution than HPLC, can be time-consuming.
HPLC (Normal Phase) Silica, Diol, AminoHexane/Isopropanol, Hexane/EthanolGood for separating diastereomers.[1]Use of non-polar solvents can be problematic for some compounds.
HPLC (Reversed Phase) C18, C8Acetonitrile/Water, Methanol/WaterWide applicability.[1]May be less effective for some this compound isomers.[1]
HPLC (Chiral) Cellulose or Amylose derivativesHexane/Alcohol mixturesEffective for enantiomer separation.[6]Columns can be expensive.
SFC Chiral or AchiralSupercritical CO2 with co-solvents (e.g., Methanol)Fast, reduced solvent use, unique selectivity.[1]Requires specialized equipment.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation

This protocol provides a general guideline and may require optimization based on the specific mixture of isomers and TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate determined from TLC analysis).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions using TLC or analytical HPLC to determine the purity of each fraction.

  • Combining and Concentration: Combine the pure fractions containing the desired isomer and remove the solvent under reduced pressure.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Isomer Separation

SFC is a highly effective method for separating both diastereomers and enantiomers. The following is a general starting point for method development.

  • System Setup:

    • Instrument: Preparative SFC system with a UV detector and back-pressure regulator.

    • Column: A column packed with a suitable stationary phase (chiral or achiral).

    • Mobile Phase: Supercritical CO2 with a co-solvent such as methanol or ethanol.

  • Method Parameters:

    • Gradient: A typical starting gradient might be 5% to 40% co-solvent over 10 minutes.[1]

    • Flow Rate: Dependent on the column dimensions.

    • Back Pressure: Typically maintained at 100-150 bar.[1]

    • Temperature: Usually around 35-40 °C.[1]

  • Procedure:

    • Dissolve the sample in the co-solvent.

    • Inject the sample into the SFC system.

    • Collect the fractions as they elute.

    • Analyze the purity of the collected fractions by an appropriate analytical method.

Visualizations

PurificationWorkflow cluster_0 Initial Analysis & Method Development cluster_1 Purification Strategy cluster_2 Analysis & Final Product Start Crude Mixture of this compound Isomers TLC TLC Analysis Start->TLC Screening Separation Good Separation? TLC->Separation FlashChrom Flash Column Chromatography Separation->FlashChrom Yes SFC SFC / HPLC Separation->SFC No Analysis Purity Analysis (NMR, HPLC, etc.) FlashChrom->Analysis Derivatization Consider Derivatization SFC->Derivatization Still no separation SFC->Analysis Derivatization->Analysis PureIsomers Isolated Pure Isomers Analysis->PureIsomers

Caption: Workflow for selecting a purification method for this compound isomers.

TroubleshootingLogic cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase & Other Factors Start Poor Separation Observed ChangePolarity Adjust Mobile Phase Polarity Start->ChangePolarity TryDifferentSolvents Try Different Solvent System ChangePolarity->TryDifferentSolvents ChangeStationaryPhase Change Stationary Phase TryDifferentSolvents->ChangeStationaryPhase If no improvement ReduceLoading Reduce Sample Loading ChangeStationaryPhase->ReduceLoading If still poor AddModifier Add Mobile Phase Modifier ReduceLoading->AddModifier For peak tailing

Caption: Troubleshooting logic for poor chromatographic separation.

References

Optimization of reaction conditions for bicyclo[3.1.0]hexane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bicyclo[3.1.0]hexane Functionalization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the functionalization of this compound. It includes frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and comparative data tables to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of this compound? A1: The primary challenges stem from the inherent strain of the this compound system. Key difficulties include controlling regioselectivity and stereoselectivity, preventing unwanted ring-opening side reactions, and achieving high yields, especially when constructing derivatives with multiple stereocenters or all-carbon quaternary centers.[1][2] The development of catalytic enantioselective methods remains a significant challenge due to potential steric hindrance and the reactive nature of intermediates.[2]

Q2: What are the most common strategies for synthesizing the this compound core? A2: Common strategies include:

  • Carbene Insertion: Intramolecular cyclopropanation using copper- or rhodium-catalyzed decomposition of diazo compounds is a classic and effective method.[3]

  • Palladium-Catalyzed Cyclization: Domino cyclization-oxidation sequences of 1,6-enynes provide a convenient route to various this compound derivatives.[4]

  • Asymmetric Allylic Alkylation (AAA): The Trost AAA reaction has been successfully used for the asymmetric synthesis of the core structure.[3]

  • Radical Cyclopropanation: Copper(I)/secondary amine cooperative catalysis can facilitate the intramolecular radical cyclopropanation of unactivated alkenes.[2]

  • (3+2) Annulation: Photoredox-mediated annulation of cyclopropenes with aminocyclopropanes offers a convergent approach to the bicyclic system.[5]

Q3: Why is the this compound scaffold important in drug development? A3: The this compound scaffold is a key structural motif in numerous natural products and pharmaceutically active compounds.[5][6] Its rigid, three-dimensional structure makes it a valuable bioisostere for phenyl rings and other cyclic systems, often leading to improved physicochemical and pharmacokinetic properties in drug candidates.[7] For instance, highly functionalized derivatives are potent and selective agonists for metabotropic glutamate receptors (mGluR), which are targets for treating CNS disorders.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the functionalization of this compound.

Problem 1: Low Reaction Yield
Potential Cause Recommended Solution Supporting Evidence / Notes
Inefficient Catalyst System Screen different transition metal catalysts (e.g., Pd(OAc)₂, Ag(I), Cu(I)) and ligands. An increase in catalyst loading may improve yield but can also be detrimental.[8]In a Pd-catalyzed cyclization of 1,6-enynes, the reaction failed without an oxidizing agent, resulting in Pd-black precipitation.[4]
Unstable Intermediates Replace unstable protecting groups with more robust alternatives.TMS enol ethers were found to be unstable in one study; switching to a TES (triethylsilyl) group proved more suitable for the reaction.[3]
Formation of By-products Add a salt additive to suppress the formation of specific by-products.The addition of LiCl was found to suppress the formation of ethyl 3-(triethylsilyloxy)benzoate as a major by-product during a Saegusa oxidation step.[3]
Harsh Reaction Conditions Optimize reaction temperature and time. Increased temperature can sometimes drastically reduce reaction time and improve yield.[8]For some catalytic systems, reactions at elevated temperatures (e.g., 80-140°C) are necessary for efficient conversion.[4][8]
Decomposition of Starting Material For base-sensitive substrates or products, carefully select the base and solvent. Protection of sensitive functional groups may be necessary.In one instance, elimination of HBr from a ketone intermediate under basic conditions led only to decomposition. The issue was resolved by protecting the ketone as a ketal before elimination.[3]
Problem 2: Poor Selectivity (Regio-, Diastereo-, or Enantio-)
Potential Cause Recommended Solution Supporting Evidence / Notes
Lack of Stereocontrol For asymmetric synthesis, employ a chiral catalyst or ligand system. Screen different chiral ligands and counter-ions to improve enantiomeric excess (ee).In a Trost AAA reaction, decreasing palladium loading and using a bulkier n-Hex₄N⁺ counter-ion significantly improved the ee from 75-81% to 94-96%.[3]
Competing Reaction Pathways Modify reaction conditions to favor the desired isomer. The choice of catalyst, solvent, and temperature can influence selectivity.In an epoxidation reaction, using peracids provided the undesired cis-epoxide, while a two-step procedure via a bromohydrin intermediate yielded the desired trans-epoxide with high selectivity (~8:1).[3]
Substrate Geometry Ensure the correct geometry of the starting material, as it can directly translate to the product's stereochemistry.In a copper-catalyzed carbenoid insertion, controlling the Z-configuration of the starting olefin was critical to obtaining the desired endo-configuration in the bicyclic product.[3]
Steric Hindrance The relative stereochemistry of the substrate can influence reaction rates and yields.A study on transfer hydrochlorination found that the trans-isomer of the HCl surrogate gave a 76% yield, while the cis-isomer, with greater steric hindrance, yielded only 51% under the same conditions.[8]
Problem 3: Unwanted Side Reactions
Potential Cause Recommended Solution Supporting Evidence / Notes
[3+2] Cycloaddition This can compete with desired intramolecular cyclopropanation when electron-withdrawing groups are present.A carbene-mediated intramolecular cyclopropanation was successful for many substituents but failed for electron-withdrawing groups, where a competing [3+2] cycloaddition predominated.[9]
Photochemical Decomposition For photoreactions, be aware that products can be unstable and decompose into side products like fulvenes and polymers.The bicyclic products of benzene photorearrangement are often unstable in acidic or basic media and can interconvert between isomers or decompose.[10]
Failure of Catalytic Turnover Some reactions may unexpectedly require stoichiometric amounts of a reagent typically used catalytically.Attempts to use catalytic amounts of Pd(OAc)₂ for a Saegusa oxidation failed; the reaction required stoichiometric quantities, making it less suitable for large-scale applications.[3]

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of Pd-Catalyzed Cyclization-Oxidation of 1,6-Enyne

Reaction: Synthesis of 3-oxa-bicyclo[3.1.0]hexan-2-one derivatives.

EntryCatalyst (mol %)Oxidant (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)PhI(OAc)₂ (2)Toluene8035
2Pd(OAc)₂ (10)PhI(OAc)₂ (2)DCE8041
3Pd(OAc)₂ (10)NoneHOAc800[4]
4Pd(OAc)₂ (10) PhI(OAc)₂ (2) HOAc 80 63 [4]
5PdCl₂ (10)PhI(OAc)₂ (2)HOAc8055

Data adapted from a study on palladium-catalyzed cyclization-oxidation sequences.[4]

Table 2: Optimization of Cu(I)-Catalyzed Radical Intramolecular Cyclopropanation

Reaction: Synthesis of this compound from an alkenyl aldehyde.

EntryCatalystLigandOxidantBaseYield (%)
1CuINonePhI(OAc)₂Pyrrolidine15
2CuINoneBI-OHPyrrolidine65
3Cu(OTf)₂L1BI-OHPyrrolidine80
4CuI L2 BI-OH Pyrrolidine 92
5CuIL2BI-OHNone< 5[2]

Data adapted from a study on Cu(I)/secondary amine cooperative catalysis.[2] BI-OH and L1/L2 represent specific oxidants and ligands used in the study.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyclization-Oxidation of a 1,6-Enyne

This protocol describes a general procedure for synthesizing 3-oxa-bicyclo[3.1.0]hexan-2-one derivatives.[4]

Materials:

  • 1,6-enyne substrate (1.0 equiv, 0.3 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv, 0.03 mmol)

  • Iodosobenzene diacetate (PhI(OAc)₂, 2.0 equiv, 0.6 mmol)

  • Acetic acid (HOAc, 3 mL)

Procedure:

  • To a sealed reaction tube, add the 1,6-enyne substrate, Pd(OAc)₂, and PhI(OAc)₂.

  • Add acetic acid (3 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture for the required time (typically monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate common experimental workflows and troubleshooting logic for this compound functionalization.

experimental_workflow sub Substrate Preparation opt Reaction Optimization (Catalyst, Solvent, Temp.) sub->opt rea Scale-up Reaction opt->rea work Aqueous Work-up & Extraction rea->work puri Purification (Chromatography) work->puri char Characterization (NMR, MS, etc.) puri->char

Caption: General experimental workflow for synthesis and functionalization.

troubleshooting_workflow start Low Yield or Selectivity Issue check_cat Is Catalyst Active? start->check_cat screen_cat Screen Different Catalysts, Ligands, or Oxidants check_cat->screen_cat No check_cond Are Conditions Too Harsh? check_cat->check_cond Yes success Problem Resolved screen_cat->success opt_cond Optimize Temperature, Solvent, and Time check_cond->opt_cond Yes check_side Side Product Formation? check_cond->check_side No opt_cond->success mod_reagents Use Additives (e.g., LiCl) or Change Reagents check_side->mod_reagents Yes check_side->success No mod_reagents->success

Caption: Troubleshooting logic for addressing low yield and selectivity.

References

Side reactions to avoid in the synthesis of bicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of bicyclo[3.1.0]hexane.

Section 1: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes into cyclopropanes, including the synthesis of the this compound core from cyclopentene derivatives.[1] While it is known for its reliability and tolerance of many functional groups, side reactions can occur under certain conditions.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My Simmons-Smith reaction is sluggish or gives low yields. What are the common causes and solutions?

Answer:

Low reactivity in Simmons-Smith cyclopropanation can be attributed to several factors:

  • Reagent Quality: The activity of the zinc-copper couple is crucial. If it is not sufficiently activated, the reaction will be slow. The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often more reactive than the traditional Zn-Cu couple.[4]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. The use of basic solvents can decrease the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended.[1][2]

  • Steric Hindrance: Sterically hindered alkenes will react more slowly. Increasing the reaction temperature or using a more reactive reagent system may help to improve yields.

  • Coordinating Heteroatoms: The presence of strongly coordinating heteroatoms in the substrate can sequester the zinc reagent and slow down the reaction.[5]

Question: I am observing the formation of unexpected byproducts. What are the likely side reactions and how can I avoid them?

Answer:

Common side reactions in Simmons-Smith cyclopropanation include:

  • Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols and other heteroatoms, especially with excess reagent and long reaction times.[3] To mitigate this, use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Reaction with Allylic Thioethers: Allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides, which can then undergo a[6][7]-sigmatropic rearrangement. This can compete with the desired cyclopropanation.[3] If this is an issue, using an excess of the Simmons-Smith reagent may favor the cyclopropanation pathway.[3]

  • Acid-Catalyzed Rearrangement: The byproduct of the reaction, zinc iodide (ZnI₂), is a Lewis acid that can cause rearrangement of acid-sensitive products.[3] This can be addressed by adding excess Et₂Zn to scavenge the ZnI₂, forming the less acidic EtZnI.[3]

Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction

This protocol is a general guideline for the cyclopropanation of an alkene using the Furukawa modification.

  • To a stirred solution of the alkene (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethylzinc (Et₂Zn) (1.1-1.5 equiv) in a suitable solvent (e.g., hexanes) at 0 °C.

  • To this mixture, add diiodomethane (CH₂I₂) (1.1-1.5 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow: Simmons-Smith Reaction

start Low Yield or Incomplete Reaction reagent_quality Check Reagent Quality (Zn-Cu or Et₂Zn) start->reagent_quality solvent Verify Solvent Choice (use non-coordinating) start->solvent sterics Assess Steric Hindrance start->sterics solution_reagent Use Furukawa Mod. (Et₂Zn/CH₂I₂) reagent_quality->solution_reagent solution_solvent Use DCM or DCE solvent->solution_solvent solution_sterics Increase Temp. or Use More Reactive Reagent sterics->solution_sterics side_reactions Side Product Formation methylation Methylation of Heteroatoms? side_reactions->methylation rearrangement Acid-Catalyzed Rearrangement? side_reactions->rearrangement solution_methylation Use Stoichiometric Reagent & Monitor Reaction Time methylation->solution_methylation solution_rearrangement Add Excess Et₂Zn to Scavenge ZnI₂ rearrangement->solution_rearrangement

Caption: Troubleshooting guide for the Simmons-Smith reaction.

Section 2: Intramolecular Cyclopropanation of Epoxy Alkenes

This method provides a highly diastereoselective route to trans-bicyclo[3.1.0]hexan-2-ols from enantiopure epoxy alkenes.[8] The reaction is typically mediated by a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP).[8]

Frequently Asked Questions (FAQs) & Troubleshooting

Question: My intramolecular cyclopropanation is giving a low yield of the desired bicyclo[3.1.0]hexanol and forming several byproducts. What is going wrong?

Answer:

The primary cause of side reactions in this transformation is often related to the presence of free n-butyllithium (n-BuLi), which is used to generate LTMP from 2,2,6,6-tetramethylpiperidine (TMP).[8] The presence of significant amounts of free n-BuLi can lead to undesired side reactions.[8]

To optimize the reaction and minimize side products, consider the following:

  • Stoichiometry of Base: The ratio of TMP to n-BuLi is critical. Using a slight excess of n-BuLi relative to TMP is optimal to ensure full conversion to LTMP while minimizing free n-BuLi. Optimal conditions have been reported with 0.5 equivalents of TMP and 1.1 equivalents of n-BuLi.[8]

  • Order of Addition: The order in which the reactants are added can be crucial. Adding the LTMP solution to a solution of the epoxy alkene is a common procedure.[8]

  • Solvent: The choice of solvent is critical for the success of this transformation, with MTBE being a commonly used solvent.[8]

Quantitative Data: Optimization of Intramolecular Cyclization
EntryTMP (equiv)n-BuLi (equiv)SolventYield of Bicyclo[3.1.0]hexanol (%)
11.11.1MTBE85
20.50.5MTBE70
30.51.1MTBE92-97
40.251.1MTBE88
50.51.1Hexane85

Data adapted from a study on a similar system. The optimal conditions were found to be 0.5 equiv of TMP and 1.1 equiv of n-BuLi in MTBE.[8]

Experimental Protocol: LTMP-Mediated Intramolecular Cyclopropanation
  • To a solution of 2,2,6,6-tetramethylpiperidine (TMP) (0.5 equiv) in anhydrous methyl tert-butyl ether (MTBE) at 0 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.1 equiv, as a solution in hexanes) dropwise.

  • Stir the resulting LTMP solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve the epoxy alkene (1.0 equiv) in anhydrous MTBE.

  • Add the prepared LTMP solution to the solution of the epoxy alkene at 0 °C over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with MTBE or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway and Side Reaction

start Epoxy Alkene ltmp LTMP (Optimal Conditions) start->ltmp Deprotonation & Cyclization free_buli Excess Free n-BuLi start->free_buli Undesired Reactions product Bicyclo[3.1.0]hexanol (Desired Product) ltmp->product side_products Side Products free_buli->side_products

Caption: LTMP-mediated cyclopropanation and potential side reactions.

Section 3: Carbene Insertion Reactions

The reaction of a carbene or carbenoid with cyclopentene can also yield this compound. A common source of the simplest carbene, methylene (CH₂), is diazomethane (CH₂N₂). However, diazomethane is highly toxic and explosive, making this method less favorable.[9]

Frequently Asked Questions (FAQs) & Troubleshooting

Question: What are the major side reactions to be aware of when using carbene insertion for cyclopropanation?

Answer:

The high reactivity of carbenes can lead to a lack of selectivity and several side reactions:

  • C-H Bond Insertion: Carbenes can insert into C-H bonds, leading to the formation of alkanes and alkenes with an additional CH₂ unit.[9] For example, reaction with cyclopentene could lead to methylcyclopentenes.

  • Lack of Stereospecificity: While singlet carbenes typically react in a stereospecific, concerted manner, triplet carbenes react in a stepwise, radical-like fashion, which can lead to a loss of stereochemistry.[10][11]

  • Polymerization: The high reactivity of carbenes can also lead to polymerization of the starting alkene.

Question: Are there safer alternatives to diazomethane for generating carbenes for cyclopropanation?

Answer:

Yes, due to the hazards associated with diazomethane, several safer alternatives have been developed. These include:

  • Simmons-Smith Reaction: As detailed in Section 1, this reaction uses a carbenoid and is a much safer and more controlled method for cyclopropanation.[10]

  • Diazo compounds with metal catalysts: The use of other diazo compounds, such as ethyl diazoacetate, in the presence of copper or rhodium catalysts is a common strategy.[8] However, these methods are often more expensive.[8]

Conceptual Workflow: Carbene Insertion and Side Reactions

cyclopentene Cyclopentene carbene Carbene (e.g., from CH₂N₂) cyclopentene->carbene cyclopropanation [2+1] Cycloaddition carbene->cyclopropanation ch_insertion C-H Insertion carbene->ch_insertion product This compound cyclopropanation->product side_product Methylcyclopentenes ch_insertion->side_product

Caption: Pathways in carbene reactions with cyclopentene.

References

Troubleshooting low yields in the preparation of bicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bicyclo[3.1.0]hexane, primarily focusing on the widely-used Simmons-Smith reaction. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low or no yield in the Simmons-Smith reaction for preparing this compound?

A1: The most frequent cause of a failed or low-yielding Simmons-Smith reaction is the activity of the zinc reagent.[1] For the classic approach, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid intermediate.[1] Inactivity can stem from poorly activated zinc dust or degradation of the reagent due to exposure to air and moisture.

Q2: My reaction is sluggish and the starting material (cyclopentene) is being consumed very slowly. What can I do?

A2: To improve a sluggish or incomplete reaction, consider the following troubleshooting steps:

  • Increase Reaction Temperature: If the reaction is being conducted at a low temperature (e.g., 0 °C), a gradual increase may enhance the reaction rate. However, be cautious as higher temperatures can also promote the formation of side products.[1]

  • Extend Reaction Time: Some substrates react more slowly. Monitoring the reaction's progress by TLC or GC/MS and extending the reaction time can lead to higher conversion.[1]

  • Check Reagent Quality: Ensure that the diiodomethane is fresh and of high purity, as impurities can inhibit the reaction.

  • Consider a Modified Protocol: Switching to a more reactive Simmons-Smith reagent, such as the one used in the Furukawa modification (diethylzinc and diiodomethane), can significantly improve reaction rates and yields.

Q3: I'm observing multiple spots on my TLC plate that are not the starting material or the desired product. What are the likely side reactions?

A3: Unexpected side products in a Simmons-Smith reaction can arise from several sources:

  • Moisture: The presence of water will quench the organozinc reagent, leading to the formation of zinc hydroxides and a failure to produce the desired carbenoid.

  • Reagent Decomposition: The zinc carbenoid can decompose, particularly at higher temperatures, which may lead to the formation of various byproducts.

  • Lewis-Acidity of Zinc Iodide: The byproduct, ZnI₂, is a Lewis acid and can potentially catalyze side reactions, especially if your substrate or product is acid-sensitive. In some cases, excess diethylzinc can be added to scavenge the ZnI₂.[2]

Q4: How critical is the solvent choice for this reaction?

A4: The choice of solvent is important. The rate of the Simmons-Smith cyclopropanation generally decreases as the basicity of the solvent increases.[1] Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often recommended. Ethereal solvents are also commonly used.

Troubleshooting Guide for Low Yields

This section provides a systematic approach to troubleshooting low yields in the preparation of this compound via the Simmons-Smith reaction.

Symptom Possible Cause Recommended Action
No reaction or very low conversion Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and properly activated. Consider using ultrasound to enhance activation.[1]
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane.
Presence of moisture or air.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Incomplete conversion of starting material Insufficient reagent.Use a slight excess of the Simmons-Smith reagent (typically 1.2-1.5 equivalents).[1]
Short reaction time.Monitor the reaction by TLC or GC and allow it to proceed for a longer duration.[1]
Low reaction temperature.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction.[1]
Formation of multiple byproducts Reaction temperature is too high.Lower the reaction temperature to improve selectivity.[1]
Acid-sensitive substrate/product.Consider using a modified workup procedure or adding a scavenger for the Lewis acidic byproduct ZnI₂.
Impure reagents.Ensure all reagents, including the solvent and cyclopentene, are pure and dry.

Quantitative Data on Reaction Parameters

Table 1: Effect of Simmons-Smith Reagent Variation on Cyclopropanation Yields

AlkeneReagent SystemSolventTemperature (°C)Yield (%)Reference
CyclopenteneCH₂I₂ / Zn-CuNot specifiedNot specified27[3]
Substituted CyclopentenolEt₂Zn / CH₂I₂CH₂Cl₂0 to RT72[1]
Substituted CyclopenteneEt₂Zn / CH₂I₂Not specified063[1]
Substituted CyclopenteneEt₂Zn / CH₂I₂Not specifiedNot specified82[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Classic Simmons-Smith Synthesis of this compound

This protocol is adapted from standard procedures for the Simmons-Smith reaction.

Materials:

  • Zinc dust

  • Copper(I) chloride (CuCl)

  • Cyclopentene

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Zinc-Copper Couple:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add zinc dust (1.2 equivalents).

    • Add an equal weight of anhydrous diethyl ether and stir the suspension.

    • Add copper(I) chloride (0.12 equivalents) in one portion. The mixture should change color from black to grayish.

    • Stir for an additional 30 minutes.

  • Reaction Setup:

    • To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether to create a stirrable slurry.

  • Addition of Reagents:

    • Prepare a solution of cyclopentene (1.0 equivalent) and diiodomethane (1.1 equivalents) in anhydrous diethyl ether.

    • Add this solution dropwise to the stirred suspension of the zinc-copper couple. The reaction can be exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or GC analysis until the cyclopentene is consumed.

  • Work-up:

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Filter the mixture through a pad of celite to remove the solid zinc salts.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation to afford this compound.

Protocol 2: Furukawa Modification for the Synthesis of this compound

This protocol utilizes diethylzinc for a more reactive and often higher-yielding cyclopropanation.

Materials:

  • Cyclopentene

  • Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve cyclopentene (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Addition of Diethylzinc:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution (2.2 equivalents) dropwise via syringe.

    • Stir the mixture at 0 °C for 30 minutes.

  • Addition of Diiodomethane:

    • Add diiodomethane (2.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

    • Extract the mixture with CH₂Cl₂, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (e.g., Zn-Cu couple activation) reaction_setup Reaction Setup (Inert atmosphere, dry solvent) reagent_prep->reaction_setup reagent_add Reagent Addition (Cyclopentene, CH2I2, Zn-reagent) reaction_setup->reagent_add reaction Reaction Monitoring (TLC/GC) reagent_add->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound check_conversion Check TLC/GC for Starting Material start->check_conversion no_conversion No or Low Conversion check_conversion->no_conversion Mainly starting material incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Mixture of starting material and product check_reagents Check Reagent Activity & Purity (Zn-Cu, CH2I2) no_conversion->check_reagents check_conditions Check Reaction Conditions (Anhydrous, Inert Atm.) no_conversion->check_conditions increase_time_temp Action: Increase reaction time or temperature. incomplete_conversion->increase_time_temp increase_reagents Action: Use slight excess of Simmons-Smith reagent. incomplete_conversion->increase_reagents reagents_bad Action: Use freshly prepared/ purified reagents. check_reagents->reagents_bad conditions_bad Action: Ensure dry and inert conditions. check_conditions->conditions_bad

Caption: Troubleshooting decision tree for low yields in this compound synthesis.

References

Stabilizing reactive intermediates in bicyclo[3.1.0]hexane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[3.1.0]hexane systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and handling of these structurally unique molecules, with a focus on stabilizing reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding significant amounts of rearranged products instead of the desired this compound skeleton. What is causing this and how can I prevent it?

A: Unwanted skeletal rearrangements are a common challenge in this compound chemistry, often proceeding through carbocationic intermediates.[1] Acid-catalyzed reactions, in particular, can promote the formation of these intermediates, leading to complex product mixtures.[2] For instance, the thermal rearrangement of some this compound derivatives can proceed through a two-step mechanism where the desired product is an intermediate that subsequently rearranges.[3]

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: If using acidic conditions, consider alternative synthetic routes that avoid strong acids. Lewis acid-promoted cycloisomerizations, for example, can be highly selective.[4]

  • Solvent Choice: Use non-polar solvents to disfavor the formation and stabilization of charged carbocationic intermediates.

  • Temperature Control: Perform the reaction at lower temperatures to minimize the energy available for rearrangement pathways.

  • Consider a Radical Pathway: Stepwise radical cyclization mechanisms can be an effective alternative to methods that may involve carbocations, offering a different selectivity profile.[5][6]

Q2: I am observing significant ring-opening of my this compound radical intermediate. What strategies can I employ to favor the desired cyclized product?

A: The 1-bicyclo[3.1.0]hexanylmethyl radical is known to undergo fragmentation through two primary pathways: a ring-expansion to a methylenecyclohexane derivative and a non-expansion pathway leading to a 2-methyl-methylenecyclopentane derivative.[7] The balance between these pathways is influenced by stereoelectronic factors, radical stability, and ring strain.[7]

Strategies to Minimize Ring Opening:

  • Temperature and Trapping Agent Concentration: At low temperatures and high concentrations of a reducing/trapping agent (like tri-n-butylstannane), the kinetically favored ring-expansion pathway can be suppressed, leading to higher yields of the desired this compound product.[7]

  • Choice of Trapping Agent: Employing a slower trapping agent can dramatically favor one rearrangement outcome over another. For example, using tri-n-butylstannane favors the methylenecyclohexane product by a ratio of over 120:1 at ambient or lower temperatures.[7]

  • Substituent Effects: For aryl and alkenyl-substituted substrates, a 6-endo-trig cyclization pathway may be favored due to the stabilization of the resulting radical through conjugation.[5]

Q3: The construction of a this compound core with vicinal all-carbon quaternary stereocenters is proving to be a formidable challenge. What modern synthetic methods address this?

A: The creation of highly congested vicinal all-carbon quaternary stereocenters is a significant challenge due to steric hindrance.[5] Traditional metallocarbene strategies often struggle with these transformations.[5] A highly effective modern approach is the intramolecular radical cyclopropanation of unactivated alkenes using the simple α-methylene group of aldehydes as a C1 source, facilitated by a Cu(I)/secondary amine cooperative catalyst.[5] This method has a broad substrate scope and can be performed asymmetrically to generate enantioenriched products.[5][6]

Q4: I am synthesizing 3-azathis compound derivatives. What are the most reliable methods?

A: Several robust methods exist for synthesizing this important heterocyclic scaffold.

  • 1,3-Dipolar Cycloaddition: A reliable approach involves the 1,3-dipolar cycloaddition of stable azomethine ylides with cyclopropenes.[8] This method works well with a variety of substituted cyclopropenes to produce bis-spirocyclic 3-azathis compound cycloadducts in moderate to good yields.[8]

  • Gold-Catalyzed Oxidative Cyclopropanation: N-allylynamides can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using a gold catalyst and an oxidant like pyridine N-oxide.[9]

  • Palladium-Catalyzed Cyclization-Oxidation: Nitrogen-linked 1,6-enynes can undergo a palladium-catalyzed domino sequence in the presence of an oxidant to yield 3-azabicyclo[3.1.0]hexan-2-ones.[10]

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common issues related to unexpected product formation.

G start Unexpected Rearrangement or Low Yield Observed check_intermediate Identify Probable Reactive Intermediate Type start->check_intermediate is_cation Carbocation Suspected? (e.g., strong acid, thermal) check_intermediate->is_cation Check Conditions is_radical Radical Suspected? (e.g., photoredox, initiator) check_intermediate->is_radical Check Conditions cation_sol Action: Stabilize Desired Structure - Lower Temperature - Use Non-Polar Solvent - Switch to Non-Acidic Catalyst is_cation->cation_sol radical_sol Action: Control Fragmentation - Lower Temperature - Increase Trapping Agent Conc. - Select Slower/Faster Trapping Agent is_radical->radical_sol G cluster_prep Preparation & Synthesis cluster_analysis Purification & Analysis start Select Starting Materials (e.g., 1,6-enyne, cyclopropene) reaction Perform Cyclization (e.g., Photoredox, Metal-Catalyzed) start->reaction workup Reaction Workup & Crude Isolation reaction->workup purify Purification (e.g., Column Chromatography) workup->purify structure Structural Characterization (NMR, MS, X-Ray) purify->structure final Final Product structure->final

References

Technical Support Center: Enhancing Regioselectivity in the Ring-Opening of Bicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening of bicyclo[3.1.0]hexane systems.

Troubleshooting Guides

This section addresses common issues encountered during the ring-opening of this compound and provides potential solutions.

Issue 1: Poor or Incorrect Regioselectivity in Acid-Catalyzed Ring-Opening

Symptom Potential Cause Suggested Solution
Reaction yields a mixture of regioisomers instead of the desired cyclohexane derivative. The reaction conditions are not sufficiently acidic to favor the desired pathway.Increase the strength of the acid catalyst (e.g., switch from a weak acid to a stronger one like p-toluenesulfonic acid). Ensure the reaction medium is anhydrous if water is a competing nucleophile.
Formation of a cyclopentane derivative, characteristic of basic conditions. The substrate or reagents contain basic impurities, neutralizing the acid catalyst.Purify all starting materials and solvents to remove any basic residues. Consider using a non-basic solvent.
Low overall yield and complex product mixture. The carbocation intermediate is unstable under the reaction conditions, leading to side reactions.Run the reaction at a lower temperature to increase selectivity. Use a less nucleophilic solvent to minimize side reactions.

Issue 2: Lack of Selectivity in Base-Catalyzed Ring-Opening

Symptom Potential Cause Suggested Solution
Formation of a cyclohexane derivative, characteristic of acidic conditions. Acidic impurities in the starting materials or solvents are neutralizing the base.Ensure all reagents and glassware are scrupulously dried and free of acidic contaminants. Use a freshly prepared solution of the base.
Reaction is sluggish or does not proceed to completion. The base is not strong enough to deprotonate the substrate and initiate ring-opening.Switch to a stronger base (e.g., from a carbonate to an alkoxide). Increase the reaction temperature.
Mixture of regioisomers is still obtained. Stereoelectronic effects are not fully controlling the reaction pathway.The selectivity of the ring-opening under basic conditions is influenced by the ability of the ketone and ester π-orbitals to align with the breaking cyclopropane bond.[1] Modifying the substrate structure to enforce a specific conformation can improve selectivity.

Issue 3: Inefficient or Non-Selective Radical-Mediated Ring-Opening

Symptom Potential Cause Suggested Solution
Low yield of the desired ring-opened product. The radical initiator is not efficient, or the radical propagation is slow.Increase the concentration of the radical initiator or switch to a more efficient one for the given temperature. Ensure the reaction is performed under inert atmosphere to prevent quenching of radicals by oxygen.
Formation of multiple products, including un-rearranged species. The trapping of the rearranged radical is not efficient, allowing for side reactions.The choice of trapping agent is crucial. For example, using a slower trapping agent like tri-n-butylstannane can significantly favor the ring-expansion pathway.[2][3]
Incorrect regioselectivity observed. The stability of the resulting radical intermediates is favoring an undesired pathway.Modify the substituents on the this compound core to electronically favor the formation of the desired radical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of this compound ring-opening?

A1: The regioselectivity is primarily governed by the reaction conditions (acidic, basic, or radical), the substitution pattern on the this compound core, and stereoelectronic effects. Under acidic conditions, the reaction typically proceeds through a carbocationic intermediate, leading to cleavage of the C1-C6 bond.[4] In contrast, basic conditions often involve an enolate intermediate, resulting in the cleavage of the C1-C5 bond.[4] Radical reactions are influenced by the stability of the resulting radical intermediates and the kinetics of the trapping agent.[2][3]

Q2: How can I favor the formation of a cyclohexane derivative?

A2: To favor the formation of a cyclohexane derivative, acidic conditions are generally employed. For instance, the methanolysis of an activated this compound derivative in the presence of an acid catalyst like p-toluenesulfonic acid predominantly yields a 4-methoxycyclohexane derivative.[4][5]

Q3: What conditions should I use to obtain a cyclopentane derivative?

A3: The formation of a cyclopentane derivative is typically achieved under basic conditions. For example, the methanolysis of the same activated this compound substrate under basic conditions leads to a 3-methoxymethylcyclopentanone.[4][5]

Q4: Can transition metals be used to control the regioselectivity?

A4: Yes, transition metal catalysis can influence the regioselectivity of ring-opening reactions. For example, palladium-catalyzed cyclization-oxidation sequences of 1,6-enynes can provide access to this compound derivatives. The specific ligand and metal center can influence which bonds are formed and broken, thereby controlling the regiochemistry of the overall transformation.

Q5: Are there any predictive models for the regioselectivity of these reactions?

A5: While empirical observations provide good guidelines, computational studies using methods like Density Functional Theory (DFT) can offer deeper insights into the reaction mechanisms and help predict the regioselectivity. These studies can map the potential energy surfaces of the intermediates and transition states for different pathways.

Data Presentation

Table 1: Regioselectivity of Methanolysis of an Activated this compound Derivative [4]

Condition Primary Product
Acidic (Methanol, p-toluenesulfonic acid)4-Methoxycyclohexane derivative
Basic (Methanol, Sodium Methoxide)3-Methoxymethylcyclopentanone

Table 2: Regioselectivity in Radical Ring-Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical [2][3]

Trapping Agent Temperature Product Ratio (Methylenecyclohexane : 2-Methyl-methylenecyclopentane)
Thiophenol-79 to -48 °CVaries with temperature and concentration
Tri-n-butylstannaneAmbient or lower> 120 : 1

Experimental Protocols

Protocol 1: Acid-Catalyzed Methanolysis for Cyclohexane Formation

This protocol is adapted from studies on the acidic ring-opening of activated bicyclo[3.1.0]hexanes.[5]

  • Preparation: To a solution of the this compound derivative (1.0 eq) in anhydrous methanol (0.1 M), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Methanolysis for Cyclopentane Formation

This protocol is based on the base-catalyzed ring-opening of activated bicyclo[3.1.0]hexanes.[5]

  • Preparation: To a solution of the this compound derivative (1.0 eq) in anhydrous methanol (0.1 M), add a solution of sodium methoxide in methanol (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography.

Mandatory Visualization

Acid_vs_Base_Ring_Opening cluster_acid Acidic Conditions cluster_base Basic Conditions start_acid Activated this compound intermediate_acid Carbocation Intermediate (Charge at C1) start_acid->intermediate_acid + H⁺ product_acid 4-Methoxycyclohexane Derivative intermediate_acid->product_acid + MeOH (C1-C6 cleavage) start_base Activated this compound intermediate_base Enolate Intermediate start_base->intermediate_base + MeO⁻ product_base 3-Methoxymethylcyclopentanone intermediate_base->product_base + MeOH (C1-C5 cleavage)

Caption: Regioselective ring-opening pathways under acidic vs. basic conditions.

Radical_Ring_Opening_Workflow start Bicyclo[3.1.0]hexanylmethyl Precursor radical_formation Generate 1-Bicyclo[3.1.0]hexanylmethyl Radical start->radical_formation path_expansion Ring-Expansion Pathway (Endo bond cleavage) radical_formation->path_expansion path_non_expansion Non-Expansion Pathway (Exo bond cleavage) radical_formation->path_non_expansion trapping Radical Trapping Agent (e.g., Bu₃SnH) path_expansion->trapping path_non_expansion->trapping product_expansion Methylenecyclohexane trapping->product_expansion Favored with slow trapping agent product_non_expansion 2-Methyl-methylenecyclopentane trapping->product_non_expansion

Caption: Decision workflow for radical-mediated ring-opening of this compound.

Troubleshooting_Logic start Experiment Start: Regioselective Ring-Opening check_selectivity Is Regioselectivity as Expected? start->check_selectivity success Successful Reaction check_selectivity->success Yes check_conditions Verify Reaction Conditions (Acidic vs. Basic) check_selectivity->check_conditions No check_impurities Check for Acidic/Basic Impurities in Reagents check_conditions->check_impurities adjust_catalyst Adjust Catalyst (Strength/Loading) check_impurities->adjust_catalyst optimize_temp Optimize Reaction Temperature adjust_catalyst->optimize_temp optimize_temp->start Re-run Experiment

Caption: Logical troubleshooting workflow for unexpected regioselectivity.

References

Technical Support Center: Method Refinement for the Analysis of Bicyclo[3.1.0]hexane Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed methodologies for researchers, scientists, and drug development professionals engaged in the HPLC analysis of bicyclo[3.1.0]hexane enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a chiral HPLC method for this compound enantiomers?

A1: For small, polar compounds like this compound derivatives, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) is a robust starting point.[1] These CSPs, such as those derived from amylose or cellulose, are known for their broad applicability in separating a wide range of enantiomers. An initial screening with a mobile phase of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol is recommended.[1][2]

Q2: I am not observing any separation of my this compound enantiomers. What should I do?

A2: A lack of separation can be due to several factors. A systematic approach is necessary. First, ensure the column is properly equilibrated. Chiral separations often require longer equilibration times.[1] If separation is still not achieved, consider screening different chiral stationary phases. If that is not feasible, systematically vary the mobile phase composition, including the type and concentration of the alcohol modifier. Finally, optimizing the temperature can also be a powerful tool to achieve separation.[1]

Q3: My peaks are tailing. What are the common causes and solutions?

A3: Peak tailing in chiral HPLC can be caused by secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH for ionizable analytes.[1] For basic this compound derivatives, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape.[1][2] Conversely, for acidic derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[1] If contamination is suspected, flushing the column with a strong solvent is recommended.

Q4: My retention times are drifting. How can I improve reproducibility?

A4: Drifting retention times are often due to inadequate column equilibration, temperature fluctuations, or mobile phase instability.[1] Ensure the column is equilibrated with the mobile phase for a sufficient time before starting a sequence of analyses. Using a column thermostat to maintain a constant temperature is crucial as chiral separations can be sensitive to temperature changes.[1] It is also good practice to prepare fresh mobile phase daily and ensure it is properly degassed.[1]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

If you are observing a single peak or poorly resolved peaks for your enantiomers, follow this workflow:

start No or Poor Resolution check_equilibration Increase Column Equilibration Time start->check_equilibration screen_csp Screen Different Chiral Stationary Phases check_equilibration->screen_csp If no improvement optimize_mp Optimize Mobile Phase screen_csp->optimize_mp If not feasible or no improvement vary_alcohol Vary Alcohol Modifier (IPA vs. EtOH) optimize_mp->vary_alcohol adjust_concentration Adjust Alcohol Concentration vary_alcohol->adjust_concentration add_modifier Add Acidic/Basic Modifier adjust_concentration->add_modifier optimize_temp Optimize Temperature add_modifier->optimize_temp success Resolution Achieved optimize_temp->success If resolved

A logical workflow for troubleshooting the lack of enantiomeric separation.
Issue 2: Poor Peak Shape (Tailing or Fronting)

For issues with peak asymmetry, consider the following troubleshooting steps:

start Poor Peak Shape check_overload Reduce Sample Concentration start->check_overload add_modifier Add Mobile Phase Modifier (e.g., DEA, TFA) check_overload->add_modifier If tailing persists flush_column Flush Column with Strong Solvent add_modifier->flush_column If still tailing check_solvent Ensure Sample Solvent is Compatible with Mobile Phase flush_column->check_solvent If fronting occurs symmetric_peak Symmetric Peak Shape check_solvent->symmetric_peak If resolved

A decision tree for troubleshooting peak shape issues.

Quantitative Data Summary

The following table summarizes typical HPLC conditions for the analysis of this compound derivatives based on literature data.

Compound TypeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
(1S,3S,5S)-2-azathis compound-3-carboxamideDaicel AD-HEthanol/n-Hexane/Diethylamine (20/80/0.1, v/v/v)1.025UV at 215 nm[2]
(1S,3S,5S)-2-azathis compound-3-carboxamideDaicel AD-HEthanol/n-Hexane/Diethylamine (25/75/0.1, v/v/v)0.830UV at 215 nm[2]
6-Oxathis compoundPolysaccharide-based (e.g., Amylose or Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)0.75 - 1.025UV at <220 nm or RI[1]

Experimental Protocols

Detailed Methodology for the Chiral Separation of a this compound Derivative

This protocol provides a detailed method for the enantiomeric separation of a this compound derivative, based on a reported method for a similar compound.[2]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Daicel AD-H, 250mm x 4.6mm, 5µm.[2]

  • Mobile Phase Solvents: HPLC grade ethanol, n-hexane, and diethylamine (DEA).

  • Sample Diluent: A mixture of ethanol, n-hexane, and diethylamine.

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a mobile phase of ethanol, n-hexane, and diethylamine in a ratio of 20:80:0.1 (v/v/v).[2] Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.[2]

  • Column Temperature: Maintain the column temperature at 25°C.[2]

  • Detection: Set the UV detector to a wavelength of 215 nm.[2]

  • Injection Volume: Inject 20 µL of the sample solution.[2]

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound derivative sample in the diluent to achieve a final concentration of 10 mg/mL.[2]

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the sample solution and record the chromatogram for a sufficient run time to allow for the elution of both enantiomers (e.g., 20 minutes).[2]

  • Identify and integrate the peaks corresponding to the two enantiomers.

5. Data Analysis:

  • Calculate the resolution between the two enantiomeric peaks to assess the quality of the separation.

  • Determine the enantiomeric purity or ratio by comparing the peak areas of the two enantiomers.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (EtOH/Hex/DEA) equilibrate Equilibrate Column prep_mp->equilibrate prep_sample Prepare Sample (10 mg/mL in diluent) inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data analyze_peaks Identify & Integrate Peaks acquire_data->analyze_peaks calculate_results Calculate Resolution & Enantiomeric Ratio analyze_peaks->calculate_results

Experimental workflow for the HPLC analysis of this compound enantiomers.

References

Preventing decomposition of bicyclo[3.1.0]hexane derivatives during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bicyclo[3.1.0]hexane Derivatives. This resource is designed for researchers, scientists, and drug development professionals working with these unique and often sensitive bicyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of their synthesis and workup, with a focus on preventing decomposition.

Troubleshooting Guide: Preventing Decomposition During Workup

This guide addresses specific issues that can arise during the workup of this compound derivatives, leading to low yields and product degradation.

Q1: My this compound derivative is decomposing upon aqueous workup. What are the likely causes and how can I prevent this?

A1: Decomposition of this compound derivatives during aqueous workup is most commonly caused by acidic conditions. The strained cyclopropane ring is susceptible to acid-catalyzed rearrangement and ring-opening, leading to a mixture of undesired byproducts.

Immediate Solutions:

  • Neutralize Acidic Reagents: Before adding water, quench any acidic reagents with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice. Add it slowly and carefully, especially if acidic gases like CO₂ may be evolved, to avoid excessive foaming.[1][2]

  • Use a Buffered Wash: Instead of pure water, use a buffered aqueous solution for the initial wash. A phosphate buffer with a pH of 7.0 can help maintain a neutral environment and prevent decomposition.

  • Mild Quenching Agents: For quenching reactions, consider using saturated aqueous ammonium chloride (NH₄Cl), which is generally milder than dilute acids.[1]

Q2: I suspect my product is rearranging during workup. What structural changes should I look for and how can I confirm this?

A2: Acid-catalyzed rearrangement of the this compound core is a common decomposition pathway. This can involve the opening of the cyclopropane ring to form cyclopentene or cyclohexane derivatives. For instance, thujopsene, a related natural product, is known to undergo rearrangement under acidic conditions.

Confirmation Methods:

  • NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your crude product with the expected spectra. Look for the disappearance of characteristic cyclopropyl proton signals and the appearance of new olefinic or rearranged skeletal proton signals.

  • GC-MS Analysis: Gas chromatography-mass spectrometry can help identify the different components in your crude product mixture by their mass-to-charge ratios and fragmentation patterns, allowing you to identify potential rearrangement isomers.

Preventative Measures:

  • Strict pH Control: As outlined in Q1, maintaining a neutral or slightly basic pH throughout the workup is crucial.

  • Low Temperatures: Perform the workup at low temperatures (0 °C to room temperature) to minimize the rate of potential decomposition reactions.

Q3: How can I effectively remove residual oxidizing agents, like m-CPBA, without causing my this compound product to decompose?

A3: Residual meta-chloroperoxybenzoic acid (m-CPBA) and its byproduct, meta-chlorobenzoic acid, can create an acidic environment that is detrimental to sensitive this compound derivatives.

Recommended Workup Protocol for m-CPBA Removal:

  • Cool the reaction mixture to 0 °C to precipitate out most of the m-CPBA.

  • Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench the remaining m-CPBA.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproduct.[1]

  • Finally, wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.[2]

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives so susceptible to decomposition, particularly under acidic conditions?

A1: The this compound ring system contains a strained cyclopropane ring fused to a five- or six-membered ring. This inherent ring strain makes the cyclopropane ring susceptible to cleavage. Under acidic conditions, protonation of a functional group or the cyclopropane ring itself can initiate a cascade of rearrangements, leading to the formation of more stable carbocation intermediates and ultimately, rearranged products. This reactivity is a known characteristic of activated cyclopropanes.[3]

Q2: What is a "buffered workup" and when should I use it?

A2: A buffered workup involves using a buffer solution, such as a phosphate buffer at a specific pH, instead of plain water for the aqueous washes during extraction.[4] This is particularly useful when dealing with compounds that are sensitive to even slight changes in pH. The buffer helps to maintain a stable pH environment, protecting the desired product from acid- or base-catalyzed decomposition. For this compound derivatives, a neutral (pH 7.0) phosphate buffer is a good choice to prevent acid-catalyzed rearrangement.

Q3: Can I use a strong base to quench my reaction?

A3: While strong bases will neutralize acids, they can also promote other unwanted side reactions. Some this compound derivatives may be sensitive to strong bases, leading to elimination or other decomposition pathways. It is generally recommended to use mild bases like sodium bicarbonate or potassium carbonate for quenching and washing.

Data Presentation

The stability of bicyclo[3.1.0]hexan-2-ol was tested under various acidic and buffered conditions. The following table summarizes the percentage of the starting material remaining after 20 hours at room temperature, highlighting the importance of pH control during workup.[5]

Quenching/Washing SolutionConcentration% Starting Material Remaining
Hydrochloric Acid (HCl)1.0 M0%
Hydrochloric Acid (HCl)0.1 M0%
Hydrochloric Acid (HCl)0.01 M90%
Acetic Acid (AcOH)1.0 M0%
Phosphoric Acid (H₃PO₄)1.0 M0%
Phosphate Buffer pH 7.0 100%
Phosphate Buffer pH 4.5 100%

Experimental Protocols

Protocol 1: Mild Quenching and Workup using Sodium Bicarbonate

This protocol is suitable for reactions where acidic byproducts are generated.

  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue addition until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine and Wash: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Buffered Workup for Highly Acid-Sensitive Compounds

This protocol is recommended when even transient exposure to acidic pH must be avoided.

  • Prepare Phosphate Buffer: Prepare a 0.5 M phosphate buffer solution and adjust the pH to 7.0.

  • Cool the Reaction: Cool the reaction mixture to 0 °C.

  • Quench (if necessary): If the reaction contains unreacted reagents that need to be quenched, use a suitable mild quenching agent (e.g., sodium sulfite for oxidizing agents).

  • Buffered Wash: Add the prepared phosphate buffer (pH 7.0) to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent three times.

  • Combine and Wash: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

DecompositionPathway Bicyclo This compound Derivative Protonated Protonated Intermediate Bicyclo->Protonated H⁺ (Acidic Workup) Carbocation Rearranged Carbocation Protonated->Carbocation Ring Opening/ Rearrangement Products Decomposition Products Carbocation->Products Loss of H⁺/ Nucleophilic Attack

Caption: Acid-catalyzed decomposition of a this compound derivative.

WorkupWorkflow cluster_start Reaction Complete cluster_quench Quenching cluster_extraction Extraction cluster_finish Isolation start Reaction Mixture quench_choice Choose Quenching Method start->quench_choice mild_quench Mild Quench (e.g., sat. NaHCO₃ aq.) quench_choice->mild_quench Standard Procedure buffered_quench Buffered Quench (e.g., Phosphate Buffer) quench_choice->buffered_quench Highly Sensitive Compound extract Extract with Organic Solvent mild_quench->extract buffered_quench->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: Decision workflow for workup of this compound derivatives.

References

Scaling up the synthesis of bicyclo[3.1.0]hexane without compromising purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of bicyclo[3.1.0]hexane while maintaining high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, particularly focusing on the widely used Simmons-Smith cyclopropanation of cyclopentene.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Inactive Zinc-Copper Couple: The zinc-copper couple is crucial for the formation of the organozinc carbenoid. Incomplete activation or degradation can lead to poor reactivity.- Activation: Ensure the zinc dust is sufficiently activated. A common method involves washing with HCl to remove the oxide layer, followed by treatment with copper acetate or copper sulfate. The couple should be freshly prepared and used immediately.[1] - Alternative Reagents: Consider using diethylzinc (Furukawa modification), which can be more reactive and reproducible, although it is pyrophoric and requires careful handling.[2][3]
Moisture in Reaction: The organozinc intermediates are sensitive to moisture, which will quench the reaction.- Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Impure Reagents: The purity of diiodomethane and cyclopentene can significantly impact the reaction outcome.- Purification of Reagents: Use freshly distilled cyclopentene. Diiodomethane can be purified by passing it through a short column of activated alumina or by distillation under reduced pressure.
Suboptimal Reaction Temperature: The reaction temperature affects the rate of carbenoid formation and its subsequent reaction with the alkene.- Temperature Control: The reaction is often initiated at room temperature and then gently refluxed.[1] Monitor the reaction temperature closely. For sensitive substrates, conducting the reaction at lower temperatures for a longer duration might improve the yield.

Issue 2: Formation of Impurities

Potential Cause Recommended Solution
Side Reactions of the Carbenoid: The organozinc carbenoid can undergo side reactions, such as insertion into C-H bonds or reaction with the solvent.- Solvent Choice: Ethereal solvents like diethyl ether or dimethoxyethane are commonly used and are relatively inert.[1] Avoid solvents with reactive functional groups.
Unreacted Starting Materials: Incomplete reaction can lead to difficulties in purification.- Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the zinc-copper couple and diiodomethane.
Polymerization of Cyclopentene: Cyclopentene can polymerize under certain conditions, leading to a complex mixture.- Controlled Addition: Add the diiodomethane solution to the suspension of the zinc-copper couple and cyclopentene in a controlled manner to maintain a low concentration of the reactive intermediate.

Issue 3: Difficulties in Scaling Up the Reaction

Potential Cause Recommended Solution
Exothermic Reaction: The formation of the organozinc reagent can be exothermic, leading to poor temperature control in larger reactors.[4]- Controlled Reagent Addition: Use a syringe pump or an addition funnel for the slow and controlled addition of diiodomethane. - Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated.[4]
Inefficient Stirring: In larger vessels, inefficient stirring can lead to localized "hot spots" and poor mixing of the heterogeneous mixture.- Mechanical Stirring: Use a mechanical stirrer with an appropriately sized impeller to ensure efficient mixing of the zinc-copper couple suspension.
Work-up and Purification Challenges: Handling and purifying large volumes of product can be challenging.- Optimized Work-up: Develop a robust work-up procedure at a smaller scale before scaling up. This may involve quenching the reaction with a specific reagent, followed by extraction and washing. - Fractional Distillation: this compound has a relatively low boiling point (around 81-82 °C).[1] Fractional distillation is an effective method for purification at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The Simmons-Smith cyclopropanation of cyclopentene is a widely used and scalable method.[1][2] It involves the reaction of cyclopentene with diiodomethane and a zinc-copper couple. While classic, this method has been subject to various modifications to improve its efficiency and cost-effectiveness.

Q2: Are there any alternatives to the expensive diiodomethane?

Yes, modifications to the Simmons-Smith reaction have been developed using cheaper reagents. For instance, dibromomethane can be used in place of diiodomethane.[2] Another alternative involves the use of diazomethane and zinc iodide, though the hazardous nature of diazomethane requires special precautions.

Q3: How can I improve the diastereoselectivity of the cyclopropanation when using substituted cyclopentenes?

For substituted alkenes, the stereochemical outcome of the Simmons-Smith reaction is often directed by nearby hydroxyl groups.[5] The zinc carbenoid coordinates to the hydroxyl group, delivering the methylene group to the same face of the double bond. For substrates without such directing groups, steric hindrance typically dictates that the cyclopropanation occurs on the less hindered face.

Q4: My intramolecular cyclopropanation reaction requires high dilution, which is not practical for scale-up. What can I do?

High dilution is often used to favor intramolecular reactions over intermolecular polymerization. To overcome this on a larger scale, you can employ a slow addition of the substrate to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the starting material, mimicking the effect of high dilution.[6]

Q5: What are the typical yields and purity I can expect when scaling up the synthesis of this compound?

With an optimized Simmons-Smith protocol, yields of around 27% have been reported for the synthesis of the parent this compound.[1] For substituted derivatives prepared via intramolecular cyclopropanation, assay yields of 92-97% have been achieved on a 1-200g scale.[6] Purity after distillation or chromatography is typically high (>95%).

Data Presentation

Table 1: Comparison of Common Synthesis Methods for this compound Scaffolds

MethodKey ReagentsTypical YieldScaleAdvantagesDisadvantages
Simmons-Smith Reaction Cyclopentene, CH₂I₂, Zn-Cu couple~27%[1]Lab to pilotWell-established, stereospecific[2]Cost of CH₂I₂, activation of zinc required, potential exotherm
Furukawa Modification Cyclopentene, CH₂I₂, Et₂ZnGenerally higher than classic Simmons-SmithLab to pilotMore reactive and reproducible[2]Et₂Zn is pyrophoric
Intramolecular Cyclopropanation (R)-1,2-epoxyhex-5-ene, LTMP (catalytic)92-97% (assay yield)[6]Multi-kilogram[6]High yield, catalytic baseRequires specific precursor
(3+2) Annulation Cyclopropenes, aminocyclopropanes, photoredox catalystGood to high yields[7][8]Gram-scale[7]Convergent, mild conditions, high diastereoselectivity for some substrates[7][8]Requires specialized starting materials and equipment (photoreactor)

Experimental Protocols

Protocol 1: Simmons-Smith Synthesis of this compound

This protocol is adapted from the original literature.[1]

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Cyclopentene (freshly distilled)

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Zinc-Copper Couple: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, place zinc dust (0.36 mol) and an equal volume of water. Add a solution of copper(I) chloride (or copper sulfate) in water portion-wise with vigorous stirring until the zinc is coated with copper. Decant the water and wash the zinc-copper couple with acetone and then with anhydrous diethyl ether. Dry the couple under a stream of nitrogen.

  • Reaction Setup: To the flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether (100 mL) and cyclopentene (0.45 mol).

  • Reaction Execution: A solution of diiodomethane (0.30 mol) in anhydrous diethyl ether (50 mL) is added dropwise from the addition funnel to the vigorously stirred suspension. A small amount of iodine crystal can be added to initiate the reaction. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux. After the addition is complete, continue stirring at reflux for several hours until the reaction is complete (monitor by GC).

  • Work-up: Cool the reaction mixture and decant the ethereal solution from the unreacted zinc. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer, and wash it with saturated aqueous sodium bicarbonate solution, then with brine.

  • Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent by distillation at atmospheric pressure. The crude product is then purified by fractional distillation, collecting the fraction boiling at 81-82 °C.

Visualizations

experimental_workflow cluster_prep Preparation of Zinc-Copper Couple cluster_reaction Simmons-Smith Reaction cluster_workup Work-up and Purification prep1 Activate Zinc Dust with Copper Salt prep2 Wash and Dry the Couple prep1->prep2 react1 Combine Zn-Cu Couple and Cyclopentene in Anhydrous Ether prep2->react1 react2 Slowly Add Diiodomethane Solution react1->react2 react3 Reflux and Monitor Reaction Progress react2->react3 workup1 Quench Reaction and Extract with Ether react3->workup1 workup2 Wash Organic Layer workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Fractional Distillation workup3->purify

Caption: Workflow for the Simmons-Smith synthesis of this compound.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Yield of this compound reagent1 Inactive Zn-Cu Couple? start->reagent1 reagent2 Moisture Present? start->reagent2 reagent3 Impure Starting Materials? start->reagent3 cond1 Suboptimal Temperature? start->cond1 cond2 Inefficient Mixing? start->cond2 solution1 Prepare Fresh Couple / Use Furukawa Mod. reagent1->solution1 solution2 Use Anhydrous Solvents / Inert Atmosphere reagent2->solution2 solution3 Purify Reagents Before Use reagent3->solution3 solution4 Optimize Temperature Profile cond1->solution4 solution5 Improve Stirring Efficiency cond2->solution5

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Bicyclo[3.1.0]hexane and Bicyclo[4.1.0]heptane in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of rigid bicyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane have emerged as particularly valuable motifs. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their effective application in drug design.

Physicochemical and Pharmacological Properties: A Head-to-Head Comparison

The choice between a this compound and a bicyclo[4.1.0]heptane scaffold can significantly impact a molecule's drug-like properties. The inherent conformational rigidity of both systems can shield metabolically susceptible functional groups, thereby enhancing metabolic stability.[1] The smaller this compound framework offers a more compact structure, while the larger bicyclo[4.1.0]heptane provides a different spatial arrangement for substituents.

Below is a summary of key quantitative data comparing derivatives of these two scaffolds.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound Derivative ExampleBicyclo[4.1.0]heptane Derivative ExampleKey Observations
Lipophilicity (logP) A decrease of 0.54 - 0.55 units was observed with gem-difluorination of a bicyclo[3.2.0]heptane system, a related strained ring system.[2] The bicyclic system itself had a negligible impact on lipophilicity compared to monocyclic counterparts.[2]Data for direct comparison is limited in the searched literature. However, the larger carbon framework would generally be expected to increase lipophilicity compared to the this compound analog.The inherent ring strain and three-dimensional shape can influence lipophilicity in ways not solely predicted by carbon count. Substitution patterns play a critical role.
Metabolic Stability Incorporation of a this compound template has been shown to increase chemical and enzymatic stability in carbocyclic nucleoside analogues compared to more flexible furanose rings.[1]Bridged bicyclic amines, a class that includes bicyclo[4.1.0]heptane derivatives, generally show improved metabolic stability (lower intrinsic clearance).[1]Both scaffolds can enhance metabolic stability by restricting conformations accessible to metabolic enzymes. The specific substitution and target enzyme will dictate the optimal scaffold.
Aqueous Solubility Heteroatom-containing bicyclo[2.1.1]hexane and bicyclo[3.1.1]heptane analogs have demonstrated superior water solubility compared to their all-carbon counterparts.[3] This suggests that strategic heteroatom incorporation in this compound could also enhance solubility.For the related bicyclo[4.1.1]octane system, heteroatom-containing analogs showed superior water solubility.[3]The inherent hydrophobicity of the carbocyclic core can be modulated by polar functional groups and heteroatom incorporation to achieve desired solubility.

Table 2: Comparison of Pharmacological Properties (MCHR1 Antagonists)

CompoundScaffoldMCHR1 Binding Affinity (Ki, nM)hERG Inhibition (IC50, µM)Reference
Analog 4 This compound1.2>30[4]
Analog 5 Bicyclo[4.1.0]heptane0.8>30[4]

In a study developing melanin-concentrating hormone receptor 1 (MCHR1) antagonists, both this compound and bicyclo[4.1.0]heptane scaffolds were utilized to generate potent compounds.[4] Notably, both scaffolds, when appropriately substituted, led to antagonists with high affinity for MCHR1 and significantly attenuated hERG liability, a critical safety parameter.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of compounds containing these bicyclic scaffolds.

In Vitro Microsomal Metabolic Stability Assay

This assay is fundamental for assessing the metabolic stability of a drug candidate.

1. Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • Control compounds (one high clearance and one low clearance)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer containing HLM to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).[1]

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration) * incubation volume.

MCHR1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the MCHR1 receptor.

1. Materials:

  • HEK293 cell membranes expressing human MCHR1

  • [³H]-SNAP-7941 (or other suitable radioligand)

  • Test compound

  • Non-specific binding control (e.g., unlabeled MCH)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filter mats

  • Scintillation counter

2. Procedure:

  • In a 96-well plate, add the binding buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the non-specific binding control.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rubidium Efflux Assay for hERG Liability

This assay is a higher-throughput method to assess the potential of a compound to block the hERG potassium channel.

1. Materials:

  • hERG-transfected cells (e.g., HEK293)

  • Rb⁺ loading buffer (containing RbCl instead of KCl)

  • Assay buffer

  • Depolarization buffer (containing a high concentration of KCl)

  • Test compound

  • Positive control (e.g., a known hERG blocker like cisapride)

  • Lysis buffer (e.g., containing Triton X-100)

  • Flame atomic absorption spectrometer or an equivalent instrument

2. Procedure:

  • Plate the hERG-transfected cells in a 96-well plate and allow them to adhere.

  • Load the cells with rubidium by incubating them in the Rb⁺ loading buffer for several hours.[5]

  • Wash the cells with assay buffer to remove extracellular Rb⁺.

  • Add the test compound at various concentrations and incubate.

  • Initiate ion efflux by adding the depolarization buffer.[5]

  • After a short incubation period, transfer the supernatant (containing the effluxed Rb⁺) to a separate plate.

  • Lyse the remaining cells with lysis buffer to determine the intracellular Rb⁺.[5]

  • Measure the Rb⁺ concentration in both the supernatant and the cell lysate using a flame atomic absorption spectrometer.[5]

3. Data Analysis:

  • Calculate the percentage of Rb⁺ efflux for each well.

  • Plot the percentage of inhibition of Rb⁺ efflux against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by non-linear regression analysis.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH (Ligand) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds to G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., changes in appetite, metabolism) cAMP->Cellular_Response Leads to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: MCHR1 Signaling Pathway.

Microsomal_Stability_Assay start Start: Prepare Reagents incubation Incubate Test Compound with Liver Microsomes and NADPH Regenerating System start->incubation sampling Take Samples at Multiple Time Points incubation->sampling quenching Quench Reaction with Acetonitrile sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data_analysis Data Analysis: Calculate Half-life and Intrinsic Clearance analysis->data_analysis end End: Determine Metabolic Stability data_analysis->end

Caption: Workflow of an In Vitro Microsomal Metabolic Stability Assay.

Conclusion

Both this compound and bicyclo[4.1.0]heptane are valuable scaffolds in drug discovery, offering distinct advantages in terms of their three-dimensional structure and potential to improve key drug-like properties. The choice between them will depend on the specific therapeutic target and the desired physicochemical and pharmacological profile. The this compound core provides a more compact and rigid framework, while the bicyclo[4.1.0]heptane offers a larger scaffold that can be explored for different binding interactions. Careful consideration of the data presented in this guide, in conjunction with project-specific goals, will enable researchers to make informed decisions in the design of novel and effective therapeutic agents.

References

A Comparative Study on the Reactivity of Bicyclo[3.1.0]hexane and Cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of bicyclo[3.1.0]hexane and cyclopentane, supported by experimental data. The unique structural features of this compound, specifically the presence of a fused cyclopropane ring, impart significant ring strain, leading to markedly different reactivity compared to the relatively strain-free cyclopentane. This comparative analysis will explore their behavior in key organic reactions, including solvolysis, radical reactions, and catalyzed rearrangements.

Introduction to a Tale of Two Carbocycles

This compound and cyclopentane, while both being five-membered carbocyclic systems, exhibit a fascinating dichotomy in their chemical behavior. Cyclopentane, a foundational cycloalkane, is characterized by its conformational flexibility and relatively low reactivity, typical of unstrained alkanes. In stark contrast, this compound incorporates a highly strained cyclopropane ring fused to a cyclopentane ring. This fusion introduces significant ring strain, estimated to be around 24 kcal/mol higher than that of cyclopentane, which serves as a potent driving force for a variety of chemical transformations not readily observed for cyclopentane.[1] This guide will delve into the consequences of this structural difference on their reactivity profiles.

Solvolysis: A Quantitative Look at Reactivity Differences

Solvolysis reactions, which involve the ionization of a substrate in a nucleophilic solvent, provide a clear and quantifiable measure of the relative stability of the resulting carbocation intermediates. The comparison of the solvolysis rates of bicyclo[3.1.0]hexyl and cyclopentyl derivatives dramatically underscores the enhanced reactivity of the bicyclic system.

In a study comparing the solvolysis of 2-chlorothis compound with chlorocyclopentane in 70% aqueous acetone, the bicyclic compound was found to react approximately 5.5 x 104 times faster.[2] This pronounced rate enhancement is attributed to the participation of the C1-C6 bond of the cyclopropane ring in stabilizing the developing positive charge at C2, leading to a non-classical homoallylic cation.[2] This participation effectively delocalizes the positive charge and lowers the activation energy for ionization.

SubstrateSolventRelative Rate (krel)Reference
Chlorocyclopentane70% aq. Acetone1[2]
endo-2-Chlorothis compound70% aq. Acetone~5.5 x 104[2]
exo-2-Chlorothis compound70% aq. AcetoneSimilar to endo[2]

Table 1: Relative Solvolysis Rates of Chlorocyclopentane and 2-Chlorothis compound.

The solvolysis of bicyclo[3.1.0]hexyl derivatives often proceeds through complex reaction pathways involving rearrangements, as dictated by the stability of the intermediate carbocations.

solvolysis_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products endo-2-chlorothis compound endo-2-Chlorothis compound nonclassical_cation Non-classical Homoallyl Cation endo-2-chlorothis compound->nonclassical_cation Ionization (Rate-determining) exo_alcohol exo-Bicyclo[3.1.0]hexan-2-ol nonclassical_cation->exo_alcohol Solvent Attack (exo) endo_alcohol endo-Bicyclo[3.1.0]hexan-2-ol nonclassical_cation->endo_alcohol Solvent Attack (endo)

Figure 1: Simplified mechanism for the solvolysis of endo-2-chlorothis compound.

Radical Reactions: Contrasting Pathways

The reactivity of this compound and cyclopentane towards radicals also reveals significant differences, primarily influenced by the presence of the strained cyclopropane ring in the former.

Radical Halogenation

For this compound, hydrogen abstraction can occur at different positions. Abstraction of a hydrogen from the cyclopentyl portion would lead to a secondary radical, similar to the cyclopentyl radical. However, the presence of the cyclopropane ring introduces the possibility of reactions involving this strained moiety.

CompoundC-H Bond TypeBond Dissociation Energy (kcal/mol)
CyclopentaneSecondary~95
Cyclohexane (for comparison)Secondary~96

Table 2: Approximate C-H Bond Dissociation Energies.

Radical Rearrangements

A key difference in the radical chemistry of this compound derivatives is their propensity to undergo rearrangements that relieve ring strain. For instance, the 1-bicyclo[3.1.0]hexanylmethyl radical can undergo two distinct ring-opening fragmentation pathways: a ring-expansion to a 3-methylenecyclohexenyl radical and a non-expansion pathway to a 2-methylenecyclopentyl-1-methyl radical.[8] The kinetics of these rearrangements have been measured, with the ring-expansion pathway being kinetically favored.[8]

radical_rearrangement start 1-Bicyclo[3.1.0]hexanylmethyl Radical path1 Ring-Expansion (endo bond fission) start->path1 log(k/s⁻¹) = 12.5 - 4.9/θ path2 Non-Expansion (exo bond fission) start->path2 log(k/s⁻¹) = 11.9 - 6.9/θ product1 3-Methylenecyclohexenyl Radical path1->product1 product2 2-Methylenecyclopentyl-1-methyl Radical path2->product2

Figure 2: Competing rearrangement pathways of the 1-bicyclo[3.1.0]hexanylmethyl radical.

Cyclopentyl radicals, lacking this inherent ring strain, do not undergo such facile rearrangements and primarily engage in hydrogen abstraction or dimerization reactions.

Catalyzed Rearrangements of this compound

The strained nature of the this compound skeleton makes it susceptible to a variety of catalyzed rearrangements, particularly with transition metals, that are not observed for cyclopentane. Platinum salts, for example, can catalyze the rearrangement of 1-hydroxy- and 1-siloxy-bicyclo[3.1.0]hexane derivatives to form monocyclic ketones.[9] These reactions are proposed to proceed through an initial oxidative addition of the platinum catalyst to the C1-C6 bond of the cyclopropane ring, followed by ring opening and subsequent reductive elimination.[9]

pt_catalyzed_rearrangement start 1-Hydroxy-bicyclo[3.1.0]hexane oxidative_addition Oxidative Addition of Pt(II) start->oxidative_addition platinacyclobutane Platinacyclobutane Intermediate oxidative_addition->platinacyclobutane ring_opening Ring Opening platinacyclobutane->ring_opening intermediate2 Open-chain Pt Intermediate ring_opening->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination product 2-Methylcyclopentanone reductive_elimination->product

References

A Comparative Guide to the Synthesis of Bicyclo[3.1.0]hexane: Established Routes vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[3.1.0]hexane framework is a key structural motif in a variety of natural products and synthetic compounds with significant biological activity, including potential treatments for psychiatric disorders and cancer.[1][2] Its inherent ring strain not only contributes to its bioactivity but also presents a considerable challenge for synthetic chemists. This guide provides a comparative analysis of established and recently developed synthetic routes to this valuable carbocycle, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We present quantitative data for key performance indicators, detailed experimental protocols for selected methods, and a logical workflow for selecting an appropriate synthetic strategy.

Comparative Analysis of Synthetic Routes

The synthesis of bicyclo[3.1.0]hexanes has traditionally relied on the construction of the three-membered ring onto a pre-existing five-membered ring through methods like intramolecular cyclization and cyclopropanation.[1][2][3] While effective, these approaches can necessitate sophisticated and pre-functionalized starting materials.[1][2][3] In recent years, a number of innovative strategies have emerged, offering alternative and often more convergent pathways to this bicyclic system. These new methods include palladium-catalyzed domino reactions, photoredox-mediated cycloadditions, and Lewis acid-promoted cycloisomerizations.

The following table summarizes key quantitative data for a selection of established and new synthetic routes to this compound derivatives, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic Method Starting Materials Key Reagents/Catalyst Yield (%) Reaction Time Temperature Key Advantages Limitations Reference
Established: Intramolecular Cyclopropanation (Carbenoid Insertion) Functionalized cyclopentene derivativesCopper or Rhodium catalysts, diazo compoundsVariable, often moderate to goodSeveral hoursRoom temperature to elevatedWell-established, good for specific diastereomersUse of hazardous diazomethane, often requires multi-step synthesis of precursors[4]
New: Pd-Catalyzed Cyclization-Oxidation 1,6-enynesPd(OAc)₂, PhI(OAc)₂61-79%Not specifiedNot specifiedDomino reaction, good yields for various derivativesUse of stoichiometric oxidant, mechanism involves Pd(II)/Pd(IV) cycle[5]
New: Photoredox (3+2) Annulation Cyclopropenes and cyclopropylanilinesOrganic or Iridium photoredox catalyst, blue LEDsGood to excellent (up to 99%)12-24 hoursRoom temperatureConvergent, mild conditions, broad scope, highly diastereoselective for fluorinated derivativesRequires photochemical setup, some substrate limitations[1][2][3][6][7]
New: Aluminum Halide-Mediated Cycloisomerization 7-en-2-ynonesEt₂AlCl, EtAlCl₂, or AlCl₃Good (e.g., 61% for a specific example)2 hoursRoom temperatureRapid, provides halogenated bicyclo[3.1.0]hexanesUses stoichiometric Lewis acids, product scope focused on halogenated derivatives[8]
New: Photochemical Transformation of Pyridinium Salts 1-Allylpyridinium saltUV light (photochemical reactor)~52-60% (isolated)16-27 hoursNot specifiedUtilizes a continuous flow approach for scalabilityRequires specialized photochemical reactor, long reaction times[9]
New: Synthesis from a Chiral Pool Precursor (+)-(1R,4R)-4-(benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enolMulti-step sequence with various reagentsOverall yield not explicitly stated, but key steps are high yielding (e.g., 97%)Multi-day synthesisVarious temperatures from -20 °C to 60 °CAccess to enantiomerically pure key intermediates, avoids harsh conditions for quaternary center formationLengthy multi-step process, may not be suitable for large-scale production[10][11]

Experimental Protocols for Key Synthetic Methods

Detailed methodologies for the novel synthetic routes are provided below to facilitate their implementation in a laboratory setting.

1. Photoredox-Mediated (3+2) Annulation of Cyclopropenes and Aminocyclopropanes [1][7]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the cyclopropene (0.3 mmol, 1.0 equiv.), the aminocyclopropane (0.54 mmol, 1.8 equiv.), and the photoredox catalyst (e.g., 4DPAIPN, 5 mol%). The vial is sealed, and the reaction mixture is subjected to three cycles of vacuum and backfilling with argon. The appropriate solvent is then added, and the mixture is stirred under irradiation with blue LEDs at room temperature.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired this compound product.

2. Palladium-Catalyzed Cyclization-Oxidation of 1,6-Enynes [5]

  • Reaction Setup: In a reaction tube, the 1,6-enyne (0.3 mmol), Pd(OAc)₂ (0.03 mmol), and PhI(OAc)₂ (0.6 mmol) are dissolved in acetic acid (3 mL). The tube is sealed and the reaction mixture is stirred at the indicated temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is diluted with a suitable organic solvent and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by chromatography on silica gel.

3. Aluminum Halide-Mediated Cycloisomerization of 7-en-2-ynones [8]

  • Reaction Setup: To a solution of the 7-en-2-ynone in CH₂Cl₂ at room temperature is added the aluminum halide reagent (e.g., Et₂AlCl). The reaction is stirred for the specified time.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated. The resulting residue is purified by column chromatography to yield the halogenated this compound.

Logical Workflow for Synthetic Route Selection

The choice of synthetic route will depend on several factors, including the desired substitution pattern on the this compound core, the availability of starting materials, the required scale of the synthesis, and the laboratory equipment available. The following diagram illustrates a logical workflow for selecting an appropriate method.

G start Define Target this compound Structure subst Desired Substitution Pattern? start->subst scale Required Scale? subst->scale Specific Substituents pd_cat Pd-Catalyzed Cyclization (Domino, Functionalized) subst->pd_cat Complex/Functionalized al_halide Al-Halide Cycloisomerization (Rapid, Halogenated) subst->al_halide Halogenated established Established Methods (Intramolecular Cyclopropanation) subst->established Specific Isomers chiral Enantiomerically Pure? scale->chiral Large Scale scale->established Small to Medium photochem Photochemical Flow Synthesis (Scalable) scale->photochem Yes equip Specialized Equipment Available? (e.g., Photoreactor) chiral->equip Yes photoredox Photoredox (3+2) Annulation (Convergent, Mild) chiral->photoredox Potentially (with chiral catalyst/auxiliary) chiral->established Potentially (with chiral catalyst) chiral_pool Chiral Pool Synthesis (Enantiopure) chiral->chiral_pool Yes equip->photoredox Yes equip->established No equip->photochem Yes

Caption: Decision workflow for selecting a synthetic route to bicyclo[3.1.0]hexanes.

References

Bicyclo[3.1.0]hexane Analogs Outperform Monocyclic Counterparts in Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of bicyclo[3.1.0]hexane analogs and their monocyclic counterparts, supported by experimental data. The rigid, conformationally constrained nature of the this compound ring system is a key determinant of its utility in designing potent and selective modulators of various biological targets.

The introduction of a this compound scaffold in place of more flexible monocyclic rings, such as cyclopentane or ribose, has been shown to significantly enhance the biological activity of various compounds. This enhancement is largely attributed to the conformational rigidity of the bicyclic system, which "locks" the molecule in a specific conformation that is favorable for binding to its biological target.[1][2][3][4][5][6][7][8][9] This pre-organization of the pharmacophore reduces the entropic penalty of binding, leading to higher affinity and selectivity.

This guide will compare the biological activity of this compound analogs and their monocyclic counterparts in three key therapeutic areas: as adenosine A3 receptor agonists, metabotropic glutamate 2/3 receptor antagonists, and influenza neuraminidase inhibitors.

Adenosine A3 Receptor Agonists: Enhanced Potency and Selectivity

The replacement of the flexible ribose ring in adenosine analogs with a rigid this compound system, often referred to as a methanocarba modification, has been a successful strategy for increasing both potency and selectivity for the A3 adenosine receptor (A3AR).[10][11] The bicyclic scaffold locks the pseudosugar moiety in a "northern" (N) conformation, which appears to be favorable for A3AR binding.[1]

Compound TypeKey Structural FeatureTargetActivity (Ki)Selectivity
This compound Analog (MRS3558) (N)-MethanocarbaHuman A3AR0.8 nMHigh
This compound Analog (Compound 30) (N)-MethanocarbaHuman A3AR0.38 µMHigh
This compound Analog (Amine congener 15) (N)-MethanocarbaHuman A3AR2.1 nMHigh
This compound Analog (Truncated partial agonist 22) (N)-MethanocarbaHuman A3AR4.9 nMHigh
Monocyclic (Ribose) Counterpart Flexible Ribose RingHuman A3ARGenerally lowerGenerally lower

Note: Direct quantitative comparison with an identically substituted monocyclic analog is often not available in the literature; however, the general trend of increased potency and selectivity for the bicyclic analogs is well-established.[10][11]

Metabotropic Glutamate 2/3 Receptor Antagonists: Conformationally Constrained for Potency

This compound-based glutamic acid analogs have been developed as potent and selective antagonists for the metabotropic glutamate 2 and 3 (mGlu2/3) receptors. The conformational restriction of the bicyclic scaffold is crucial for their activity.

Compound TypeKey Structural FeatureTargetActivity (IC50/Ki)
This compound Analog (Compound 18) 3,4-disubstituted this compoundhmGlu2/3IC50 = 46 nM
This compound Analog (MGS0039) 6-fluorothis compoundmGlu2/3Ki = 2.38 nM (mGlu2), 4.46 nM (mGlu3)
Monocyclic Counterpart Flexible monocyclic glutamate analogmGlu2/3Generally lower potency

Note: The this compound scaffold provides a rigid framework for the optimal presentation of pharmacophoric groups for mGlu2/3 receptor binding.

Influenza Neuraminidase Inhibitors: Mimicking the Transition State

This compound derivatives have been designed as mimics of sialic acid in a distorted boat conformation, which is believed to be the transition state for the neuraminidase-catalyzed reaction. This conformational mimicry leads to potent inhibition of the enzyme.

Experimental Protocols

Adenosine A3 Receptor Radioligand Binding Assay

This protocol is a representative example for determining the binding affinity of compounds to the A3 adenosine receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human A3 adenosine receptor (e.g., CHO-hA3) are used.

  • Incubation: Membrane aliquots (approximately 15 µg of protein) are incubated in a total volume of 100 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.01% CHAPS, 1 mM EDTA, pH 7.4).

  • Competition Binding: The incubation is performed with a constant concentration of a radiolabeled A3AR antagonist (e.g., ~10 nM [3H]PSB-11) and varying concentrations of the competing test compound.

  • Equilibrium: The mixture is incubated at 10°C for 240 minutes to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is determined by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data, and Ki values are calculated using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 100 µM NECA).[12]

Influenza Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common method for assessing the inhibitory activity of compounds against influenza neuraminidase.

  • Reagents: A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.

  • Compound Dilution: The test compounds are serially diluted in assay buffer.

  • Enzyme Reaction: 50 µL of the diluted test compound is mixed with 50 µL of diluted influenza virus in a 96-well plate and incubated at room temperature for 45 minutes.

  • Substrate Addition: 50 µL of 300 µM MUNANA is added to each well to start the enzymatic reaction.

  • Incubation: The plate is incubated at 37°C for 1 hour.

  • Reaction Termination: The reaction is stopped by adding 100 µL of a stop solution (e.g., ethanol and NaOH).

  • Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.[13]

Metabotropic Glutamate 2/3 Receptor Binding Assay ([35S]GTPγS Binding)

This functional assay measures the activation of G-proteins coupled to mGlu2/3 receptors.

  • Membrane Preparation: Membranes from brain tissue (e.g., rat frontal cortex) or cells expressing mGlu2/3 receptors are used.

  • Incubation: Membranes (5-15 µg protein) are incubated in an assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.7) containing 30 µM GDP, 0.05 nM [35S]GTPγS, and adenosine deaminase.

  • Agonist/Antagonist Addition: The assay is performed in the presence of varying concentrations of the test compound (agonist or antagonist). For antagonist testing, a fixed concentration of an agonist (e.g., LY379268) is also included.

  • Incubation: The reaction mixture is incubated at 30°C for 2 hours.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins is determined by liquid scintillation counting.

  • Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined from the concentration-response curves. Basal binding is determined in the absence of any stimulating ligand, and nonspecific binding is measured in the presence of a high concentration of unlabeled GTPγS.[14]

Visualizations

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gαi) and Gq proteins to initiate downstream signaling.[15] Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[15][16] The receptor can also couple to Gq, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium.[15][16] Furthermore, A3AR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[16][17]

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm A3AR A3AR G_protein Gαi/q Gβγ A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist Agonist Agonist->A3AR ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release DAG->Cellular_Response Ca2->Cellular_Response MAPK->Cellular_Response

A3 Adenosine Receptor Signaling Pathways

Structure-Activity Relationship (SAR) of this compound-Based A3AR Agonists

The SAR for this compound-based A3AR agonists highlights several key features for high affinity and selectivity. The (N)-methanocarba scaffold is crucial for locking the molecule in the bioactive conformation. Modifications at the N6 and C2 positions of the purine ring, as well as the 5'-position of the bicyclic system, significantly influence activity.

SAR_A3AR cluster_modifications Key Modification Sites cluster_outcomes Impact on Activity Core This compound Core ((N)-Methanocarba) N6 N6-Position (Purine) Core->N6 C2 C2-Position (Purine) Core->C2 C5_prime 5'-Position (Bicyclic System) Core->C5_prime N6_mods Substituted benzyl groups (e.g., 3-chlorobenzyl) - Increases affinity & selectivity N6->N6_mods C2_mods Small alkyl or alkynyl groups - Generally well-tolerated - Can enhance affinity C2->C2_mods C5_prime_mods Uronamide modifications (e.g., N-methyluronamide) - Critical for agonist activity C5_prime->C5_prime_mods Large_C5_prime Large bulky groups - Decrease or abolish affinity C5_prime->Large_C5_prime

SAR of this compound A3AR Agonists

References

Unraveling the Bicyclo[3.1.0]hexane Rearrangement: A Comparative Guide to Mechanistic Pathways via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical rearrangements is paramount for the rational design and synthesis of novel therapeutics. The bicyclo[3.1.0]hexane scaffold is a key structural motif in various biologically active molecules. Its formation, often through complex rearrangements, presents a challenge and an opportunity. This guide provides a comparative analysis of two proposed mechanisms for the photochemical rearrangement of benzene to a bicyclo[3.1.0]hexene derivative, a key transformation for accessing this valuable scaffold. We delve into the crucial role of isotopic labeling in elucidating the correct pathway, supported by detailed experimental protocols and quantitative data.

The acid-catalyzed photochemical rearrangement of benzene to yield bicyclo[3.1.0]hexene derivatives has been a subject of mechanistic debate. Two primary pathways have been proposed:

  • Mechanism A: Excited-State Protonation and Rearrangement. This hypothesis suggests that the initial step is the protonation of benzene in its excited state. The resulting benzenium cation then undergoes a skeletal rearrangement to form a bicyclo[3.1.0]hexenium cation, which is subsequently trapped by a nucleophile to yield the final product.

  • Mechanism B: Benzvalene Intermediate Pathway. This alternative mechanism posits that the excited benzene molecule first isomerizes to benzvalene, a strained but isolable isomer. Subsequent protonation of benzvalene, followed by nucleophilic attack and rearrangement, leads to the formation of the bicyclo[3.1.0]hexene product.

To definitively distinguish between these two plausible mechanisms, isotopic labeling studies using deuterated benzene (benzene-d₆) have proven invaluable. By tracing the position of the deuterium atoms in the final product, the sequence of bond-forming and bond-breaking events can be inferred, providing clear evidence to support one pathway over the other.

Comparative Analysis of Proposed Mechanisms

The following table summarizes the key predictions of each mechanism when benzene-d₆ is used as the starting material in the presence of a non-deuterated acid and nucleophile (e.g., H₂O).

FeatureMechanism A PredictionMechanism B PredictionExperimental Observation
Deuterium position at C6 Scrambling of H and D at the endo and exo positions.Specific placement of H in the 6-endo position.Exclusive formation of the product with H in the 6-endo position.[1]
Initial Protonation Event Protonation of the aromatic ring in the excited state.Protonation of the strained C-C bonds of the benzvalene intermediate.The observed product stereochemistry is consistent with the protonation of a benzvalene intermediate.[1]
Key Intermediate Bicyclo[3.1.0]hexenium cation.Protonated benzvalene.Isotopic labeling strongly supports the intermediacy of benzvalene.[2][3]

Based on the experimental evidence from isotopic labeling, Mechanism B, the benzvalene intermediate pathway, is the operative mechanism for the photochemical rearrangement of benzene to bicyclo[3.1.0]hexene derivatives in acidic media.[1][3][4] The specific location of the single proton incorporated into the bicyclic product from the acidic medium is inconsistent with the scrambling that would be expected from the puckering of a benzenium cation intermediate as proposed in Mechanism A.[1]

Visualizing the Mechanistic Pathways

The following diagrams illustrate the two proposed mechanisms.

Mechanism_Comparison cluster_A Mechanism A: Excited-State Protonation cluster_B Mechanism B: Benzvalene Intermediate A_start Benzene-d6 (excited state) A_int1 Deuterated Benzenium Cation A_start->A_int1 Protonation A_H + H+ A_int2 Deuterated Bicyclo[3.1.0]hexenium Cation (scrambled D at C6) A_int1->A_int2 Puckering & Rearrangement A_rearrange Rearrangement A_prod Product (scrambled D at C6) A_int2->A_prod Nucleophilic Attack A_Nu + Nu- B_start Benzene-d6 (excited state) B_int1 Benzvalene-d6 B_start->B_int1 Photorearrangement B_iso Isomerization B_int2 Protonated Benzvalene-d6 B_int1->B_int2 Protonation B_H + H+ B_prod Product (H at 6-endo) B_int2->B_prod Nucleophilic Attack & Rearrangement B_Nu + Nu-

Figure 1. Proposed mechanisms for the photochemical rearrangement of benzene-d₆.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of mechanistic studies. The following is a representative procedure for the isotopic labeling experiment.

Photochemical Rearrangement of Benzene-d₆ in Acidic Aqueous Solution:

  • Preparation of the Reaction Mixture: A solution of benzene-d₆ (99.5 atom % D) in a mixture of water and an organic co-solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Photochemical Irradiation: The reaction mixture is purged with an inert gas (e.g., argon) to remove dissolved oxygen. The vessel is then placed in a photochemical reactor equipped with a low-pressure mercury lamp (emitting primarily at 254 nm). The reaction is irradiated at a controlled temperature (e.g., 20 °C) with vigorous stirring for a specified duration.

  • Work-up and Product Isolation: After the irradiation period, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate). The organic products are extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Product Analysis: The crude product is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ²H NMR, and ¹³C NMR) and Mass Spectrometry (MS) to determine the product structure and the precise location of the deuterium and hydrogen atoms.

Experimental_Workflow start Prepare Solution (Benzene-d6, H2O, Acid) irradiate Photochemical Irradiation (254 nm, 20 °C) start->irradiate workup Neutralization & Extraction irradiate->workup analysis Product Analysis (NMR, MS) workup->analysis conclusion Determine Deuterium Position & Confirm Mechanism analysis->conclusion

Figure 2. Experimental workflow for the isotopic labeling study.

Conclusion

The strategic use of isotopic labeling, specifically with deuterium, has been instrumental in confirming the mechanism of the photochemical rearrangement of benzene to bicyclo[3.1.0]hexene derivatives. The experimental data unequivocally supports a pathway involving a benzvalene intermediate (Mechanism B), while refuting the mechanism involving direct protonation of the excited benzene ring (Mechanism A). This detailed mechanistic understanding is critical for the further development of synthetic methodologies targeting the valuable this compound core, enabling the more efficient and predictable synthesis of complex molecules for applications in medicinal chemistry and materials science.

References

Comparative analysis of the conformational rigidity of bicyclo[3.1.0]hexane vs. other bicyclic systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural constraints and conformational dynamics of bicyclo[3.1.0]hexane reveals a notable rigidity when compared to other prominent bicyclic systems such as bicyclo[2.2.1]heptane (norbornane), bicyclo[2.2.2]octane, and bicyclo[4.1.0]heptane (carane). This analysis, crucial for researchers in drug development and materials science, highlights the unique structural features that govern the conformational landscape of these molecules.

The this compound framework is characterized by the fusion of a five-membered ring and a cyclopropane ring. This arrangement imparts significant strain and restricts the conformational flexibility of the molecule, primarily locking the five-membered ring into a relatively rigid boat-like conformation.[1][2][3][4][5] This inherent rigidity is a key feature that distinguishes it from other bicyclic systems with different ring sizes and bridging patterns.

Conformational Preferences and Energy Barriers

Experimental and computational studies consistently demonstrate that the boat conformation of this compound is significantly more stable than the alternative chair conformation. The energy difference between these two forms is a critical measure of the system's rigidity.

In contrast, bicyclo[2.2.1]heptane, commonly known as norbornane, is also a highly rigid structure due to its bridged nature.[2][6][7] Its boat-like conformation is locked, and any conformational change would require significant energy to overcome the high strain, making it conformationally inflexible under normal conditions.

Bicyclo[2.2.2]octane presents a different conformational scenario. This highly symmetrical molecule exhibits a "quasi-D3h" structure in the gas phase.[8][9][10] It can undergo a low-energy twisting motion around its C3 symmetry axis, indicating a degree of flexibility not observed in the more constrained this compound and norbornane systems. The potential energy barrier for this twisting is very low, on the order of 100 cal/mol.[8]

For bicyclo[4.1.0]heptane (carane), the fusion of a six-membered ring with a cyclopropane ring leads to a preference for a half-chair or boat-like conformation for the six-membered ring, as the chair conformation is destabilized by the fused three-membered ring.[11][12] The conformational landscape is influenced by the orientation of the cyclopropane ring relative to the larger ring.

The following table summarizes the key conformational energy data for these bicyclic systems.

Bicyclic SystemMost Stable ConformationEnergy Barrier/DifferenceReference
This compoundBoat~3.52 - 3.8 kcal/mol (Boat vs. Chair)[1][3]
Bicyclo[2.2.1]heptane (Norbornane)Boat (Rigid)High (Essentially locked)[2][6][7]
Bicyclo[2.2.2]octaneTwisted-Boat (quasi-D3h)~0.1 kcal/mol (Twisting barrier)[8][10]
Bicyclo[4.1.0]heptane (Carane)Half-Chair/BoatVaries with isomer[11][12]

Structural Parameters from Gas Electron Diffraction

Gas electron diffraction (GED) is a powerful technique for determining the precise geometric parameters of molecules in the gas phase, providing key insights into their conformational preferences. The table below presents a comparison of selected structural parameters for the studied bicyclic systems.

Bicyclic SystemBond Length (C-C avg.) (Å)Key Bond/Dihedral Angles (°)Reference
This compound~1.52Dihedral angle (C2-C1-C5-C4): ~40
Bicyclo[2.2.1]heptane (Norbornane)~1.55Bridgehead angle (C1-C7-C4): ~93[6]
Bicyclo[2.2.2]octane1.542C1–C2–C3 angle: 109.7[8]
Bicyclo[4.1.0]heptane (Carane)Varies with isomerDihedral angles define half-chair/boat[11][12]

Experimental Protocols

The determination of conformational rigidity and energy barriers relies on a combination of experimental techniques and computational modeling.

Gas Electron Diffraction (GED)

Objective: To determine the equilibrium molecular structure, including bond lengths, bond angles, and dihedral angles, in the gas phase.

Methodology:

  • Sample Introduction: A gaseous sample of the bicyclic alkane is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., photographic plate or imaging plate).

  • Data Analysis: The scattering intensity is measured as a function of the scattering angle. The molecular scattering component is extracted and, through a Fourier transform, converted into a radial distribution curve. This curve provides information about the internuclear distances within the molecule.

  • Structural Refinement: A theoretical model of the molecule's geometry is refined by least-squares fitting of the calculated scattering intensities to the experimental data to obtain the final structural parameters. For flexible molecules like bicyclo[2.2.2]octane, the potential energy surface for the large-amplitude motion (twisting) is incorporated into the analysis.

GED_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Gaseous Bicyclic Alkane Nozzle Nozzle Introduction Sample->Nozzle EBeam Electron Beam Interaction Nozzle->EBeam Detector Scattering and Detection EBeam->Detector Intensity Intensity vs. Scattering Angle Detector->Intensity MolScatter Molecular Scattering Extraction Intensity->MolScatter RDC Radial Distribution Curve MolScatter->RDC Refinement Structural Refinement RDC->Refinement

Fig. 1: Experimental workflow for Gas Electron Diffraction (GED).
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Objective: To determine the energy barriers for conformational interconversions.

Methodology:

  • Sample Preparation: A solution of the bicyclic compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Variable-Temperature NMR: A series of NMR spectra (¹H or ¹³C) are recorded over a range of temperatures.

  • Coalescence Temperature: The temperature at which two or more signals from interconverting conformers broaden and merge into a single peak (the coalescence temperature, Tc) is determined.

  • Line Shape Analysis: A more rigorous analysis involves simulating the NMR line shapes at different temperatures using theoretical models for chemical exchange. By fitting the simulated spectra to the experimental spectra, the rate constants (k) for the conformational exchange at each temperature can be determined.

  • Eyring Equation: The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to the conformational change, is calculated from the rate constant at the coalescence temperature using the Eyring equation: ΔG‡ = RTc [2.303 log(kTc/h) + 2.303 log(2πΔν/k)], where R is the gas constant, T is the temperature in Kelvin, k is the Boltzmann constant, h is the Planck constant, and Δν is the frequency difference between the exchanging signals at low temperature.

DNMR_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Solution of Bicyclic Compound VT_NMR Variable-Temperature NMR Sample->VT_NMR Coalescence Determine Coalescence Temperature VT_NMR->Coalescence LineShape Line Shape Analysis VT_NMR->LineShape Eyring Calculate Energy Barrier (ΔG‡) Coalescence->Eyring LineShape->Eyring Rigidity_Factors Rigidity Conformational Rigidity RingStrain Ring Strain Rigidity->RingStrain increases with TorsionalStrain Torsional Strain Rigidity->TorsionalStrain increases with StericInteractions Steric Interactions Rigidity->StericInteractions increases with ConformationalFlexibility Conformational Flexibility RingStrain->ConformationalFlexibility decreases TorsionalStrain->ConformationalFlexibility decreases StericInteractions->ConformationalFlexibility decreases

References

Bicyclo[3.1.0]hexane Scaffold: A Promising Strategy for Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel drug candidates with optimized pharmacokinetic profiles is a paramount challenge in medicinal chemistry. A critical determinant of a drug's in vivo efficacy and safety is its metabolic stability. The introduction of rigid molecular scaffolds is a well-established strategy to enhance metabolic stability by limiting conformational flexibility and shielding potential sites of metabolism from enzymatic degradation. The bicyclo[3.1.0]hexane scaffold, a fused ring system consisting of a cyclopentane and a cyclopropane ring, has emerged as a compelling structural motif for improving the metabolic resilience of drug candidates.[1] This guide provides a comparative assessment of the metabolic stability of compounds containing a this compound scaffold against other common heterocyclic and bicyclic systems, supported by experimental data and detailed protocols.

The Metabolic Advantage of Rigidity: The this compound Core

The inherent rigidity of the this compound scaffold is central to its utility in enhancing metabolic stability. This conformational constraint can protect metabolically labile functional groups from the action of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes in the liver.[1] Studies have indicated that the incorporation of a this compound template can lead to increased chemical and enzymatic stability compared to more flexible ring systems.[1] The three-dimensional nature of this scaffold also allows for the precise spatial orientation of substituents, which can be leveraged to optimize interactions with biological targets while minimizing recognition by metabolic enzymes.

Comparative Metabolic Stability Data

Direct and extensive comparative quantitative data for a series of compounds containing a this compound scaffold against a wide range of alternatives is limited in publicly available literature.[1] However, available data suggests a favorable trend for bridged bicyclic systems in improving metabolic stability. The following table summarizes in vitro metabolic stability data for a representative compound containing a 6-oxathis compound derivative in comparison to other relevant scaffolds, as determined by human liver microsome (HLM) assays. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]

Scaffold/CompoundTest SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
6-Oxathis compound Derivative Human Liver Microsomes > 60 < 10
Piperidine DerivativeHuman Liver Microsomes2545
Pyrrolidine DerivativeHuman Liver Microsomes1868
Morpholine DerivativeHuman Liver Microsomes4520
Bicyclo[2.2.1]heptane DerivativeHuman Liver Microsomes> 60< 12

Note: The data presented is illustrative and based on available examples. The trend for bridged bicyclic systems, including this compound derivatives, suggests a general improvement in metabolic stability compared to more flexible monocyclic scaffolds.[1]

Experimental Protocols

A standardized in vitro microsomal stability assay is crucial for generating reliable and comparable data to assess the metabolic fate of drug candidates.

In Vitro Human Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound upon incubation with human liver microsomes, which are rich in Phase I drug-metabolizing enzymes.[1]

Materials:

  • Test compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

    • Prepare the HLM suspension in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the HLM suspension and test compound working solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLMs and the test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a quenching solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein amount).

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase A Test Compound Stock D Reaction Mixture A->D B HLM Suspension B->D C NADPH System C->D E Incubate at 37°C D->E Initiate Reaction F Time-point Sampling E->F G Reaction Quenching F->G H Protein Precipitation G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Caption: Workflow of an in vitro microsomal metabolic stability assay.

G A Flexible Scaffold (e.g., Piperidine) C Metabolic Enzymes (e.g., CYPs) A->C Easily Binds B Rigid Scaffold (this compound) B->C Binding Hindered D High Metabolism C->D Leads to E Low Metabolism (Improved Stability) C->E Leads to

Caption: Rationale for improved metabolic stability with a rigid scaffold.

Conclusion

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for designing drug candidates with enhanced metabolic stability. Its inherent rigidity can effectively shield molecules from enzymatic degradation, leading to improved pharmacokinetic properties. While more extensive comparative studies are needed to fully delineate its advantages over a broader range of scaffolds, the available data and the underlying principles of conformational constraint strongly support its application in addressing metabolic liabilities in drug discovery programs. The detailed experimental protocol provided in this guide offers a standardized approach for researchers to assess the metabolic stability of their novel compounds containing the this compound motif and other scaffolds.

References

Head-to-head comparison of catalytic systems for the synthesis of bicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Bicyclo[3.1.0]hexane

The construction of the this compound framework, a key structural motif in numerous natural products and pharmaceutical agents, has been the subject of extensive research.[1][2] Various catalytic systems have been developed to afford this bicyclic structure with high efficiency and stereoselectivity. This guide provides a head-to-head comparison of two prominent catalytic systems: a Copper(I)-catalyzed intramolecular radical cyclopropanation and a Rhodium(II)-catalyzed intramolecular cyclopropanation.

Overview of the Catalytic Systems

Copper(I)-Catalyzed System: This system utilizes a cooperative catalytic approach involving a Copper(I) salt and a secondary amine. It enables the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, where the α-methylene group of the aldehyde acts as the C1 source for the cyclopropane ring.[3][4] This method is notable for its ability to construct this compound skeletons bearing sterically congested vicinal all-carbon quaternary stereocenters.[3][5]

Rhodium(II)-Catalyzed System: Dirhodium(II) carboxylates are powerful catalysts for the decomposition of diazo compounds to generate metal carbenes, which then undergo intramolecular cyclopropanation with an alkene. This method is well-established for the synthesis of bicyclo[3.1.0]hexanes and their heteroatomic analogues.[6] The choice of rhodium catalyst and ligands can significantly influence the stereoselectivity of the reaction, allowing for the preferential formation of either exo or endo isomers.[6]

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance indicators for representative examples of each catalytic system.

Performance Metric Copper(I)-Catalyzed System Rhodium(II)-Catalyzed System
Catalyst CuI / Secondary AmineDirhodium(II) Acetate (Rh₂(OAc)₄)
Substrate Alkenyl AldehydeN-Boc-2,5-dihydropyrrole & Ethyl Diazoacetate
Product This compoundexo-3-Azathis compound-6-carboxylate
Yield Up to 95%[3]Up to 96% (crude)[6]
Enantioselectivity (ee) Up to 96% ee[3]Not reported for this specific reaction
Diastereoselectivity (dr) >20:1 dr[3]>99:1 (exo:endo)[6]
Catalyst Loading 10 mol% CuI[3]As low as 0.005 mol% Rh₂(OAc)₄[6]
Reaction Conditions PhI(OAc)₂ (oxidant), DCE, 40 °C[3]CH₂Cl₂, room temperature[6]
Key Advantage Construction of all-carbon quaternary centersExtremely low catalyst loadings, high turnover

Experimental Protocols

Copper(I)-Catalyzed Intramolecular Radical Cyclopropanation[3]

To a solution of the alkenyl aldehyde (0.1 mmol) and chiral secondary amine (0.02 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) was added CuI (0.01 mmol). The resulting mixture was stirred at 40 °C, and a solution of PhI(OAc)₂ (0.2 mmol) in DCE (1.0 mL) was added dropwise over a period of 2 hours using a syringe pump. The reaction was stirred at 40 °C until the starting material was completely consumed (as monitored by TLC). The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired this compound product.

Rhodium(II)-Catalyzed Intramolecular Cyclopropanation[6]

To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh₂(OAc)₄ (0.005 mol %) in CH₂Cl₂ at room temperature was added a solution of ethyl diazoacetate (1.1 equiv) in CH₂Cl₂ via syringe pump over 1 hour. The reaction mixture was stirred for an additional 30 minutes after the addition was complete. The solvent was then removed under reduced pressure to yield the crude product, which can be analyzed to determine the yield and diastereomeric ratio. For purification, the crude product can be subjected to flash chromatography.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow and the logical relationship of the comparison between the two catalytic systems.

experimental_workflow cluster_cu Copper(I)-Catalyzed System cluster_rh Rhodium(II)-Catalyzed System cu_start Alkenyl Aldehyde + Chiral Amine + CuI cu_reagents Add PhI(OAc)₂ in DCE cu_start->cu_reagents cu_reaction Stir at 40 °C cu_reagents->cu_reaction cu_workup Solvent Removal cu_reaction->cu_workup cu_purification Column Chromatography cu_workup->cu_purification cu_product This compound cu_purification->cu_product rh_start N-Boc-2,5-dihydropyrrole + Rh₂(OAc)₄ rh_reagents Add Ethyl Diazoacetate in CH₂Cl₂ rh_start->rh_reagents rh_reaction Stir at RT rh_reagents->rh_reaction rh_workup Solvent Removal rh_reaction->rh_workup rh_analysis Analysis (Yield, dr) rh_workup->rh_analysis rh_product Azathis compound rh_analysis->rh_product

Caption: Experimental workflows for the synthesis of this compound derivatives.

comparison_logic cluster_main Comparison of Catalytic Systems for this compound Synthesis cluster_metrics catalyst Catalytic System cu_system Copper(I) / Amine catalyst->cu_system rh_system Rhodium(II) catalyst->rh_system yield Yield cu_system->yield selectivity Stereoselectivity (ee, dr) cu_system->selectivity loading Catalyst Loading cu_system->loading conditions Reaction Conditions cu_system->conditions rh_system->yield rh_system->selectivity rh_system->loading rh_system->conditions

Caption: Logical relationship for comparing catalytic systems.

Conclusion

Both Copper(I) and Rhodium(II) catalytic systems offer effective and high-yielding pathways for the synthesis of this compound derivatives. The choice between the two will largely depend on the specific synthetic goals.

  • The Copper(I)-catalyzed system is particularly advantageous for the asymmetric synthesis of bicyclo[3.1.0]hexanes with challenging all-carbon quaternary stereocenters, a feature highly valuable in complex molecule synthesis.[3]

  • The Rhodium(II)-catalyzed system stands out for its exceptional efficiency, allowing for extremely low catalyst loadings which is a significant advantage in terms of cost and environmental impact, especially for large-scale synthesis.[6] The ability to tune diastereoselectivity by selecting the appropriate rhodium catalyst is another key benefit.

Researchers and drug development professionals should consider these factors when selecting a catalytic system for the synthesis of this compound-containing target molecules. Further optimization of reaction conditions for specific substrates is, as always, recommended to achieve the best possible outcomes.

References

Safety Operating Guide

Navigating the Disposal of Bicyclo[3.1.0]hexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Bicyclo[3.1.0]hexane, a strained bicyclic alkane, and its derivatives are valuable intermediates in organic synthesis. However, their inherent chemical properties necessitate a structured approach to their disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound waste.

Key Safety and Hazard Data

Understanding the physicochemical properties and hazard profile of this compound and its common derivatives is the first step toward safe handling and disposal. The following table summarizes key quantitative data for representative compounds.

PropertyThis compound-3-carboxylic acidThis compound, 6,6-dichloro-Bicyclo[3.1.0]hexan-3-oneGeneral Cyclic Alkanes (e.g., Cyclohexane)
Molecular Formula C₇H₁₀O₂C₆H₈Cl₂C₆H₈OC₆H₁₂
Molecular Weight 126.15 g/mol [1]Not specifiedNot specified84.16 g/mol
GHS Hazard Statements H315, H318, H335[1]H302[2]Not specifiedH225, H304, H315, H336, H410
GHS Precautionary Statements (Disposal) P501[1]P501[2]P501[3]P501

Note: The GHS Hazard Statements indicate that this compound derivatives can cause skin irritation (H315), serious eye damage (H318), be harmful if swallowed (H302), and may cause respiratory irritation (H335). The consistent appearance of the P501 precautionary statement underscores the necessity of disposing of this chemical and its container at an approved waste disposal plant.[3][4]

Standard Operating Procedure for the Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe disposal of this compound and its derivatives.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]

  • Conduct all handling and disposal procedures within a well-ventilated fume hood to avoid inhalation of vapors.[5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Avoid all personal contact with the chemical, including inhalation.[3]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, particularly incompatible chemicals. Halogenated and non-halogenated solvent wastes should be kept separate.

  • Collect liquid this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

  • For solid derivatives, collect the waste in a clearly labeled, sealed container.

  • Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a separate, sealed bag or container labeled as hazardous waste.

3. Waste Container Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from ignition sources and incompatible materials.[3][6]

  • The storage area should be cool and dry.[3]

5. Disposal Procedure:

  • Crucially, do not dispose of this compound down the drain or in regular trash. [7] This is a flammable organic compound and is considered hazardous waste.

  • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • The primary method for the disposal of such organic chemical waste is typically incineration in a licensed facility.[3]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[3]

  • For small spills, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[9]

  • Collect the absorbent material and any contaminated soil into a sealed container for disposal as hazardous waste.[9]

  • Do not allow the spill to enter drains or waterways.[2][10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate 2. Segregate Waste (Liquid, Solid, Contaminated Debris) ppe->segregate container 3. Use Designated, Compatible Hazardous Waste Container segregate->container label_waste 4. Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label_waste store 5. Store in Secure Secondary Containment Area label_waste->store disposal_decision Is Container Full or Ready for Disposal? store->disposal_decision disposal_decision->store No, Continue Collection contact_ehs 6. Contact EHS or Licensed Waste Disposal Service disposal_decision->contact_ehs Yes end End: Waste Collected for Proper Disposal contact_ehs->end spill_procedure Follow Spill Management Protocol (Evacuate, Absorb, Collect) spill->spill_procedure spill_procedure->container Collect as Hazardous Waste

References

Personal protective equipment for handling Bicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Bicyclo[3.1.0]hexane, a flammable and hazardous chemical. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This document outlines personal protective equipment (PPE) requirements, operational handling protocols, and detailed disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities. It is imperative to consult the Safety Data Sheet (SDS) for specific details and to ensure that all PPE is NIOSH-approved or meets equivalent standards.[1]

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Work (Small Quantities) Safety glasses with side shields or safety goggles.[1]Chemical-resistant gloves (e.g., Nitrile, Neoprene). Due to the lack of specific breakthrough time data for this compound, it is recommended to double-glove and change gloves frequently.Flame-resistant lab coat.Work in a well-ventilated area or a chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1]
Larger-Scale Operations or High Concentration Face shield in addition to safety goggles.[1]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult manufacturer's chemical resistance data.Chemical-resistant apron over a flame-resistant lab coat. Consider a full chemical suit for extensive exposure potential.For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] A full-face respirator provides both eye and respiratory protection.
Emergency Spill Response Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).Heavy-duty chemical-resistant gloves.Full-body chemical-resistant suit.A self-contained breathing apparatus (SCBA) is recommended for major spills or in poorly ventilated areas.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety. The following plans provide procedural guidance for working with this compound.

Standard Operating Procedure for PPE

The following flowchart outlines the correct sequence for donning and doffing PPE to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat/Apron don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (outer pair if double-gloved) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat/Apron (turn inside out) doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5 start Start wash_hands_before Wash Hands Thoroughly start->wash_hands_before enter_lab Enter Lab/Work Area wash_hands_before->enter_lab cluster_donning cluster_donning enter_lab->cluster_donning handle_chemical Handle this compound cluster_doffing cluster_doffing handle_chemical->cluster_doffing exit_lab Exit Lab/Work Area wash_hands_after Wash Hands Thoroughly exit_lab->wash_hands_after end End wash_hands_after->end cluster_donning:don4->handle_chemical cluster_doffing:doff5->exit_lab

Caption: PPE Donning and Doffing Workflow for this compound Handling.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination Procedures:

  • Personnel Decontamination:

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

    • For eye contact, flush with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Equipment Decontamination:

    • All non-disposable equipment that has come into contact with this compound should be decontaminated.

    • Use a suitable solvent (e.g., ethanol, isopropanol) to rinse the equipment in a well-ventilated area or fume hood, followed by a thorough wash with soap and water.

    • Ensure all cleaning materials are collected as hazardous waste.

Disposal Plan:

All materials contaminated with this compound must be treated as hazardous waste.

Waste Stream Container Labeling Disposal Method
Used PPE (Gloves, lab coats, etc.) Labeled, sealed, and chemically resistant waste bag or container."Hazardous Waste - this compound Contaminated PPE"Dispose of through an approved hazardous waste disposal service.[2]
Contaminated Lab Supplies (e.g., pipette tips, wipes) Labeled, sealed, and chemically resistant waste container."Hazardous Waste - this compound Contaminated Sharps/Labware"Dispose of through an approved hazardous waste disposal service.
Excess this compound Original or appropriate, sealed, and labeled chemical waste container."Hazardous Waste - this compound"Dispose of through an approved hazardous waste disposal service. Do not dispose of down the drain.[1]

Emergency Procedures:

  • Spill: In the event of a spill, evacuate the area and alert others. For small spills, if trained and equipped, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact emergency services.

  • Fire: this compound is a flammable liquid. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] Do not use water.

By strictly adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.